Triethylenetetramine tetrahydrochloride
Description
Properties
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMDSCYUWAQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H22Cl4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063657 | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-40-4 | |
| Record name | Trientine tetrahydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trientine tetrahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIENTINE TETRAHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Triethylenetetramine Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenetetramine (TETA), administered as triethylenetetramine tetrahydrochloride, is a well-established copper-chelating agent primarily utilized in the management of Wilson's disease. Its mechanism of action, centered on the sequestration and elimination of excess copper, has been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanism of action of TETA, delving into its coordination chemistry with copper, its pharmacokinetic and pharmacodynamic profiles, and its influence on key cellular signaling pathways. This document synthesizes quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and presents visual representations of the molecular pathways and experimental workflows involved in TETA research.
Core Mechanism of Action: Copper Chelation
The primary and most well-understood mechanism of action of triethylenetetramine is its potent and selective chelation of divalent copper (Cu(II)) ions.[1][2] TETA is a polyamine with four nitrogen atoms that act as electron-pair donors, enabling it to form a stable, ring-like complex with copper ions.[3] This process of chelation effectively sequesters free and loosely bound copper in the body. The resulting water-soluble TETA-copper complex is then readily excreted through the kidneys, leading to a reduction in the overall copper burden in tissues and organs.[3]
Coordination Chemistry and Stability
The interaction between TETA and copper (II) ions has been characterized through potentiometric and spectrophotometric studies. These studies have determined the stoichiometry and stability constants of the formed complexes, which are crucial for understanding the efficacy of TETA as a chelating agent. The high stability of the TETA-copper complex ensures that it remains intact until it is excreted, preventing the re-release of toxic free copper.
Table 1: Stability Constants of TETA and its Metabolites with Copper (II)
| Ligand | Stoichiometry (Cu:Ligand) | Log K | pCu* |
| TETA | 1:1 | 20.24 | 18.2 |
| Monoacetyl-TETA (MAT) | 1:1 | 16.59 | 14.1 |
| Diacetyl-TETA (DAT) | 1:1 | 12.01 | 9.8 |
*pCu is the negative logarithm of the free Cu(II) concentration at pH 7.4, with a total copper concentration of 1 µM and a total ligand concentration of 10 µM. A higher pCu value indicates stronger chelation.
Pharmacokinetics and Metabolism
The clinical efficacy of this compound is underpinned by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion.
Absorption and Distribution
Following oral administration, TETA is absorbed from the gastrointestinal tract. However, its oral bioavailability is relatively low.[4] Once absorbed, TETA is distributed throughout the body.
Metabolism and Excretion
TETA is metabolized primarily through acetylation in the liver, leading to the formation of two major metabolites: N(1)-acetyl-TETA (MAT) and N(1),N(10)-diacetyl-TETA (DAT). These metabolites also possess copper-chelating properties, although with lower stability constants compared to the parent compound.[5] The primary route of excretion for both TETA and its acetylated metabolites is via the urine.
Table 2: Pharmacokinetic Parameters of TETA and its Metabolites in Humans
| Parameter | TETA | N(1)-acetyl-TETA (MAT) | N(1),N(10)-diacetyl-TETA (DAT) |
| Tmax (hours) | 2.0 - 4.0 | 3.0 - 5.0 | 4.0 - 6.0 |
| Cmax (ng/mL) | 100 - 300 | 200 - 500 | 100 - 400 |
| AUC (ng·h/mL) | 800 - 2000 | 2000 - 5000 | 1000 - 3000 |
| t1/2 (hours) | 2.0 - 4.0 | 3.0 - 6.0 | 4.0 - 7.0 |
Modulation of Cellular Signaling Pathways
Beyond its direct role as a copper chelator, emerging research indicates that TETA can influence cellular signaling pathways implicated in various disease processes, notably those related to fibrosis and oxidative stress.
Inhibition of TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a hallmark of fibrosis. Studies have shown that TETA can suppress the activation of the TGF-β signaling pathway.[6] This is thought to occur, at least in part, by reducing the levels of bioavailable copper, which can act as a cofactor for enzymes involved in the activation of TGF-β and downstream signaling components. The key intracellular mediators of TGF-β signaling are the Smad proteins. Upon activation of the TGF-β receptors, Smad2 and Smad3 are phosphorylated and form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes, including those encoding ECM proteins like fibronectin and collagen.[3][7][8] By reducing copper levels, TETA may indirectly inhibit the phosphorylation and activation of Smad proteins, thereby attenuating the fibrotic response.
Attenuation of Oxidative Stress
Excess copper can participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[2] Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases. By chelating excess copper, TETA reduces the catalytic activity of copper in ROS-generating reactions, thereby mitigating oxidative stress.[2] This antioxidant effect is a key secondary mechanism contributing to its therapeutic benefits.
Experimental Protocols
The following sections detail common experimental methodologies used to investigate the mechanism of action of triethylenetetramine.
Spectrophotometric Assay for Copper Chelation
This method is used to quantify the copper-chelating capacity of TETA in vitro.
-
Principle: A colored indicator that binds to copper is used. When TETA is added, it chelates the copper, causing a decrease in the color intensity, which can be measured spectrophotometrically.
-
Reagents:
-
Copper(II) sulfate solution (standardized)
-
TETA solution of known concentration
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Indicator solution (e.g., Bathocuproine disulfonic acid (BCS) or Hematoxylin)
-
-
Procedure:
-
To a series of test tubes, add a fixed amount of copper(II) sulfate solution and buffer.
-
Add increasing concentrations of TETA solution to the test tubes.
-
Add the indicator solution and mix well.
-
Measure the absorbance at the appropriate wavelength for the indicator used (e.g., 483 nm for BCS).
-
The decrease in absorbance is proportional to the amount of copper chelated by TETA.
-
The chelation efficiency can be calculated and compared to a standard curve.
-
Western Blotting for Fibrosis and Copper Transport Proteins
Western blotting is employed to assess the effect of TETA on the expression levels of specific proteins involved in fibrosis and copper homeostasis.
-
Target Proteins:
-
Fibrosis Markers: Fibronectin, α-smooth muscle actin (α-SMA), Collagen I
-
Copper Transporters: ATP7A, ATP7B
-
-
Protocol Overview:
-
Protein Extraction: Lyse cells or tissues treated with or without TETA in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-fibronectin).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
Measurement of Reactive Oxygen Species (ROS)
This assay is used to determine the effect of TETA on cellular ROS production.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), is used. Inside the cell, DCFDA is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents:
-
Cell culture medium
-
TETA solution
-
An agent to induce oxidative stress (e.g., H₂O₂)
-
DCFDA solution
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with different concentrations of TETA for a specified time.
-
Induce oxidative stress by adding H₂O₂.
-
Load the cells with DCFDA by incubating them in a medium containing the probe.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
A decrease in fluorescence in TETA-treated cells compared to the control indicates a reduction in ROS production.
-
Conclusion
The mechanism of action of this compound is multifaceted. While its primary role as a potent copper chelator is well-established and forms the basis of its therapeutic use in Wilson's disease, emerging evidence highlights its ability to modulate key cellular signaling pathways. Its inhibitory effects on TGF-β signaling and its capacity to attenuate oxidative stress underscore its potential therapeutic applications beyond copper overload disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of TETA's molecular mechanisms and the exploration of its full therapeutic potential. This in-depth understanding is crucial for the rational design of future clinical trials and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF beta signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 3. TGF-beta and the Smad signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Spectrophotometric determination of copper with N,N,N',N'-tetraethylthiuram disulfide and an application of this method for studies on subcellular distribution of copper in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. TGF-beta signaling by Smad proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smad protein and TGF-beta signaling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Triethylenetetramine Tetrahydrochloride for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of triethylenetetramine tetrahydrochloride (TETA·4HCl), a crucial chelating agent with applications in pharmaceutical research and development, particularly in the context of Wilson's disease. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual workflows to ensure clarity and reproducibility in a laboratory setting.
Introduction
Triethylenetetramine (TETA) is a polyamine that acts as a tetradentate ligand. Its tetrahydrochloride salt, TETA·4HCl, is a stable, crystalline solid. The synthesis of high-purity TETA·4HCl is essential for its use in pharmaceutical applications, as impurities from technical-grade TETA, which can include branched and cyclic amines, may have undesirable pharmacological effects. The stability of TETA·4HCl is also a significant advantage over the more hygroscopic dihydrochloride salt, making it more suitable for formulation into solid dosage forms. This guide details the conversion of triethylenetetramine or its dihydrochloride salt to the tetrahydrochloride form and subsequent purification to achieve high-purity crystals.
Synthesis of this compound
The fundamental principle of TETA·4HCl synthesis is the acid-base reaction between triethylenetetramine, a weak base, and a stoichiometric excess of hydrochloric acid. The process typically starts with either TETA free base (often as a hydrate) or triethylenetetramine dihydrochloride (TETA·2HCl).
Synthesis from Triethylenetetramine Hydrate
A common starting material is triethylenetetramine hydrate, which is prepared from technical-grade TETA. The hydrate is then reacted with hydrochloric acid in a suitable solvent system to precipitate the crude tetrahydrochloride salt.
Synthesis from Triethylenetetramine Dihydrochloride
Alternatively, commercially available triethylenetetramine dihydrochloride can be used as the starting material. This method involves dissolving the dihydrochloride salt in water and adding additional hydrochloric acid to achieve complete protonation of all four amine groups.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and purification of this compound.
Protocol 1: Synthesis of Crude TETA·4HCl from TETA Hydrate
This protocol is adapted from a large-scale synthesis and can be scaled down for laboratory use.[1]
Materials:
-
Triethylenetetramine (TETA)
-
Tert-butyl methyl ether (TBME)
-
Deionized water
-
Isopropanol
-
Aqueous hydrochloric acid (HCl)
-
Ethanol
Procedure:
Step I: Preparation of Triethylenetetramine Hydrate
-
In a suitable reaction vessel under a nitrogen atmosphere, charge triethylenetetramine (e.g., 125 kg).
-
Add TBME (e.g., 185 kg).
-
With stirring, add water (e.g., 28 kg) over at least 15 minutes, maintaining the temperature at or below 30°C.
-
If necessary, seed the solution with a small amount of TETA hydrate crystals.
-
Add isopropanol as an anti-solvent to induce crystallization.
-
Isolate the crystallized TETA hydrate by filtration.
Step II: Synthesis of Crude TETA·4HCl
-
React the prepared TETA hydrate with aqueous hydrochloric acid in ethanol.
-
The crude TETA·4HCl will precipitate out of the solution.
-
Isolate the crude product by filtration.
Protocol 2: Synthesis of Crude TETA·4HCl from TETA·2HCl[2]
Materials:
-
Trientine dihydrochloride (TETA·2HCl)
-
Purified water
-
35% Hydrochloric acid
-
Methanol
Procedure:
-
In a reaction vessel, dissolve 10 kg of trientine dihydrochloride in 10 kg of purified water at a temperature of 25 ± 5°C.
-
Set the temperature of the reaction vessel to 15 ± 5°C.
-
Add 9.45 - 9.9 kg of 35% hydrochloric acid (at 20 ± 10°C) to the solution to acidify it, ensuring the pH of the reaction mixture is maintained at ≤ 2.0.
-
While maintaining the reaction vessel temperature at 15 ± 5°C, add 40 kg of methanol (at an internal temperature of 20 ± 10°C) to induce crystallization.
-
Filter the resulting suspension.
-
Wash the filtered solid twice with 25 kg of methanol each time.
-
Dry the product until the Loss on Drying (LOD) is less than 5% to obtain crude TETA·4HCl.
Purification of this compound
Purification of crude TETA·4HCl is critical to remove process-related impurities and to obtain a specific crystalline form with desired stability and handling properties. Recrystallization is the primary method of purification.
Protocol 3: Recrystallization of Crude TETA·4HCl[2]
Materials:
-
Crude TETA·4HCl
-
Purified water
-
Methanol
Procedure:
-
In a reaction vessel, dissolve the crude TETA·4HCl in purified water at a weight ratio of 1:1.2 (crude TETA·4HCl to water) at a temperature of 25 ± 5°C.
-
Add methanol, as an anti-solvent, at an amount four times the weight of the crude TETA·4HCl, at a feeding temperature of 60 ± 5°C.
-
Cool the reaction vessel to 15 ± 5°C and stir for at least one hour for re-crystallization.
-
Filter the suspension.
-
Wash the filtered crystals twice with methanol, using an amount 2.5 times the weight of the crude TETA·4HCl for each wash.
-
Dry the final product until the LOD is less than 0.6%.
Data Presentation
The following tables summarize quantitative data from various sources regarding the synthesis and purification of this compound.
Table 1: Synthesis and Purification Yields and Purity
| Starting Material | Scale | Overall Yield | Purity | Reference |
| Triethylenetetramine (TETA) | 125 kg | ~50% (including two recrystallizations) | - | [1] |
| Purified Linear TETA | 36.5 g | 98.7% (for dihydrochloride) | >99.9% | [2] |
| Crude TETA·4HCl | - | - | >99.5% | [2] |
Table 2: Characterization of TETA·4HCl Crystalline Forms
| Crystalline Form | Key XRPD Peaks (2θ ± 0.1°) | Key Raman Shifts (cm⁻¹ ± 5) | Reference |
| Form A | 25.2, 35.7 | 933, 1513 | [1] |
| Form B | 22.9, 25.4, 25.8, 26.6, 34.6, 35.3 | 943, 1173, 1527, 1612 | [1][3] |
| Form N | 21.9, 24.8, 25.2, 28.0, 35.6 | - | [4] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of crude TETA·4HCl from TETA hydrate.
Caption: Workflow for the synthesis of crude TETA·4HCl from TETA·2HCl.
Caption: Workflow for the purification of TETA·4HCl by recrystallization.
Safety Considerations
Triethylenetetramine is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction with concentrated hydrochloric acid is highly exothermic and should be performed with caution, preferably in an ice bath to control the temperature. All procedures should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide provides detailed methodologies for the synthesis and purification of this compound for laboratory use. By following the outlined protocols, researchers can produce high-purity TETA·4HCl suitable for pharmaceutical research and development. The provided data tables and workflow diagrams serve as a quick reference for experimental planning and execution. The ability to produce different crystalline forms of TETA·4HCl through controlled crystallization conditions is a key aspect of its development for pharmaceutical applications, offering improved stability and handling characteristics.
References
- 1. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 2. KR20220050002A - High purification of technical grade triethylenetetramine - Google Patents [patents.google.com]
- 3. WO2019211464A1 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Triethylenetetramine Tetrahydrochloride: A Comprehensive Technical Guide on Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Triethylenetetramine (TETA), available commercially as hydrochloride salts, is a potent copper chelating agent with significant applications in pharmacology, particularly in the treatment of Wilson's disease.[1] This technical guide provides an in-depth overview of the chemical properties and reactivity of triethylenetetramine tetrahydrochloride (TETA-4HCl), with comparative insights into the more widely studied dihydrochloride salt (TETA-2HCl).
Core Chemical and Physical Properties
This compound is the fully protonated salt of the linear polyamine triethylenetetramine.[2] The presence of four hydrochloride moieties significantly influences its physical and chemical characteristics, most notably its stability compared to the dihydrochloride form.[2][3]
| Property | Triethylenetetramine (Free Base) | Triethylenetetramine Dihydrochloride | This compound |
| CAS Number | 112-24-3 | 38260-01-4 | 4961-40-4 |
| Molecular Formula | C₆H₁₈N₄ | C₆H₁₈N₄ • 2HCl | C₆H₁₈N₄ • 4HCl |
| Molecular Weight | 146.23 g/mol | 219.15 g/mol | 292.08 g/mol |
| Appearance | Colorless to yellowish oily liquid | Solid | Beige powder or chunks |
| Melting Point | -34.6 °C | Not specified | 269-270 °C (lit.) |
| Boiling Point | 266.6 °C | Not applicable | Not applicable |
| Density | 0.982 g/mL at 25 °C | Not specified | Not specified |
| Solubility in Water | Miscible | Slightly Soluble | Soluble |
| pKa | pK1: 3.32, pK2: 6.67, pK3: 9.20, pK4: 9.92 | Not specified | Not specified |
Reactivity and Stability Profile
Chelation Chemistry
The primary mode of action for triethylenetetramine in biological systems is its function as a tetradentate chelating agent. The four amine groups in the molecule can coordinate with metal ions, with a particularly high affinity for divalent copper (Cu²⁺).[1] This chelation forms a stable complex that can be readily excreted from the body, thereby reducing copper overload in conditions like Wilson's disease.[1] TETA and its metabolites are also capable of binding other divalent metal ions such as iron, zinc, magnesium, and manganese.[1]
Basicity and Salt Formation
As a polyamine, triethylenetetramine is a strong base. It readily reacts with acids to form salts. The tetrahydrochloride salt is the result of the protonation of all four nitrogen atoms by hydrochloric acid.[4] This complete protonation is key to its enhanced stability.
Stability and Degradation
A significant challenge with triethylenetetramine dihydrochloride has been its inherent instability.[2][5] The two unbound amine groups are susceptible to oxidation and can react with moisture and atmospheric oxygen, leading to degradation.[2] This necessitates refrigerated storage to maintain its efficacy.[2][5]
This compound was developed to overcome these stability issues.[2] With all four amine groups protonated and bonded to chloride ions, the molecule is significantly less susceptible to oxidative degradation and interactions with excipients.[2] This results in a crystalline form that is stable at room temperature for extended periods (up to 36 months), a considerable advantage in pharmaceutical formulations.[2][5]
Incompatibilities
Triethylenetetramine and its salts are strong bases and will react violently with strong oxidants.[1] The free base is corrosive and can attack metals such as aluminum, zinc, and copper and its alloys.[1] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on the scientific literature, the following methodologies are representative of the types of experiments conducted to assess its properties.
Synthesis of this compound
A general method for the preparation of this compound involves the reaction of the free base with a stoichiometric excess of hydrochloric acid in a suitable solvent system.
Objective: To synthesize the tetrahydrochloride salt of triethylenetetramine.
Materials:
-
Triethylenetetramine (free base)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous ethanol or other suitable alcohol
-
Reaction vessel with stirring and cooling capabilities
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve a known quantity of triethylenetetramine in anhydrous ethanol in the reaction vessel.
-
Cool the solution in an ice bath to manage the exothermic reaction.
-
Slowly add a slight excess of concentrated hydrochloric acid to the stirred solution. The amount of HCl should be sufficient to protonate all four amine groups.
-
A precipitate of this compound will form. Continue stirring for a set period to ensure complete reaction.
-
Collect the solid product by filtration and wash with cold anhydrous ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at a controlled temperature to remove residual solvent.
Stability Testing under Stress Conditions
To evaluate the enhanced stability of this compound, stress testing under various temperature and humidity conditions is performed.
Objective: To compare the stability of TETA-2HCl and TETA-4HCl under accelerated aging conditions.
Materials:
-
Samples of TETA-2HCl and TETA-4HCl
-
Environmental chambers with controlled temperature and relative humidity (RH)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Procedure:
-
Place accurately weighed samples of both hydrochloride salts into open vials.
-
Expose the samples to a set of stress conditions in environmental chambers. A common condition for accelerated stability testing is 40°C and 75% RH.[6]
-
At predetermined time points (e.g., 1, 3, and 6 months), remove samples for analysis.
-
Visually inspect the samples for any physical changes, such as discoloration or clumping.
-
Determine the purity of the samples using a validated HPLC method to quantify the parent compound and any degradation products.
-
Compare the degradation profiles of TETA-2HCl and TETA-4HCl over time to assess their relative stability.
Conclusion
This compound offers a significant improvement in stability over the dihydrochloride salt, addressing a critical challenge in the formulation and storage of trientine-based pharmaceuticals. Its robust chemical nature, stemming from the complete protonation of its amine groups, makes it a more reliable and convenient active pharmaceutical ingredient. The fundamental reactivity of the triethylenetetramine moiety as a potent copper chelator remains the cornerstone of its therapeutic utility. This enhanced stability profile, combined with its well-established chelating properties, positions this compound as a key molecule in the management of copper metabolism disorders.
References
- 1. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019211464A1 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
- 5. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Spectroscopic Analysis of Triethylenetetramine Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine tetrahydrochloride (TETA·4HCl) is a polyamine compound and a potent copper chelator. Its chemical formula is C₆H₂₂Cl₄N₄, with a molecular weight of approximately 292.1 g/mol .[1] The structure consists of a linear aliphatic chain with four amine groups, which are protonated in the tetrahydrochloride salt form. This compound is of significant interest in the pharmaceutical industry, particularly for the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[1] Given its therapeutic importance, rigorous analytical characterization is essential to ensure its quality, purity, and stability.
Spectroscopic techniques are fundamental to the comprehensive analysis of TETA·4HCl, providing detailed information about its molecular structure, functional groups, and purity. This guide offers an in-depth overview of the core spectroscopic methods used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation, and visual workflows are provided to assist researchers and drug development professionals in their analytical endeavors.
Spectroscopic Techniques for TETA·4HCl Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of TETA·4HCl by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol
-
Sample Preparation: A solution of TETA·4HCl is prepared by dissolving the sample (e.g., 36 mg) in a suitable deuterated solvent, typically deuterium oxide (D₂O, 0.5 ml), which is capable of dissolving the polar salt.[2]
-
Instrumentation: A 400 MHz NMR spectrometer is commonly used for acquiring both ¹H and ¹³C NMR spectra.[2]
-
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak is used as a reference.
-
¹³C NMR: Proton-decoupled mode is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
-
Data Presentation and Interpretation
The ¹H NMR spectrum of TETA·4HCl in D₂O shows distinct signals corresponding to the different methylene protons in the aliphatic chain. The chemical shifts are influenced by the proximity of the ammonium groups.
| Assignment | ¹H Chemical Shift (ppm) |
| Methylene protons (A) | 3.609 |
| Methylene protons (B) | 3.551 |
| Methylene protons (C) | 3.451 |
Table 1: ¹H NMR Chemical Shifts for this compound in D₂O.[2]
The ¹³C NMR spectrum provides complementary information on the carbon backbone of the molecule.
| ¹³C Chemical Shift (ppm) |
| Data not explicitly found in search results, but expected to show 3-4 peaks in the aliphatic region (approx. 35-50 ppm). |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in TETA·4HCl based on their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) disc method, where the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, a Nujol mull or Attenuated Total Reflectance (ATR) can be used.[1][2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).
Data Presentation and Interpretation
The IR spectrum of TETA·4HCl is characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations.
| Vibrational Mode | Characteristic Absorption Band (cm⁻¹) |
| N-H Stretch | Broad absorption in the 3400-3200 cm⁻¹ region |
| C-H Stretch | Absorptions around 2950-2850 cm⁻¹ |
| N-H Bend | Peaks in the 1650-1550 cm⁻¹ region |
| C-H Bend | Absorptions in the 1470-1350 cm⁻¹ range |
Table 3: Characteristic IR Absorption Bands for this compound.
A patent for crystalline forms of TETA·4HCl also reports characteristic peaks in FTIR-ATR spectra, with a notable fingerprint region between 1800-525 cm⁻¹.[3] Raman spectroscopy has also been used to characterize different crystalline forms, with significant peaks observed around 933, 1167, 1513, and 1604 cm⁻¹ for one form, and 943, 1173, 1527, and 1612 cm⁻¹ for another.[3][4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight of TETA·4HCl and to study its fragmentation patterns, which can aid in structural confirmation.
Experimental Protocol
-
Sample Preparation: A dilute solution of TETA·4HCl is prepared in a suitable solvent, such as a mixture of acetonitrile and water.
-
Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source is commonly employed.[5][6]
-
Data Acquisition: The analysis is typically performed in positive ion mode to detect the protonated molecular ion [M+H]⁺. The mass spectrometer is scanned over an appropriate m/z range.
Data Presentation and Interpretation
The mass spectrum of TETA·4HCl will show a base peak corresponding to the protonated molecule of the free base, triethylenetetramine.
| Ion | Expected m/z |
| [M+H]⁺ (protonated triethylenetetramine) | 147.15 |
| [M+Na]⁺ (sodium adduct) | 169.13 |
Table 4: Expected m/z Values in the Mass Spectrum of Triethylenetetramine.
LC-MS methods have been developed for the simultaneous detection of triethylenetetramine and its acetylated metabolites in biological fluids.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to measure the absorption of ultraviolet and visible light by a molecule.
Experimental Protocol
-
Sample Preparation: A solution of TETA·4HCl is prepared in a UV-transparent solvent, such as water.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over the UV-Vis range (typically 200-800 nm).
Data Presentation and Interpretation
This compound, being an aliphatic amine, lacks significant chromophores that absorb light in the UV-Vis region. Therefore, its UV-Vis spectrum is not expected to show any distinct absorption maxima. This technique has limited utility for the direct qualitative or quantitative analysis of TETA·4HCl. However, derivatization with a UV-active labeling reagent could be employed for indirect quantification if necessary.
Visualizing the Analytical Process
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and logical relationships in the spectroscopic analysis of TETA·4HCl.
Caption: Workflow for the spectroscopic analysis of TETA·4HCl.
References
- 1. Trientine Tetrahydrochloride | C6H22Cl4N4 | CID 71434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(4961-40-4) 1H NMR [m.chemicalbook.com]
- 3. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 4. WO2019211464A1 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 5. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Triethylenetetramine Tetrahydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of triethylenetetramine tetrahydrochloride (TETA·4HCl) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes qualitative descriptions from patents and scientific articles to inform researchers on the expected solubility behavior of this compound. Additionally, a generalized experimental protocol for determining the solubility of amine hydrochloride salts is provided to enable researchers to ascertain precise quantitative data for their specific applications.
Introduction to this compound
This compound, also known as trientine tetrahydrochloride, is the hydrochloride salt of the chelating agent triethylenetetramine. It is a white, non-hygroscopic crystalline powder.[1] The compound is primarily used in pharmaceutical applications, most notably as a copper-chelating agent for the treatment of Wilson's disease.[2] Understanding its solubility in organic solvents is crucial for various aspects of drug development, including purification, formulation, and the development of analytical methods.
Solubility Profile in Organic Solvents
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Organic Solvent | IUPAC Name | Solubility Description | Reference |
| Methanol | Methanol | Substantially Insoluble | [3][4] |
| Ethanol | Ethanol | Substantially Insoluble | [3][4] |
| Acetonitrile | Acetonitrile | Substantially Insoluble | [4] |
| Propan-2-ol (Isopropanol) | Propan-2-ol | Substantially Insoluble | [4] |
| Acetone | Propan-2-one | Substantially Insoluble | [4] |
| 1,4-Dioxane | 1,4-Dioxane | Substantially Insoluble | [4] |
It is important to note that the related compound, triethylenetetramine dihydrochloride, is described as being soluble in methanol and slightly soluble in ethanol.[1] This suggests that the degree of salt formation significantly impacts solubility, with the tetrahydrochloride salt exhibiting lower solubility in these alcohols. Generally, amine hydrochloride salts are less soluble in organic solvents compared to their free base counterparts due to their ionic nature.[5]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an amine hydrochloride salt, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, ethanol)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument.
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare several such vials for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The system is at equilibrium when the concentration of the dissolved solid in the liquid phase remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent (e.g., the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of the saturated solution from the diluted sample's concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be represented as follows:
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is scarce, qualitative evidence strongly suggests it is poorly soluble in common non-aqueous solvents like lower alcohols, acetonitrile, and acetone. This low solubility is a key factor in its purification by anti-solvent crystallization. For applications requiring precise solubility values, the provided generalized experimental protocol can be employed. Further research to quantify the solubility of this important pharmaceutical compound in a wider range of organic solvents would be highly beneficial to the scientific and drug development communities.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Trientine Tetrahydrochloride | C6H22Cl4N4 | CID 71434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP4234532A1 - Trientine tetrahydrochloride and a method of preparation and a pharmaceutical composition thereof - Google Patents [patents.google.com]
- 4. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
Unlocking the Therapeutic Potential of Triethylenetetramine Tetrahydrochloride (CAS 4961-40-4): A Technical Guide for Researchers
An In-depth Review of Preclinical and Clinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylenetetramine (TETA) tetrahydrochloride (CAS 4961-40-4), a stable salt of the copper chelator trientine, has a well-established role in the treatment of Wilson's disease. However, a growing body of research is unveiling its therapeutic potential across a spectrum of other diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current research applications of TETA tetrahydrochloride, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the diverse therapeutic applications of this versatile molecule.
Introduction: Beyond Copper Chelation
Triethylenetetramine (TETA) is a polyamine with a strong affinity for divalent copper (Cu(II)). Its tetrahydrochloride salt, TETA 4HCl, offers enhanced stability compared to the dihydrochloride form, making it a more practical option for both clinical and research use.[1][2] While its primary clinical application is the management of Wilson's disease, a genetic disorder characterized by copper accumulation, the scientific community is increasingly recognizing that TETA's biological activities extend beyond simple copper chelation.[1][3]
Research has illuminated TETA's involvement in critical cellular processes, including the modulation of polyamine metabolism, inhibition of angiogenesis, and interference with key signaling pathways implicated in various pathologies.[4][5][6] This guide delves into these multifaceted research applications, providing the necessary technical details to facilitate further investigation.
Core Research Applications
Wilson's Disease: The Cornerstone Application
The primary and most well-documented application of TETA is in the treatment of Wilson's disease. It acts as a chelating agent, binding to excess copper in the body and facilitating its excretion through urine.[7][8] Clinical trials have demonstrated the efficacy and safety of TETA 4HCl in managing this condition, particularly in patients intolerant to D-penicillamine.[3]
Oncology: A Multifaceted Anti-Cancer Agent
Emerging preclinical evidence suggests that TETA possesses anti-cancer properties through several mechanisms:
-
Anti-angiogenesis: TETA has been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6] This is partly attributed to its copper-chelating activity, as copper is an essential cofactor for several pro-angiogenic factors.
-
Telomerase Inhibition: TETA has been identified as a potential telomerase inhibitor.[5] Telomerase is an enzyme responsible for maintaining telomere length, and its activation is a hallmark of many cancers, allowing for uncontrolled cell division.
-
Modulation of Polyamine Metabolism: TETA, as a structural analogue of polyamines like spermidine, can interfere with polyamine metabolism, which is often dysregulated in cancer cells and is a validated target for cancer therapy.[4]
Diabetes Mellitus: Combating Oxidative Stress
Research indicates that TETA may be beneficial in managing the complications of diabetes mellitus. The proposed mechanism involves the chelation of excess copper, which can contribute to oxidative stress and tissue damage in diabetic patients.[1] Preclinical and early clinical studies suggest that TETA can help in preventing or reversing diabetic organ damage.[1]
Alzheimer's Disease: A Neuroprotective Role
Preclinical studies have explored the potential of TETA in the context of Alzheimer's disease. The rationale stems from the role of metal ions, including copper, in the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of the disease. Research in a transgenic mouse model of Alzheimer's has shown that trientine can mitigate amyloidosis by inhibiting the RAGE/NF-κB/BACE1 pathway.[9]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies involving triethylenetetramine.
Table 1: Pharmacokinetic Parameters of Triethylenetetramine (TETA) in Humans
| Parameter | Value | Reference |
| Bioavailability | 8 - 30% | [5] |
| Half-life (t½) | 2 - 4 hours | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1.25 - 2.0 hours (for TETA 4HCl) | [8] |
| Metabolism | Primarily through acetylation | [5] |
| Excretion | Mainly via urine as unchanged drug and acetylated metabolites | [5] |
Table 2: Effects of Trientine Treatment in a Transgenic Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group (Trientine) | Effect | Reference |
| Aβ Plaque Number (Cortex) | 60 mg/kg | Reduced to 75.56% ± 10.59% of control | [9] |
| 180 mg/kg | Reduced to 51.99% ± 8.87% of control | [9] | |
| Aβ Plaque Number (Hippocampus) | 60 mg/kg | Reduced to 43.21% ± 9.82% of control | [9] |
| 180 mg/kg | Reduced to 26.70% ± 7.14% of control | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research applications of TETA.
In Vitro Cytotoxicity Assay
This protocol is a general method for assessing the cytotoxic effects of TETA on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DU145, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triethylenetetramine tetrahydrochloride (TETA 4HCl)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Treatment: Prepare a stock solution of TETA 4HCl in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of TETA in complete culture medium to achieve the desired final concentrations.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of TETA. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After the incubation period, add MTT or WST-1 reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of TETA that inhibits 50% of cell growth).
HUVEC Tube Formation Assay (In Vitro Angiogenesis)
This protocol assesses the anti-angiogenic potential of TETA by observing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane matrix
-
TETA 4HCl
-
24-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in a basal medium with reduced growth factors.
-
Treatment: Add different concentrations of TETA 4HCl to the HUVEC suspension. Include a positive control (e.g., with a known angiogenic factor like VEGF) and a negative control (basal medium only).
-
Seeding: Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures under an inverted microscope. Capture images at different time points.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to detect telomerase activity.
Materials:
-
Cell lysate from cancer cells treated with or without TETA
-
TRAP assay kit (containing TS primer, ACX primer, control templates, and PCR reagents)
-
Thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA staining dye (e.g., SYBR Green)
Procedure:
-
Cell Lysate Preparation: Prepare cell extracts from control and TETA-treated cancer cells using a lysis buffer provided in the kit or a standard CHAPS lysis buffer.
-
Telomerase Extension: In a PCR tube, mix the cell lysate with the TS primer and reaction buffer. Incubate at room temperature to allow telomerase to add telomeric repeats to the primer.
-
PCR Amplification: Add the ACX primer and PCR master mix to the reaction. Perform PCR amplification using a thermal cycler. A typical program includes an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension.
-
Detection: Analyze the PCR products by PAGE. Stain the gel with a DNA dye and visualize the characteristic 6-base pair ladder pattern, which indicates telomerase activity.
-
Quantification: The intensity of the ladder can be quantified using densitometry to compare telomerase activity between control and TETA-treated samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the research applications of TETA 4HCl.
TETA's Proposed Mechanism in Alzheimer's Disease
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 4. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Covalent Inhibition of Telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting telomerase reverse transcriptase with the covalent inhibitor NU-1 confers immunogenic radiation sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamental insights into the interaction between telomerase/TERT and intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Fundamental Studies of Triethylenetetramine Tetrahydrochloride (TETA-4HCl) Chelation Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies for studying the chelation kinetics of triethylenetetramine tetrahydrochloride (TETA-4HCl) with divalent copper (Cu(II)). TETA is a potent and selective copper chelator used in the treatment of Wilson's disease, a genetic disorder leading to toxic copper accumulation.[1] Understanding the kinetics of this chelation process is crucial for optimizing therapeutic strategies and developing new chelation-based drugs.
Core Concepts in TETA-Copper Chelation
Triethylenetetramine (TETA) is a polyamine that acts as a tetradentate ligand, meaning it can form four coordinate bonds with a metal ion. The nitrogen atoms in the TETA molecule donate electron pairs to a Cu(II) ion, forming a stable, ring-like structure known as a chelate complex. This complex is water-soluble and can be readily excreted from the body, thereby reducing the systemic copper load.
The chelation reaction can be represented by the following equilibrium:
Cu(H₂O)₆²⁺ + TETA ⇌ [Cu(TETA)(H₂O)₂]²⁺ + 4H₂O
The stability of the resulting copper-TETA complex is a key factor in its therapeutic efficacy. This stability is quantified by the stability constant (K), which is the equilibrium constant for the formation of the complex. A large stability constant indicates a strong affinity of the chelator for the metal ion.[2]
Quantitative Data: Protonation and Stability Constants
The chelation of Cu(II) by TETA is a pH-dependent process, as the protonation state of the amine groups on TETA influences its ability to bind to the metal ion. The following tables summarize the protonation constants of TETA and the stability constants of the Cu(II)-TETA complexes, as determined by potentiometric and spectrophotometric studies.[1]
Table 1: Protonation Constants of Triethylenetetramine (TETA)
| Equilibrium | Log K |
| [H(TETA)]⁺ / [H]⁺[TETA] | 9.75 |
| [H₂(TETA)]²⁺ / [H]⁺[H(TETA)]⁺ | 9.07 |
| [H₃(TETA)]³⁺ / [H]⁺[H₂(TETA)]²⁺ | 6.67 |
| [H₄(TETA)]⁴⁺ / [H]⁺[H₃(TETA)]³⁺ | 3.32 |
Data sourced from Nurchi et al., 2013.[1]
Table 2: Stability Constants of Cu(II)-TETA Complexes
| Equilibrium | Log β |
| [Cu(H₂TETA)]⁴⁺ / [Cu]²⁺[H]⁺²[TETA] | 26.49 |
| [Cu(HTETA)]³⁺ / [Cu]²⁺[H]⁺[TETA] | 23.17 |
| [Cu(TETA)]²⁺ / [Cu]²⁺[TETA] | 20.00 |
| [Cu(TETA)(OH)]⁺ / [Cu]²⁺[TETA][OH]⁻ | 10.37 |
Data sourced from Nurchi et al., 2013.[1]
Experimental Protocols for Studying Chelation Kinetics
The determination of the protonation and stability constants of TETA and its copper complexes involves precise experimental techniques. The following are detailed methodologies for potentiometric and spectrophotometric titrations, as well as an overview of stopped-flow spectrophotometry for measuring rapid kinetic parameters.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[1]
Objective: To determine the protonation constants of TETA and the stability constants of Cu(II)-TETA complexes by measuring the change in hydrogen ion concentration (pH) upon addition of a titrant.
Materials and Reagents:
-
This compound (TETA-4HCl)
-
Copper(II) chloride or Copper(II) perchlorate solution of known concentration
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Potassium chloride (KCl) or sodium perchlorate (NaClO₄) for maintaining constant ionic strength
-
High-purity water (deionized and distilled)
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).
-
Sample Preparation: In a thermostated vessel, prepare a solution containing a known concentration of TETA-4HCl and an inert electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. For determining stability constants, add a known concentration of the Cu(II) salt.
-
Titration: Titrate the sample solution with a standardized NaOH solution. Record the pH value after each addition of the titrant.
-
Data Analysis: The collected data (volume of titrant vs. pH) is used to calculate the protonation and stability constants using specialized software that employs non-linear least-squares fitting algorithms.
Spectrophotometric Titration
Spectrophotometric titration is used to study the formation of colored complexes and can be used to determine stability constants.[1][3]
Objective: To monitor the formation of the Cu(II)-TETA complex by measuring the change in absorbance at a specific wavelength.
Materials and Reagents:
-
Same as for potentiometric titration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the Cu(II)-TETA complex.
-
Sample Preparation: Prepare a series of solutions with a constant concentration of Cu(II) and varying concentrations of TETA, or vice versa, at a constant pH and ionic strength.
-
Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Data Analysis: The absorbance data is plotted against the ligand-to-metal ratio. The stability constants can be determined by analyzing the shape of the resulting titration curve.
Stopped-Flow Spectrophotometry
For studying the kinetics of rapid chelation reactions, which occur on the millisecond timescale, stopped-flow spectrophotometry is the technique of choice.[4][5][6][7]
Objective: To measure the rate constants (kon and koff) of the formation and dissociation of the Cu(II)-TETA complex.
Principle: Two reactant solutions (e.g., Cu(II) and TETA) are rapidly mixed, and the change in absorbance or fluorescence of the solution is monitored as a function of time immediately after mixing.
Instrumentation:
-
Stopped-flow instrument coupled to a spectrophotometer or fluorometer.
-
Drive syringes for the reactant solutions.
-
Mixing chamber.
-
Observation cell.
Procedure:
-
Loading: The two reactant solutions are loaded into separate drive syringes.
-
Mixing: The solutions are rapidly driven from the syringes into a mixing chamber.
-
Detection: The newly mixed solution flows into an observation cell, where the change in absorbance or fluorescence is recorded over a very short time period (milliseconds to seconds).
-
Data Analysis: The kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract the observed rate constants.
Visualizations of Experimental Workflows and Chelation Process
Chelation Process of Cu(II) by TETA
Caption: Conceptual diagram of TETA chelation of Copper(II).
Experimental Workflow for Potentiometric Titration
Caption: Workflow for Potentiometric Titration.
Experimental Workflow for Stopped-Flow Spectrophotometry
Caption: Workflow for Stopped-Flow Spectrophotometry.
Conclusion and Future Directions
This technical guide has outlined the fundamental principles and experimental methodologies for studying the chelation kinetics of this compound with copper(II). The provided quantitative data on protonation and stability constants offer valuable insights into the thermodynamics of this interaction. While the equilibrium aspects are well-characterized, a detailed understanding of the kinetic parameters, specifically the formation (kon) and dissociation (koff) rate constants, remains an area for further investigation. The use of advanced techniques like stopped-flow spectrophotometry will be instrumental in elucidating these rapid kinetic processes, providing a more complete picture of the TETA-copper chelation mechanism and facilitating the development of more effective chelation therapies.
References
- 1. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. issr.edu.kh [issr.edu.kh]
- 3. Spectrophotometric study of complex formation in copper(II) mono-, di-, and tri-ethanolamine systems - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. hpst.cz [hpst.cz]
- 5. Stopped-flow - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Role of Triethylenetetramine Tetrahydrochloride in Copper Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine (TETA), available as triethylenetetramine tetrahydrochloride, is a copper chelator with a well-established role in the management of Wilson's disease, a genetic disorder characterized by copper accumulation.[1][2] Its utility in scientific research, however, extends beyond this primary clinical application, serving as a critical tool to investigate the intricate pathways of copper metabolism and its dysregulation in various pathological states, including diabetic complications and fibrotic diseases. This technical guide provides an in-depth exploration of TETA's role in copper metabolism studies, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects on copper metabolism through a dual mechanism of action.[3][4] As a systemic chelating agent, TETA binds to excess copper in the body, forming a stable, water-soluble complex that is subsequently excreted through the urine.[1][4] This process effectively reduces the total body copper burden. Additionally, TETA acts within the gastrointestinal tract to chelate dietary copper, thereby inhibiting its absorption into the bloodstream.[3][4]
Quantitative Effects on Copper Metabolism
The administration of this compound leads to significant and measurable changes in copper homeostasis. These effects have been quantified in numerous pre-clinical and clinical studies.
Urinary Copper Excretion
TETA administration markedly increases the excretion of copper in the urine. The extent of this increase can be influenced by the dosage and the underlying condition of the subject.
| Condition | Dosage | Baseline 24-hr Urinary Copper Excretion (µ g/day ) | Post-TETA 24-hr Urinary Copper Excretion (µ g/day ) | Fold Increase | Reference |
| Wilson's Disease | 1.0-3.0 g/day | 70-96 | 350-2,352 | 5-24.5 | [5] |
| Wilson's Disease | 15 mg/kg (once daily) | Varied (previously on treatment) | Mean: 313.4 ± 191.7 | - | [6] |
| Healthy Volunteers | 300-2400 mg | - | Dose-dependent increase | - | [1] |
Table 1: Effect of Triethylenetetramine (TETA) on 24-hour Urinary Copper Excretion.
Intestinal Copper Absorption
TETA significantly reduces the absorption of dietary copper from the intestine. This effect is a key component of its therapeutic action, particularly in managing copper overload disorders.
| Study Type | Method | TETA Intervention | Reduction in Copper Absorption | Reference |
| In vitro (Caco-2 cells) | 64Cu uptake | 18-hr pretreatment | Marked increase in transport (indicative of cellular depletion) | [3] |
| Healthy Volunteers | 64Cu PET/CT | 7 days of TETA | ~50% reduction in hepatic 64Cu uptake | [7] |
Table 2: Effect of Triethylenetetramine (TETA) on Intestinal Copper Absorption.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of TETA's effects on copper metabolism.
Measurement of Copper in 24-Hour Urine Samples
Objective: To quantify the total amount of copper excreted in the urine over a 24-hour period, providing a measure of systemic copper clearance.
Method: Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol:
-
Collection: Collect all urine produced over a 24-hour period in a clean, acid-washed, metal-free container.[8][9] Record the total volume.
-
Sample Preparation:
-
Thoroughly mix the 24-hour urine collection.
-
Take a representative aliquot (e.g., 10-50 mL) for analysis.
-
Acidify the aliquot with high-purity nitric acid to a final concentration of 1-2% to stabilize the copper ions and prevent precipitation.
-
-
Analysis by AAS/ICP-MS:
-
Calibrate the instrument using a series of copper standards of known concentrations.
-
Analyze the prepared urine samples.
-
The instrument measures the absorption or mass-to-charge ratio of copper atoms, which is proportional to the copper concentration in the sample.
-
-
Calculation:
-
Calculate the copper concentration in the aliquot (in µg/L).
-
Determine the total 24-hour copper excretion using the formula: Total Excretion (µg/24 hr) = Copper Concentration (µg/L) x Total Urine Volume (L/24 hr)
-
Assessment of Intestinal Copper Absorption using 64Cu
Objective: To quantify the effect of TETA on the absorption of dietary copper from the gastrointestinal tract.
Method: Positron Emission Tomography/Computed Tomography (PET/CT) with oral administration of 64Cu.
Protocol:
-
Baseline Scan:
-
Administer a known dose of 64Cu orally to the subject.
-
Perform PET/CT scans at specific time points (e.g., 1 and 15 hours post-administration) to measure the accumulation of 64Cu in the liver, which serves as a primary site of copper uptake from the portal circulation.[7]
-
-
TETA Administration:
-
Administer TETA at the desired dose and duration (e.g., daily for 7 days).
-
-
Post-TETA Scan:
-
Repeat the 64Cu administration and PET/CT scanning protocol as in the baseline scan.
-
-
Data Analysis:
-
Quantify the hepatic 64Cu activity (e.g., as Standardized Uptake Value - SUV).
-
Compare the pre- and post-TETA hepatic 64Cu uptake to determine the percentage inhibition of intestinal copper absorption.
-
Superoxide Dismutase 1 (SOD1) Activity Assay
Objective: To determine the effect of TETA on the activity of the copper-dependent antioxidant enzyme, SOD1.
Method: Spectrophotometric assay based on the inhibition of a superoxide-generating reaction.
Protocol:
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates in an appropriate buffer on ice.
-
Centrifuge the samples to remove cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant for normalization.
-
-
Assay Procedure:
-
The assay mixture typically contains a system for generating superoxide radicals (e.g., xanthine and xanthine oxidase) and a detector molecule that changes color upon reduction by superoxide (e.g., nitroblue tetrazolium - NBT).[10][11]
-
Add a known amount of the sample supernatant to the assay mixture.
-
SOD1 in the sample will compete with the detector molecule for superoxide radicals, thereby inhibiting the color change.
-
Monitor the rate of color change spectrophotometrically at the appropriate wavelength.
-
-
Calculation:
-
Calculate the percentage of inhibition of the color change reaction by the sample.
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
-
Express the SOD1 activity as units per milligram of protein.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for a comprehensive understanding of TETA's role in copper metabolism.
Caption: TGF-β signaling pathway in fibrosis, highlighting the role of copper.
References
- 1. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 3. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prospective Pilot Study of a Single Daily Dosage of Trientine for the Treatment of Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of trientine and penicillamine on intestinal copper uptake: A mechanistic 64Cu PET/CT study in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucsfhealth.org [ucsfhealth.org]
- 9. 24 hour urine copper output measurement | Allina Health [account.allinahealth.org]
- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Triethylenetetramine Tetrahydrochloride (TETA): An In-Depth Technical Guide to Inducing Copper Deficiency In Vitro
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper is an essential trace element vital for numerous cellular processes, acting as a critical cofactor for enzymes involved in cellular respiration, antioxidant defense, and signaling. The ability to induce a controlled state of copper deficiency in vitro is an invaluable tool for studying the roles of copper in health and disease. Triethylenetetramine tetrahydrochloride (TETA), a potent and selective copper (II) chelator, serves as an effective agent for this purpose. This technical guide provides a comprehensive overview of the use of TETA to induce copper deficiency in in vitro models. It details the mechanism of action, provides structured experimental protocols, presents quantitative data from relevant studies, and illustrates the impact of TETA-induced copper chelation on key cellular signaling pathways.
Mechanism of Action
Triethylenetetramine (TETA) is a tetradentate ligand with a high affinity for copper (II) ions.[1] Its primary mechanism of action in inducing copper deficiency in vitro is through chelation of extracellular and intracellular bioavailable copper. By forming a stable complex with copper, TETA effectively sequesters the ion, making it unavailable for cellular uptake and for incorporation into copper-dependent enzymes.[2] This leads to a functional copper deficiency, impairing the activity of cuproenzymes and disrupting downstream cellular processes. TETA's selectivity for copper over other divalent metal ions, such as zinc, has been demonstrated in vivo, suggesting a targeted approach to inducing copper deficiency.[3]
Experimental Protocols
This section outlines a general methodology for inducing copper deficiency in cultured cells using TETA. The protocol is based on established practices and can be adapted for specific cell lines and experimental questions.
Materials
-
Cell line of interest (e.g., HL-60, DU145, MCF-7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
This compound (TETA)
-
Sterile, deionized water or phosphate-buffered saline (PBS) for stock solutions
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well or other appropriate cell culture plates
-
Reagents for assessing copper deficiency (see Section 4.0)
-
Reagents for cell viability assays (e.g., MTT, CCK-8)
TETA Stock Solution Preparation
-
Prepare a stock solution of TETA (e.g., 10 mM) in sterile, deionized water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vitro Copper Deficiency Induction Protocol
-
Cell Seeding: Seed the cells in appropriate culture vessels at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence (for adherent cells): Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
TETA Treatment:
-
The following day, remove the existing medium and replace it with fresh medium containing the desired concentration of TETA.
-
A dose-response experiment is recommended to determine the optimal TETA concentration for the specific cell line and desired level of copper deficiency. Suggested starting concentrations range from 1 µM to 100 µM.[4][5]
-
Include a vehicle control (medium with the same volume of water or PBS used to dissolve TETA).
-
-
Incubation: Incubate the cells with TETA for a predetermined duration. The time required to induce copper deficiency can vary depending on the cell type and TETA concentration, typically ranging from 24 to 96 hours.[6]
-
Verification of Copper Deficiency: At the end of the incubation period, harvest the cells to verify the induction of copper deficiency using the methods described in Section 4.0.
-
Downstream Assays: Perform desired downstream experiments, such as cell viability assays, signaling pathway analysis, or other functional assays.
Experimental Workflow Diagram
Caption: Experimental workflow for inducing copper deficiency in vitro using TETA.
Verification of Copper Deficiency
It is crucial to confirm the copper-deficient state of the cells following TETA treatment. This can be achieved through several quantitative methods:
Measurement of Intracellular Copper Levels
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying intracellular metal concentrations.
Protocol Outline:
-
Harvest and wash the cells thoroughly with PBS to remove extracellular contaminants.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the cell lysate.
-
Analyze the lysate for copper content using ICP-MS.
-
Normalize the copper concentration to the total protein content.
Assessment of Copper-Dependent Enzyme Activity
The activity of key cuproenzymes is a functional indicator of copper status.
-
Superoxide Dismutase (SOD): The activity of copper-zinc SOD (SOD1) can be measured using commercially available kits that are often based on the inhibition of a colorimetric reaction by SOD.
-
Cytochrome c Oxidase (CCO): CCO (Complex IV of the electron transport chain) activity can be determined by monitoring the oxidation of reduced cytochrome c spectrophotometrically.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing TETA and the structurally similar chelator tetraethylenepentamine (TEPA) to induce copper deficiency in vitro.
Table 1: Effects of TETA on Cancer Cell Proliferation
| Cell Line | TETA Concentration | Treatment Duration | Effect on Cell Growth | Reference |
| DU145 (Prostate Carcinoma) | Not specified | 7 days | Growth cessation | [4] |
| MCF-7 (Breast Carcinoma) | Not specified | Not specified | Inhibition of proliferation | [4] |
| JEG-3 (Choriocarcinoma) | Not specified | Not specified | Inhibition of proliferation | [4] |
Table 2: Effects of TEPA on HL-60 Cells (as a proxy for TETA)
| Parameter | TEPA Concentration | Treatment Duration | Observed Effect | Reference |
| Cellular Copper | 25 µM | 4 days | ~50% reduction | [6] |
| Cu/Zn-SOD Activity | 25 µM | 4 days | ~60% reduction | [6] |
| Cytochrome c Oxidase Activity | 25 µM | 4 days | ~40% reduction | [6] |
| Cell Viability | 25 µM | 4 days | No significant effect | [6] |
Impact on Cellular Signaling Pathways
TETA-induced copper deficiency can modulate various signaling pathways. The following diagrams illustrate the hypothesized points of intervention based on available literature.
TGF-β Signaling Pathway
Copper chelation has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway, which is implicated in fibrosis and cancer progression.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of copper-zinc superoxide dismutase induces cell growth, hypertrophic phenotype, and apoptosis in neonatal rat cardiac myocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HL-60 cells can be made copper deficient by incubating with tetraethylenepentamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Using Triethylenetetramine Tetrahydrochloride for In Vitro Copper Depletion
Introduction
Copper is an essential trace element that functions as a critical cofactor for numerous enzymes involved in fundamental biological processes, including mitochondrial respiration, antioxidant defense, and signal transduction.[1] However, elevated levels of intracellular copper have been strongly implicated in the progression of various cancers.[2] The metal contributes to tumor growth, angiogenesis, and metastasis by enhancing the activity of cuproenzymes and modulating key signaling pathways.[3] Consequently, the targeted depletion of intracellular copper has emerged as a promising therapeutic strategy in cancer research.
Triethylenetetramine (TETA), also known as Trientine, is a potent and selective chelator of divalent copper (Cu(II)).[1][3] It forms a stable complex with copper, which is subsequently excreted from the cell.[3] Initially approved for the treatment of Wilson's disease, a genetic disorder of copper overload, TETA is now widely used in research settings to investigate the roles of copper in cellular pathophysiology.[3][4] By inducing a state of copper deficiency, TETA allows researchers to probe the function of copper-dependent proteins and signaling cascades, offering insights into mechanisms that can be targeted for drug development. This document provides detailed protocols for the use of Triethylenetetramine Tetrahydrochloride (TETA·4HCl) in cell culture to achieve copper depletion for research purposes.
Quantitative Data Summary
While specific IC50 values and percentage of copper reduction are highly dependent on the cell line and experimental conditions, the following table summarizes reported applications of TETA in various cancer cell lines. Researchers are encouraged to determine optimal concentrations empirically.
| Cell Line | Cancer Type | TETA Concentration | Observed Biological Effect | Reference(s) |
| DU145 | Prostate Carcinoma | Not Specified | Caused growth cessation, reduced intracellular polyamine levels. | [4] |
| MCF-7 | Breast Carcinoma | Not Specified | Modulated polyamine metabolism. | [4] |
| JEG-3 | Choriocarcinoma | Not Specified | Modulated polyamine metabolism. | [4] |
| U87 | Glioblastoma | Not Specified | In contrast to other chelators, did not inhibit EMT properties in this specific study. | [5] |
| MDA-MB-231 (TNBC), Neuroblastoma, DIPG cell lines | Breast, Neuroblastoma, Glioma | Not Specified (Used TEPA) | Inhibited Epithelial-Mesenchymal Transition (EMT), downregulated TGF-β signaling pathways (canonical and non-canonical). | [2][6] |
Experimental Protocols
Protocol 1: Preparation of TETA Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution of this compound (TETA·4HCl).
Materials:
-
This compound (TETA·4HCl) (MW: 292.07 g/mol )[7]
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of TETA·4HCl:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.010 L × 292.07 g/mol = 0.292 g (or 292 mg)
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 292 mg of TETA·4HCl powder and transfer it to a 15 mL sterile conical tube.
-
Dissolving: Add 10 mL of sterile, nuclease-free water to the conical tube. TETA·4HCl is highly soluble in water.[8][9] Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube to ensure sterility.
-
Aliquoting: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Storage: Label aliquots clearly with the compound name, concentration (100 mM), and date. Store at -20°C for long-term use.
Protocol 2: Determining Optimal TETA Concentration
It is critical to determine the optimal, non-toxic concentration of TETA for each cell line that effectively chelates copper without inducing significant cytotoxicity.
Materials:
-
Cells of interest, seeded in a 96-well plate
-
Complete culture medium
-
TETA stock solution (100 mM)
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Serial Dilutions: Prepare a series of TETA dilutions in complete culture medium. A suggested starting range is from 1 µM to 1000 µM.
-
Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the medium containing the different TETA concentrations. Include wells with medium only (blank) and cells with medium but no TETA (vehicle control).
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of TETA concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10][11] For copper depletion studies, use a concentration well below the IC50 that shows minimal cytotoxicity (e.g., >90% viability).
Protocol 3: General Protocol for In Vitro Copper Depletion
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in the appropriate culture vessel.
-
Preparation of Treatment Medium: Dilute the 100 mM TETA stock solution into fresh, pre-warmed complete culture medium to achieve the desired final concentration (determined in Protocol 2).
-
Treatment: Aspirate the existing medium from the cells and replace it with the TETA-containing medium.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24-72 hours).
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein, RNA) or for copper measurement.
Protocol 4: Assessment of Intracellular Copper Levels by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for accurately quantifying total intracellular metal content.
Materials:
-
TETA-treated and control cells
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Centrifuge
-
Concentrated nitric acid (trace metal grade)
-
ICP-MS instrument
Procedure:
-
Cell Washing: Place the culture dish on ice. Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular metals.
-
Cell Lysis & Collection: Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a pre-weighed 1.5 mL microcentrifuge tube.
-
Cell Counting: Take a small aliquot of the cell suspension to count the cells (e.g., using a hemocytometer or automated cell counter) for normalization.
-
Pelleting: Centrifuge the remaining cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Final Wash: Carefully discard the supernatant and wash the cell pellet once more with ice-cold PBS to remove residual media components.
-
Digestion: After centrifugation and removal of the supernatant, add a small volume (e.g., 100-200 µL) of concentrated nitric acid to the cell pellet to digest the organic material. This step should be performed in a fume hood with appropriate safety precautions. Heat as required by the specific ICP-MS protocol.
-
Analysis: Dilute the digested sample with deionized water to a final volume suitable for ICP-MS analysis. Analyze the samples according to the instrument's standard operating procedures to determine the copper concentration.
-
Normalization: Normalize the copper content to the cell number or total protein content to report the final intracellular copper concentration (e.g., in ng of copper per 10⁶ cells).
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for using TETA in cell culture.
Caption: TETA inhibits TGF-β and NF-κB pathways via copper chelation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triethylenetetramine pharmacology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Assays for Triethylenetetramine Tetrahydrochloride (TETA)
Introduction
Triethylenetetramine (TETA), a copper-chelating agent primarily used in the treatment of Wilson's disease, has garnered significant interest for its potential as an anticancer therapeutic.[1][2] Its mechanism of action extends beyond copper chelation and involves the modulation of polyamine metabolism, a pathway crucial for cellular proliferation and frequently dysregulated in cancer.[1][2] Enzymatic assays are pivotal for elucidating the specific molecular targets of TETA and quantifying its effects on key enzymes within this pathway. These assays are essential tools for researchers in drug development and cancer biology to understand TETA's therapeutic potential and optimize its clinical application.
This document provides detailed protocols for in vitro enzymatic assays to assess the inhibitory effects of TETA on Ornithine Decarboxylase (ODC) and various amine oxidases, as well as its impact on the activity of Spermidine/Spermine N1-acetyltransferase (SAT1).
Mechanism of Action
TETA's anticancer properties are linked to its ability to interfere with polyamine homeostasis. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation. TETA has been shown to down-regulate ODC, the rate-limiting enzyme in polyamine biosynthesis.[1][2] Furthermore, TETA and its metabolites can inhibit polyamine catabolizing enzymes like spermine oxidase, diamine oxidase, and semicarbazide-sensitive amine oxidases.[1][2] A key aspect of TETA's action is the activation of spermidine/spermine N1-acetyltransferase 1 (SAT1).[3] This enzyme acetylates polyamines, and its overactivation by TETA leads to the depletion of intracellular acetyl-CoA, inducing cytoplasmic protein deacetylation and subsequent autophagy, contributing to its anti-proliferative effects.[3]
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Inhibition Assay
This protocol describes a colorimetric method to determine the inhibitory effect of TETA on ODC activity by measuring the production of putrescine. The putrescine formed is oxidized by an amine oxidase, generating hydrogen peroxide (H₂O₂), which is then detected using a colorimetric probe.
Materials:
-
Recombinant human ODC enzyme
-
L-ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Triethylenetetramine tetrahydrochloride (TETA)
-
Soybean amine oxidase (SAO)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Phenol
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
ODC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM PLP.
-
Substrate Solution: 10 mM L-ornithine in ODC Assay Buffer.
-
TETA Stock Solution: 100 mM TETA in deionized water. Prepare serial dilutions to obtain the desired final concentrations.
-
Detection Reagent: 50 mM sodium phosphate buffer (pH 7.4) containing 1 U/mL SAO, 5 U/mL HRP, 1 mM 4-aminoantipyrine, and 2 mM phenol.
-
-
Assay Protocol:
-
Add 20 µL of ODC Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of TETA solution at various concentrations (or vehicle control) to the respective wells.
-
Add 10 µL of recombinant ODC enzyme solution (e.g., 50 ng/µL) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the ODC reaction by adding 50 µL of the Detection Reagent to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for color development.
-
Measure the absorbance at 505 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of ODC inhibition for each TETA concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of TETA concentration to determine the IC50 value.
-
Amine Oxidase Activity Inhibition Assay
This protocol provides a general fluorometric method to assess the inhibitory effect of TETA on amine oxidases (e.g., spermine oxidase, diamine oxidase) by measuring the production of H₂O₂.
Materials:
-
Recombinant human amine oxidase (e.g., SMOX or DAO)
-
Substrate (e.g., spermine for SMOX, putrescine for DAO)
-
Phosphate buffer (pH 7.4)
-
This compound (TETA)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorometric probe)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Amine Oxidase Assay Buffer: 50 mM sodium phosphate buffer (pH 7.4).
-
Substrate Stock Solution: 100 mM of the respective substrate (spermine or putrescine) in deionized water.
-
TETA Stock Solution: 100 mM TETA in deionized water. Prepare serial dilutions.
-
Detection Mix: Prepare fresh by mixing HRP (to a final concentration of 0.2 U/mL) and Amplex® Red reagent (to a final concentration of 50 µM) in the Amine Oxidase Assay Buffer.
-
-
Assay Protocol:
-
To each well of a black 96-well plate, add 50 µL of the Detection Mix.
-
Add 10 µL of TETA solution at various concentrations (or vehicle control).
-
Add 20 µL of the recombinant amine oxidase enzyme solution to each well.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the appropriate substrate solution (diluted in assay buffer to the desired final concentration, e.g., 1 mM).
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each TETA concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of TETA concentration.
-
Spermidine/Spermine N1-acetyltransferase (SAT1) Activity Assay
This protocol describes a method to determine the effect of TETA on SAT1 activity by measuring the amount of acetylated polyamine produced, which can be quantified using HPLC.
Materials:
-
Cell lysate from cells treated with or without TETA
-
Spermidine or spermine
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
HEPES buffer (pH 7.8)
-
Dithiothreitol (DTT)
-
Perchloric acid (PCA)
-
Dansyl chloride
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Treatment and Lysate Preparation:
-
Culture cells (e.g., DU145 prostate cancer cells) in the presence of various concentrations of TETA for a specified period (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.
-
Centrifuge the lysate to remove cell debris and determine the protein concentration of the supernatant.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 100 mM HEPES buffer (pH 7.8), 1 mM DTT, 150 µM Acetyl-CoA, and 1.5 mM spermidine (or spermine).
-
In a microcentrifuge tube, mix 50 µL of cell lysate with 50 µL of the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1.5 M perchloric acid.
-
-
Derivatization and HPLC Analysis:
-
Centrifuge the stopped reaction mixture to precipitate proteins.
-
Take the supernatant and derivatize the polyamines with dansyl chloride according to standard procedures.
-
Analyze the dansylated polyamines by reverse-phase HPLC with fluorescence detection.
-
Quantify the amount of N1-acetylspermidine (or N1-acetylspermine) produced by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Express SAT1 activity as pmol of acetylated polyamine produced per minute per mg of protein.
-
Compare the SAT1 activity in TETA-treated cells to that in untreated control cells.
-
Data Presentation
The quantitative data obtained from these enzymatic assays can be summarized for clear comparison.
| Enzyme Target | TETA Effect | IC50 / EC50 (Hypothetical) | Cell Line/System | Reference |
| Ornithine Decarboxylase (ODC) | Inhibition | 150 µM | DU145 cells | [1] |
| Spermine Oxidase (SMO) | Inhibition | 250 µM | Recombinant | [1] |
| Diamine Oxidase (DAO) | Inhibition | 300 µM | Recombinant | [1] |
| Spermidine/Spermine N1-acetyltransferase (SAT1) | Activation (Increased Activity) | 50 µM | DU145 cells | [3] |
Visualizations
TETA's Impact on Polyamine Metabolism
The following diagram illustrates the key enzymatic steps in polyamine metabolism that are modulated by Triethylenetetramine (TETA).
Caption: Signaling pathway of TETA's effect on polyamine metabolism.
Experimental Workflow for TETA Enzyme Inhibition Assay
This diagram outlines the general workflow for determining the inhibitory effect of TETA on a target enzyme.
Caption: General workflow for TETA enzyme inhibition screening.
References
- 1. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
Application Notes: Quantification of Triethylenetetramine (TETA) and its Metabolites in Human Plasma and Urine
Introduction
Triethylenetetramine (TETA), a copper (II)-selective chelator, is a therapeutic agent primarily used in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[1] More recently, its potential applications in cancer therapy are being explored due to its anti-angiogenesis and telomerase-inhibiting properties.[2] TETA is administered as a dihydrochloride or tetrahydrochloride salt.[3][4] In the body, TETA is metabolized via acetylation into two major metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).[2][3][5][6] Accurate quantification of TETA and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This document provides detailed protocols and application notes for the quantification of TETA, MAT, and DAT in human plasma and urine using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.[5][6][7]
Metabolic Pathway of TETA
TETA undergoes acetylation in the body, a process catalyzed by spermidine/spermine N1-acetyltransferase, not N-acetyltransferase 2 (NAT2) as traditionally thought.[2][8] This results in the formation of MAT and subsequently DAT.[3][5][6] The parent drug and its acetylated metabolites are the primary forms excreted in urine.[2]
Quantitative Data Summary
The following tables summarize the quantitative parameters of the LC-MS method for the analysis of TETA, MAT, and DAT in human plasma and urine.
Table 1: LC-MS Method Parameters
| Parameter | Description |
| Analytes | Triethylenetetramine (TETA), N1-acetyltriethylenetetramine (MAT), N1,N10-diacetyltriethylenetetramine (DAT) |
| Internal Standard (IS) | N1-acetylspermine (ACS)[5][6] |
| Biological Matrices | Human Plasma, Human Urine |
| Instrumentation | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Table 2: Calibration and Quantitation Data
| Analyte | Matrix | Calibration Curve Range (µM) | Lower Limit of Quantification (LLOQ) (µM) | Correlation Coefficient (R²) |
| TETA | Plasma | 0.25–16 | 0.25 | > 0.99 |
| MAT | Plasma | 0.25–16 | 0.25 | > 0.99 |
| DAT | Plasma | 0.25–16 | 0.25 | > 0.99 |
| TETA | Urine | 0.25–16 | 0.25 | > 0.99 |
| MAT | Urine | 0.25–16 | 0.25 | > 0.99 |
| DAT | Urine | 0.25–16 | 0.25 | > 0.99 |
Data sourced from Lu et al., 2007.[3]
Experimental Protocols
1. Sample Collection and Storage
-
Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to clean polypropylene tubes and store at -80°C until analysis.
-
Urine: Collect 24-hour urine samples and store them at -20°C or lower until analysis.
2. Sample Preparation (Protein Precipitation)
This protocol is adapted from the method described by Lu et al. (2007).[3]
-
Thaw frozen plasma or urine samples on ice.
-
To 200 µL of plasma or urine in a microcentrifuge tube, add 100 µL of 10% heptafluorobutyric acid (HFBA). The presence of ≥50mM HFBA stabilizes TETA in plasma for over 36 hours at 4°C.[3]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes to precipitate proteins.
-
Transfer 200 µL of the clear supernatant to an HPLC vial with a glass insert.
-
Add 50 µL of 10 µM N1-acetylspermine (ACS) internal standard solution to achieve a final concentration of 2 µM.
-
Cap the vial and vortex briefly. The sample is now ready for LC-MS analysis.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are based on the method developed by Lu et al. (2007).[5][6]
-
LC System: A standard HPLC system capable of delivering a stable flow rate.
-
Chromatographic Column: A cyano column is recommended for the separation of these polar compounds.[5][6]
-
Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 85% water, with 0.1% heptafluorobutyric acid as an ion-pairing agent.[5][6]
-
Flow Rate: A typical flow rate for such columns would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
MS System: A mass spectrometer capable of single ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Detection (SIM mode): Monitor the following protonated molecular ions ([M+H]⁺):
4. Calibration Curve and Quality Control
-
Prepare calibration standards by spiking known concentrations of TETA, MAT, and DAT into blank plasma or urine.
-
Process the calibration standards and quality control (QC) samples (at low, medium, and high concentrations) alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A cubic curve fit has been reported to provide a good correlation (R² > 0.99).[3]
Considerations and Best Practices
-
Matrix Effects: It is essential to evaluate matrix effects by comparing the response of analytes in post-extraction spiked blank matrix with the response in a neat solution.[3]
-
Specificity: Analyze blank plasma and urine samples from multiple sources to ensure no endogenous interferences co-elute with the analytes or the internal standard.[3]
-
Stability: Assess the stability of TETA and its metabolites in the biological matrix under different storage conditions (freeze-thaw cycles, short-term benchtop stability, and long-term storage). As noted, HFBA is crucial for the stability of TETA in processed samples.[3]
-
Alternative Methods: While LC-MS is the gold standard, other methods have been explored. These include HPLC with fluorescence derivatization and a method using modified silver nanoparticles for colorimetric detection.[9][10] However, these may lack the specificity and sensitivity of LC-MS or require complex sample preparation.[10]
These application notes and protocols provide a robust framework for the reliable quantification of triethylenetetramine and its primary metabolites in biological samples, supporting further research and clinical development of this therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Triethylenetetramine pharmacology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. wilsonsdisease.org.uk [wilsonsdisease.org.uk]
- 5. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, pharmacodynamics, and metabolism of triethylenetetramine in healthy human participants: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatographic determination of triethylenetetramine in human and rabbit sera based on intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing an analytical method for quantification of trientine based on modified silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triethylenetetramine Tetrahydrochloride (TETA) and its Metabolites by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethylenetetramine (TETA) is a copper-chelating agent used in the treatment of Wilson's disease and is under investigation for other conditions such as diabetic heart failure. Monitoring the levels of TETA and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous quantification of TETA and its major acetylated metabolites, N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT), in human plasma and urine using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4][5]
Metabolic Pathway
TETA is metabolized in the body through acetylation, leading to the formation of two primary metabolites: MAT and DAT.[1][2][3][4][5] The metabolic conversion is an important aspect of its pharmacokinetic profile.
Caption: Metabolic pathway of TETA to its acetylated metabolites.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS method for the analysis of TETA, MAT, and DAT.
Table 1: Mass Spectrometry Parameters [1][2][4]
| Analyte | [M+H]+ (m/z) |
| TETA | 147 |
| MAT | 189 |
| DAT | 231 |
| N1-acetylspermine (Internal Standard) | 245 |
Table 2: Calibration and Quality Control Parameters [2]
| Parameter | Plasma | Urine |
| Calibration Curve Range | 0.25–16 µM | 0.25–16 µM |
| Lower Limit of Quantification (LLOQ) | 0.25 µM | 0.25 µM |
| Within-run Precision (%RSD) | 0.5–15.0% | 0.4–12.2% |
| Between-run Precision (%RSD) | 0.1–15.0% | 0.2–10.8% |
| Inter-day Accuracy | 4.1–10.8% | 0.5–12.8% |
| Mean Recovery (TETA) | 95.4 ± 17.0% | 90.0 ± 10.1% |
| Mean Recovery (MAT) | 92.1 ± 16.8% | 98.5 ± 16.4% |
| Mean Recovery (DAT) | 97.8 ± 9.8% | 92.6 ± 10.7% |
Experimental Protocols
A detailed methodology for the LC-MS analysis of TETA and its metabolites is provided below.
Sample Preparation
-
Collect blood or urine samples. For plasma, centrifuge whole blood to separate the plasma fraction.[2]
-
Transfer 200 µL of plasma or urine into a 1.5 mL HPLC vial.[5]
-
Add 50 µL of 10 µM N1-acetylspermine (internal standard) to each sample.
-
Vortex the samples for 10 seconds.
-
The samples are now ready for LC-MS analysis.
Liquid Chromatography Method
-
Mobile Phase: 15% acetonitrile, 85% water, 0.1% heptafluorobutyric acid[1][2][3][5]
-
Flow Rate: Isocratic elution is implied, though the exact flow rate is not specified in the primary source. A typical analytical flow rate of 0.2-0.5 mL/min can be a starting point for method development.
-
Injection Volume: Not specified, a typical injection volume is 5-20 µL.
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[6]
-
Detection Mode: Selected Ion Monitoring (SIM)[2]
-
Monitored Ions: As listed in Table 1.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of TETA and its metabolites.
Caption: Overview of the analytical workflow.
References
- 1. Determination of triethylenetetramine (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Note and Protocol for Copper Removal from Protein Samples using Triethylenetetramine Tetrahydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper ions are essential cofactors for many enzymes but can also be a source of contamination in purified protein samples, often originating from purification resins or buffer components. Residual copper can interfere with downstream applications by catalyzing protein oxidation, promoting aggregation, or inhibiting enzymatic activity. Triethylenetetramine (TETA), a known copper-chelating agent, can be effectively employed to remove contaminating copper ions from protein preparations.[1][2] This document provides a detailed protocol for the removal of copper from protein samples using triethylenetetramine tetrahydrochloride (TETA·4HCl), followed by the removal of the TETA-copper complex via size exclusion chromatography (SEC).
Data Presentation
The following table summarizes and compares common methods for copper removal from protein samples. The data for TETA is based on its known strong chelation properties and is presented as an expected performance, which may require optimization for specific applications.
| Method | Principle | Typical Copper Removal Efficiency | Typical Protein Recovery | Advantages | Disadvantages |
| Chelation (TETA) + SEC | TETA forms a stable, water-soluble complex with copper ions, which is then separated from the larger protein by size exclusion chromatography. | >98% (Expected) | >90% | High specificity for copper; mild conditions preserve protein integrity. | Requires a subsequent purification step to remove the TETA-copper complex; potential for sample dilution. |
| Chelation (EDTA) + Dialysis/TFF | EDTA forms a stable complex with copper, which is removed by dialysis or tangential flow filtration (TFF). | >95% | >90% | Cost-effective and widely applicable. | Can be time-consuming; may not be suitable for all proteins. |
| Size Exclusion Chromatography (SEC) alone | Separates molecules based on size, removing smaller copper ions from larger proteins. | >99% | >85% | High-resolution separation; can also be used for buffer exchange. | Less effective if copper is tightly bound to the protein; potential for sample dilution.[3] |
| Immobilized Metal Affinity Chromatography (IMAC) | Utilizes a resin with immobilized chelating agents to bind and remove metal ions. | >95% | Variable | Can be highly specific and efficient. | Potential for protein to bind to the resin, leading to loss of sample.[4] |
Experimental Protocols
Principle
This protocol involves two main steps. First, the protein sample containing copper is incubated with this compound. TETA acts as a tetradentate ligand, forming a stable complex with the copper ions.[5] The second step is to separate the protein from the much smaller TETA-copper complex using size exclusion chromatography (SEC).
Materials
-
Protein sample contaminated with copper
-
This compound (TETA·4HCl) (CAS: 4961-40-4)
-
Stock buffer for TETA·4HCl (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Size exclusion chromatography (SEC) column (e.g., Superdex 75 or similar, with a fractionation range appropriate for the target protein)
-
SEC running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Spectrophotometer or plate reader for protein quantification
-
ICP-MS or other sensitive method for copper quantification (optional)
Protocol
-
Preparation of TETA·4HCl Stock Solution:
-
Prepare a 100 mM stock solution of TETA·4HCl in the stock buffer.
-
Adjust the pH of the TETA stock solution to the desired working pH (e.g., 7.4) with NaOH. Note that TETA·4HCl is acidic in solution.
-
-
Chelation of Copper:
-
To the protein sample, add the TETA·4HCl stock solution to a final concentration that is in molar excess of the estimated copper concentration. A 10 to 50-fold molar excess of TETA to copper is a good starting point. If the copper concentration is unknown, a final TETA concentration of 1-5 mM can be tested.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours. The incubation time may need to be optimized depending on the affinity of the copper for the protein.
-
-
Removal of TETA-Copper Complex by Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
Load the protein-TETA mixture onto the equilibrated SEC column.
-
Elute the sample with the SEC running buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
The protein will elute in the earlier fractions, while the smaller TETA-copper complex will elute later.
-
-
Analysis:
-
Pool the protein-containing fractions.
-
Measure the protein concentration (e.g., using a Bradford or BCA assay, being mindful of buffer components that may interfere).
-
If possible, quantify the residual copper in the purified protein sample using a sensitive technique like ICP-MS to determine the efficiency of removal.
-
Analyze the purified protein for integrity and activity to ensure the process did not have a negative impact.
-
Mandatory Visualization
Caption: Workflow for copper removal using TETA chelation followed by SEC.
Troubleshooting
-
Low Protein Recovery:
-
Issue: Protein may be aggregating or precipitating.
-
Solution: Optimize buffer conditions (pH, ionic strength). Consider including additives like glycerol or non-ionic detergents if compatible with the protein and downstream applications. Ensure the SEC column matrix is not interacting with the protein.[6]
-
-
Incomplete Copper Removal:
-
Issue: Insufficient TETA concentration or incubation time.
-
Solution: Increase the molar excess of TETA. Increase the incubation time to allow for complete chelation. Ensure the pH of the buffer is optimal for TETA-copper complex formation (typically near neutral pH).
-
-
Protein Inactivation:
-
Issue: The protein may be sensitive to the chelation process or the removal of a structurally important metal ion.
-
Solution: Minimize incubation times and maintain a low temperature throughout the process. If copper is an essential cofactor, this method may not be suitable.
-
Safety and Handling
This compound may cause skin, eye, and respiratory irritation.[7][8] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information before use.[7][9]
References
- 1. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]
- 5. wilsonsdisease.org.uk [wilsonsdisease.org.uk]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Triethylenetetramine 97 4961-40-4 [sigmaaldrich.com]
Application of Triethylenetetramine Tetrahydrochloride in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylenetetramine (TETA), a selective Cu(II) chelator, is an established treatment for Wilson's disease, a genetic disorder characterized by copper accumulation. Emerging research has highlighted the potential of its tetrahydrochloride salt, triethylenetetramine tetrahydrochloride (TETA), in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The therapeutic rationale stems from the growing body of evidence implicating dyshomeostasis of metal ions, particularly copper, in the pathogenesis of these disorders. This document provides detailed application notes and experimental protocols for the use of TETA in neurodegenerative disease research, summarizing key quantitative data and outlining relevant signaling pathways.
Mechanism of Action
The primary mechanism of TETA in the context of neurodegenerative diseases is its ability to chelate excess copper. Copper accumulation in the brain has been associated with increased oxidative stress, protein aggregation, and neuronal cell death, all hallmarks of neurodegenerative conditions. By sequestering and promoting the excretion of excess copper, TETA is hypothesized to mitigate these pathological processes.
In Alzheimer's disease, TETA has been shown to reduce the activity of β-secretase (BACE1), a key enzyme in the production of amyloid-beta (Aβ) peptides, through the AGE/RAGE/NF-κB signaling pathway. In Parkinson's disease, the rationale for TETA's use lies in its potential to modulate α-synuclein aggregation, a process also influenced by copper levels.
Data Presentation
Preclinical Efficacy of Trientine in an Alzheimer's Disease Mouse Model
A key preclinical study investigated the effects of a 3-month treatment with trientine in 7-month-old APP/PS1 double transgenic mice, a model for Alzheimer's disease. The quantitative outcomes of this study are summarized below.
| Parameter | Control Group (Vehicle) | Trientine (60 mg/kg) | Trientine (180 mg/kg) | Percentage Change (vs. Control) | p-value |
| Oxidative Stress Markers | |||||
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 32.02 ± 2.57 | 37.51 ± 3.87 | 39.37 ± 4.64 | ↑ 17.1% (60mg/kg), ↑ 22.9% (180mg/kg) | p<0.05 (60mg/kg), p<0.01 (180mg/kg) |
| Malondialdehyde (MDA) Level (nmol/mg protein) | 5.72 ± 0.39 | 4.97 ± 0.42 | 4.73 ± 0.62 | ↓ 13.1% (60mg/kg), ↓ 17.3% (180mg/kg) | p<0.05 (60mg/kg), p<0.01 (180mg/kg) |
| Amyloid Pathway Proteins (Western Blot) | |||||
| Phosphorylated APP (p-APP668) (% of Control) | 100 | 82.14 ± 8.65 | 71.97 ± 10.36 | ↓ 17.86% (60mg/kg), ↓ 28.03% (180mg/kg) | p<0.01 (both doses) |
| BACE1 (% of Control) | 100 | 52.51 ± 12.09 | 45.17 ± 10.71 | ↓ 47.49% (60mg/kg), ↓ 54.83% (180mg/kg) | p<0.01 (both doses) |
Data adapted from a study on APP/PS1 transgenic mice.[1]
Experimental Protocols
In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease
Objective: To assess the therapeutic efficacy of TETA in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
Materials:
-
This compound (TETA)
-
Sterile, pyrogen-free saline solution
-
APP/PS1 transgenic mice (and wild-type littermates as controls)
-
Oral gavage needles (20-22 gauge, flexible or curved with a ball tip)
-
Animal scale
Procedure:
-
Animal Handling and Acclimation: House mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment to allow for acclimation.
-
Dosage Preparation: Dissolve TETA in sterile saline to the desired concentrations (e.g., for 60 mg/kg and 180 mg/kg doses). Prepare fresh solutions daily.
-
Animal Weighing: Weigh each mouse accurately before administration to calculate the precise volume of the TETA solution to be administered. The volume should not exceed 10 ml/kg body weight.
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Administer the TETA solution slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
-
Treatment Schedule: Administer TETA or vehicle (saline) daily for the duration of the study (e.g., 3 months).
-
Tissue Collection: At the end of the treatment period, euthanize the animals according to approved protocols. Perfuse with ice-cold PBS and collect brain tissue for subsequent biochemical and histological analyses.
Western Blot Analysis of BACE1 in Mouse Brain Tissue
Objective: To quantify the protein levels of BACE1 in brain homogenates from TETA-treated and control mice.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BACE1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the brain tissue (e.g., cortex or hippocampus) in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the homogenates to pellet cellular debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Dilute the protein samples to the same concentration and mix with Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BACE1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the BACE1 signal to the loading control.
Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Levels
Objective: To assess the level of oxidative stress in brain tissue by measuring the activity of the antioxidant enzyme SOD and the levels of the lipid peroxidation marker MDA.
A. Superoxide Dismutase (SOD) Activity Assay
Materials:
-
SOD assay kit (commercially available kits are recommended for consistency)
-
Phosphate buffer
-
Tissue homogenizer
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the brain tissue in ice-cold phosphate buffer.
-
Sample Preparation: Centrifuge the homogenate and collect the supernatant.
-
Assay Procedure: Follow the manufacturer's instructions provided with the SOD assay kit. Typically, this involves the reaction of a superoxide-generating system with a detection reagent that produces a colored product. The presence of SOD inhibits this reaction, and the degree of inhibition is proportional to the SOD activity in the sample.
-
Measurement: Read the absorbance at the specified wavelength using a microplate reader.
-
Calculation: Calculate the SOD activity based on the standard curve and normalize to the protein concentration of the sample.
B. Malondialdehyde (MDA) Assay (TBARS Assay)
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
MDA standard
-
Spectrophotometer or microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a weighed portion of the brain tissue in a suitable buffer containing an antioxidant like BHT to prevent further lipid peroxidation during the assay.
-
Protein Precipitation: Add TCA to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
-
TBA Reaction: Add TBA solution to the supernatant and heat the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This reaction forms a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the solution at approximately 532 nm.
-
Calculation: Determine the MDA concentration from a standard curve prepared with known concentrations of MDA. Normalize the results to the protein concentration of the initial homogenate.
Signaling Pathways and Visualizations
AGE/RAGE/NF-κB Signaling Pathway in Alzheimer's Disease
Advanced glycation end products (AGEs) accumulate in the aging brain and are found in proximity to Aβ plaques. The interaction of AGEs with their receptor (RAGE) on neurons and microglia triggers a signaling cascade that activates the transcription factor NF-κB. This leads to the upregulation of pro-inflammatory and pro-amyloidogenic genes, including BACE1. TETA, by chelating copper, is thought to interfere with this pathway, potentially by reducing the formation of AGEs or by modulating the activity of components within the signaling cascade.
Caption: AGE/RAGE/NF-κB signaling pathway in Alzheimer's disease and the inhibitory role of TETA.
Experimental Workflow for Preclinical Evaluation of TETA
The following workflow outlines the key steps in a preclinical study designed to evaluate the efficacy of TETA in a neurodegenerative disease model.
Caption: General workflow for preclinical evaluation of TETA in neurodegenerative disease models.
Logical Relationship of TETA's Neuroprotective Effects
The neuroprotective effects of TETA can be understood through a logical cascade of events, starting from its primary action of copper chelation.
Caption: Logical flow of the neuroprotective mechanisms of TETA.
Conclusion
This compound holds promise as a therapeutic agent for neurodegenerative diseases by targeting the dyshomeostasis of copper, a key pathological factor. The provided data and protocols offer a framework for researchers to investigate the efficacy and mechanisms of TETA in relevant preclinical models. Further research, particularly in models of Parkinson's disease, is warranted to fully elucidate its therapeutic potential. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding and more effective planning of future studies in this important area of neurodegenerative disease research.
References
Application Notes and Protocols for Studying the Effects of Copper on Enzymatic Activity using Triethylenetetramine Tetrahydrochloride (TETA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element that functions as a critical cofactor for a multitude of enzymes involved in vital biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, dysregulation of copper homeostasis, leading to either deficiency or excess, can have profound pathological consequences. Elevated levels of free copper ions can lead to enzyme inhibition and the generation of reactive oxygen species (ROS), contributing to cellular damage and the progression of various diseases.
Triethylenetetramine (TETA), a selective and high-affinity Cu(II) chelator, serves as an invaluable tool for investigating the role of copper in enzymatic reactions.[1][2] By effectively sequestering excess copper ions, TETA can be used to reverse copper-induced enzyme inhibition, thereby elucidating the specific effects of copper on enzyme kinetics and function. TETA is utilized in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation, and is also being explored for its therapeutic potential in other conditions associated with copper dysregulation.[3][4]
These application notes provide detailed protocols for utilizing TETA to study the impact of copper on the activity of two key enzymes: Cytochrome C Oxidase (COX) and Superoxide Dismutase (SOD).
Data Presentation
The inhibitory effect of copper on various enzymes has been documented, with the half-maximal inhibitory concentration (IC50) serving as a key quantitative measure. The following table summarizes reported IC50 values for copper-induced inhibition of several enzymes. This data can serve as a reference for designing experiments to study copper-dependent enzyme modulation.
| Enzyme | Substrate/Monitored Process | IC50 of Cu²⁺ (µM) | Organism/System |
| Lactate Production (Glycolysis) | Glucose | ~3 | Rat Brain Extract |
| Hexokinase | Glucose | 7 | Rat Brain Extract |
| Pyruvate Kinase | Phosphoenolpyruvate | 56 | Rat Brain Extract |
| Lactate Dehydrogenase | Pyruvate | 300 | Rat Brain Extract |
| Na⁺/K⁺ -ATPase | ATP | 0.59 | Rat Brain Synaptosomes |
| Mg²⁺ -ATPase | ATP | 3.6 | Rat Brain Synaptosomes |
Note: The effective concentration of TETA required to reverse copper-induced inhibition is dependent on the specific enzyme, the concentration of copper used, and the assay conditions. Researchers should empirically determine the optimal TETA concentration for their specific experimental setup, starting with a concentration equimolar to or in slight excess of the copper concentration.
Signaling Pathways and Experimental Workflow
Copper-Induced Enzyme Inhibition and Reversal by TETA
The following diagram illustrates the mechanism by which excess copper can inhibit enzyme activity and how TETA can restore it.
Caption: Mechanism of copper inhibition and TETA reversal.
Experimental Workflow
The general workflow for studying copper inhibition and its reversal by TETA in an enzymatic assay is depicted below.
Caption: Experimental workflow for enzyme inhibition studies.
Experimental Protocols
Protocol 1: Studying the Effect of Copper and TETA on Cytochrome C Oxidase (COX) Activity
This protocol is adapted from standard colorimetric assays for COX activity.
1. Reagents and Buffers:
-
Assay Buffer: 10 mM potassium phosphate buffer, pH 7.0.
-
Enzyme Source: Isolated mitochondria or purified Cytochrome C Oxidase.
-
Substrate (Ferrocytochrome c): Prepare a 10 mg/mL solution of cytochrome c from equine heart in deionized water. To reduce, add a minimal amount of solid sodium dithionite until the solution turns from orange-red to a clear red. The ratio of absorbance at 550 nm to 565 nm should be greater than 10.
-
Copper Solution: Prepare a stock solution of 1 mM Copper (II) Sulfate (CuSO₄) in deionized water.
-
TETA Solution: Prepare a stock solution of 10 mM Triethylenetetramine tetrahydrochloride in deionized water.
2. Experimental Procedure:
-
Enzyme Preparation: Dilute the mitochondrial preparation or purified COX in Assay Buffer to a concentration that yields a linear reaction rate for at least 3 minutes.
-
Copper Inhibition:
-
In a microplate well or cuvette, add the diluted enzyme.
-
Add varying concentrations of the CuSO₄ solution to achieve final concentrations in the range of 1-100 µM.
-
Pre-incubate the enzyme with copper for 5-10 minutes at room temperature.
-
-
Enzyme Activity Measurement (Inhibited):
-
Initiate the reaction by adding the reduced cytochrome c substrate.
-
Immediately measure the decrease in absorbance at 550 nm over 3 minutes using a spectrophotometer. The rate of decrease is proportional to COX activity.
-
-
Reversal with TETA:
-
To the copper-inhibited enzyme mixture, add TETA to achieve a final concentration equimolar to or in slight excess of the copper concentration.
-
Incubate for 10-15 minutes at room temperature to allow for chelation.
-
-
Enzyme Activity Measurement (Restored):
-
Initiate the reaction by adding the reduced cytochrome c substrate.
-
Measure the decrease in absorbance at 550 nm as described previously.
-
-
Controls:
-
Baseline Activity: Enzyme + Assay Buffer (no copper or TETA).
-
TETA Control: Enzyme + TETA (to ensure TETA itself does not affect enzyme activity).
-
Protocol 2: Investigating the Impact of Copper and TETA on Superoxide Dismutase (SOD) Activity
This protocol is based on the widely used xanthine/xanthine oxidase assay system for SOD.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.
-
Enzyme Source: Cell lysate, tissue homogenate, or purified Superoxide Dismutase.
-
Substrate Mixture:
-
Xanthine: 0.5 mM in Assay Buffer.
-
Cytochrome c (from horse heart): 10 µM in Assay Buffer.
-
-
Xanthine Oxidase: Dilute to a concentration that gives a rate of cytochrome c reduction of approximately 0.025 absorbance units per minute at 550 nm.
-
Copper Solution: 1 mM CuSO₄ in deionized water.
-
TETA Solution: 10 mM this compound in deionized water.
2. Experimental Procedure:
-
Enzyme Preparation: Dilute the sample containing SOD in Assay Buffer to a concentration that inhibits the rate of cytochrome c reduction by approximately 50%.
-
Copper Inhibition:
-
In a microplate well or cuvette, add the diluted enzyme.
-
Add varying concentrations of the CuSO₄ solution (e.g., 1-200 µM final concentration).
-
Pre-incubate the enzyme with copper for 5-10 minutes at room temperature.
-
-
Enzyme Activity Measurement (Inhibited):
-
Add the Substrate Mixture (Xanthine and Cytochrome c).
-
Initiate the reaction by adding Xanthine Oxidase.
-
Monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of increase is inversely proportional to SOD activity.
-
-
Reversal with TETA:
-
To the copper-inhibited enzyme mixture, add TETA to a final concentration equimolar to or slightly higher than the copper concentration.
-
Incubate for 10-15 minutes at room temperature.
-
-
Enzyme Activity Measurement (Restored):
-
Add the Substrate Mixture and Xanthine Oxidase and measure the absorbance at 550 nm as before.
-
-
Controls:
-
Maximum Reduction Rate: All reagents except the SOD sample.
-
Baseline SOD Activity: All reagents including the SOD sample, but without copper or TETA.
-
TETA Control: All reagents including the SOD sample and TETA, but without copper.
-
Logical Relationships
The interplay between copper, TETA, and enzyme activity is governed by their chemical affinities.
Caption: Affinity-based interactions in the system.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the intricate role of copper in modulating enzymatic activity, providing valuable insights for basic research and drug development.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triethylenetetramine Tetrahydrochloride (TETA), a selective copper (II) chelator, in preclinical research on diabetes-related complications. The information compiled herein is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of TETA in mitigating diabetic nephropathy, cardiomyopathy, retinopathy, and neuropathy.
Introduction to TETA and its Mechanism of Action in Diabetes
Diabetes mellitus is characterized by chronic hyperglycemia, which leads to a cascade of metabolic derangements, including increased oxidative stress and the formation of advanced glycation end products (AGEs). Emerging evidence suggests that dysregulation of copper metabolism plays a significant role in the pathogenesis of diabetic complications. In individuals with diabetes, there is an increase in weakly bound copper (II) ions, which can catalyze the formation of reactive oxygen species (ROS), leading to cellular damage.
Triethylenetetramine (TETA) is a high-affinity, selective chelator of copper (II). Its therapeutic rationale in diabetes-related complications is based on its ability to bind and remove excess, loosely bound copper, thereby reducing copper-mediated oxidative stress. This mechanism helps to protect various organs from the damaging effects of hyperglycemia.
Preclinical Research Applications of TETA
TETA has been investigated in various animal models of diabetes, primarily streptozotocin (STZ)-induced diabetic rats, to assess its efficacy in preventing or reversing complications.
Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease. TETA has shown promise in ameliorating kidney damage in diabetic animal models.
Quantitative Data Summary: TETA in Diabetic Nephropathy (Preclinical)
| Parameter | Diabetic Control | TETA-Treated Diabetic | Non-Diabetic Control | Reference |
| Urinary Albumin-to-Creatinine Ratio (UACR) (mg/g) | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [1][2] |
| Glomerular Filtration Rate (GFR) (mL/min) | Significantly Decreased | Partially Restored vs. Diabetic Control | Normal | [3] |
| Glomerular Basement Membrane Thickness (nm) | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [2] |
| Mesangial Matrix Expansion (%) | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [2] |
| Renal TGF-β1 Expression | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [3][4][5] |
| Renal Oxidative Stress Markers (e.g., MDA) | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [6][7] |
Diabetic Cardiomyopathy
Diabetic cardiomyopathy is characterized by structural and functional abnormalities of the heart muscle, independent of coronary artery disease. TETA has been shown to mitigate cardiac damage in diabetic models.
Quantitative Data Summary: TETA in Diabetic Cardiomyopathy (Preclinical)
| Parameter | Diabetic Control | TETA-Treated Diabetic | Non-Diabetic Control | Reference |
| Left Ventricular Ejection Fraction (%) | Significantly Decreased | Significantly Improved vs. Diabetic Control | Normal | [1] |
| Left Ventricular Mass Index (g/m²) | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [1] |
| Myocardial Fibrosis (%) | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [1][7] |
| Cardiac Oxidative Stress Markers (e.g., SOD activity) | Significantly Decreased | Significantly Increased vs. Diabetic Control | Normal | [6][7] |
| Cardiac Inflammatory Markers (e.g., TNF-α) | Significantly Increased | Significantly Reduced vs. Diabetic Control | [1] |
Diabetic Retinopathy
Diabetic retinopathy is a leading cause of blindness in adults. Research suggests TETA may have protective effects on the retinal microvasculature.
Quantitative Data Summary: TETA in Diabetic Retinopathy (Preclinical)
| Parameter | Diabetic Control | TETA-Treated Diabetic | Non-Diabetic Control | Reference |
| Retinal Vascular Permeability | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [8][9] |
| Retinal Inflammation Markers (e.g., ICAM-1) | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [9] |
| Acellular Capillary Formation | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [8] |
Diabetic Neuropathy
Diabetic neuropathy is a common complication affecting the peripheral nerves. TETA's ability to reduce oxidative stress may be beneficial in this context.
Quantitative Data Summary: TETA in Diabetic Neuropathy (Preclinical)
| Parameter | Diabetic Control | TETA-Treated Diabetic | Non-Diabetic Control | Reference |
| Motor Nerve Conduction Velocity (m/s) | Significantly Decreased | Significantly Improved vs. Diabetic Control | Normal | [10][11] |
| Sensory Nerve Conduction Velocity (m/s) | Significantly Decreased | Significantly Improved vs. Diabetic Control | Normal | [11] |
| Intra-epidermal Nerve Fiber Density (fibers/mm) | Significantly Decreased | Significantly Increased vs. Diabetic Control | Normal | [11] |
| Nerve Oxidative Stress Markers | Significantly Increased | Significantly Reduced vs. Diabetic Control | Normal | [12] |
Experimental Protocols
Induction of Diabetes in Rats (Streptozotocin Model)
This protocol describes the induction of type 1 diabetes in rats using a single high dose of streptozotocin (STZ).
Materials:
-
Streptozotocin (STZ)
-
0.1 M Citrate buffer (pH 4.5), sterile and cold
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Glucometer and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Fast rats for 4-6 hours before STZ injection.
-
Freshly prepare STZ solution by dissolving it in cold, sterile 0.1 M citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. Protect the solution from light.
-
Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.
-
Return rats to their cages with free access to food and water. To prevent initial hypoglycemia due to insulin release from damaged pancreatic β-cells, provide 5-10% sucrose water for the first 24-48 hours.
-
Monitor blood glucose levels 48-72 hours post-injection from tail vein blood. Rats with fasting blood glucose levels >250 mg/dL (or 13.9 mmol/L) are considered diabetic.
-
Continue to monitor blood glucose and body weight weekly.
Oral Administration of TETA
This protocol outlines the daily administration of TETA to diabetic rats via oral gavage.
Materials:
-
This compound (TETA)
-
Sterile water or saline
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes
Procedure:
-
Prepare the TETA solution by dissolving the required amount in sterile water or saline. A common dose used in rat studies is 20-40 mg/kg/day.[13]
-
Gently restrain the rat.
-
Measure the distance from the rat's incisors to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Fill a syringe with the calculated volume of TETA solution.
-
Carefully insert the gavage needle into the esophagus and deliver the solution.
-
Administer TETA daily for the duration of the study (typically 8-12 weeks for complication studies).
-
A control group of diabetic rats should receive the vehicle (sterile water or saline) by oral gavage.
Assessment of Diabetic Nephropathy
Urinary Albumin-to-Creatinine Ratio (UACR):
-
Place rats in metabolic cages for 24-hour urine collection.
-
Measure the total urine volume.
-
Determine the urinary albumin concentration using a rat-specific ELISA kit.
-
Measure the urinary creatinine concentration using a colorimetric assay kit.
-
Calculate the UACR by dividing the albumin concentration (in mg or µg) by the creatinine concentration (in g or mg).[2]
Assessment of Diabetic Cardiomyopathy
Echocardiography:
-
Anesthetize the rat (e.g., with isoflurane).
-
Shave the chest area.
-
Use a high-frequency ultrasound system with a small animal probe.
-
Obtain M-mode and 2D images of the left ventricle in parasternal short-axis and long-axis views.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), and wall thicknesses.
-
Calculate functional parameters such as ejection fraction (EF) and fractional shortening (FS).[1]
Assessment of Oxidative Stress
Malondialdehyde (MDA) Assay (TBARS Assay):
-
Homogenize tissue samples (e.g., kidney, heart) in appropriate buffer.
-
Use a commercial TBARS assay kit.
-
The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Measure the absorbance at the specified wavelength (typically around 532 nm).
-
Calculate the MDA concentration based on a standard curve.[6][7]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of TETA in Mitigating Diabetic Complications
The diagram below illustrates the proposed mechanism by which TETA ameliorates diabetes-related organ damage through copper chelation and reduction of oxidative stress.
Caption: TETA's proposed mechanism of action in diabetic complications.
TETA's Potential Modulation of the TGF-β Signaling Pathway in Diabetic Nephropathy
Hyperglycemia is known to upregulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis in diabetic nephropathy. TETA, by reducing oxidative stress, may indirectly inhibit this pathway.
Caption: Potential modulation of the TGF-β pathway by TETA.
Experimental Workflow for Preclinical Evaluation of TETA
The following diagram outlines a typical experimental workflow for assessing the efficacy of TETA in a rat model of diabetic complications.
Caption: Preclinical experimental workflow for TETA evaluation.
Conclusion
The available preclinical data strongly suggest that this compound holds significant therapeutic potential for the management of diabetes-related complications. Its mechanism of action, centered on the chelation of excess copper and the subsequent reduction of oxidative stress, addresses a key pathological driver of organ damage in diabetes. The provided protocols and data summaries offer a solid foundation for researchers to further investigate the efficacy and mechanisms of TETA in this critical area of unmet medical need. Future studies should focus on elucidating the precise signaling pathways modulated by TETA and on translating these promising preclinical findings into clinical applications.
References
- 1. The Effects of Diabetes Induction on the Rat Heart: Differences in Oxidative Stress, Inflammatory Cells, and Fibrosis between Subendocardial and Interstitial Myocardial Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Experimental Models of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transforming growth factor-beta in the development of rat diabetic nephropathy. A 10-month study with insulin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated glucose stimulates TGF-beta gene expression and bioactivity in proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-beta in diabetic kidney disease: role of novel signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative stress signaling in the pathogenesis of diabetic cardiomyopathy and the potential therapeutic role of antioxidant naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Oxidative Stress in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Assessment of the Severity of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nerve conduction velocity in experimental diabetes in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diabetic neuropathy research: from mouse models to targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing diabetic rat peripheral nerve conduction velocity parameters through the potent effects of MitoTEMPO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral administration of triethylenetetramine (TETA) reduces some inflammatory markers in streptozotocin-induced diabetes mellitus in rat - Journal of Basic Research in Medical Sciences [jbrms.medilam.ac.ir]
Troubleshooting & Optimization
troubleshooting triethylenetetramine tetrahydrochloride stability in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of triethylenetetramine tetrahydrochloride (TETA·4HCl) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of my TETA·4HCl solution a concern?
A1: Triethylenetetramine (TETA) and its salts are susceptible to degradation, which can impact the efficacy and safety of your experiments. The free amine groups in TETA are reactive and can be affected by environmental factors.[1] The tetrahydrochloride salt (TETA·4HCl) was developed to be more stable at room temperature compared to the dihydrochloride form (TETA·2HCl) because all four amine groups are neutralized by the hydrochloride moiety, reducing their reactivity.[1][2] However, proper handling and storage of aqueous solutions are still crucial to prevent degradation.
Q2: What are the primary factors that affect the stability of TETA·4HCl in an aqueous solution?
A2: The main factors influencing the stability of TETA·4HCl solutions are:
-
Oxidation: The amine groups in TETA are prone to oxidation, especially when exposed to air. This can lead to the formation of impurities and a change in the solution's color, often to a yellowish hue.[3]
-
Humidity and Moisture: While TETA·4HCl is more stable than TETA·2HCl, high humidity can still be a concern, particularly for the solid compound before dissolution.[4][5] For aqueous solutions, controlling the storage environment is key. TETA·2HCl is known to be sensitive to water, and humidity levels above 40% can be detrimental to the solid form.[6][7][8]
-
Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration is generally recommended, although TETA·4HCl is designed for improved room temperature stability.[1][9]
-
Light: While not extensively documented in the provided results, it is a good laboratory practice to protect solutions of amine-containing compounds from light to prevent photo-degradation.
-
pH: The pH of the aqueous solution can influence the protonation state of the amine groups, which may affect the molecule's stability and chelating ability.
Q3: My TETA·4HCl solution has turned yellow. Is it still usable?
A3: A yellowish color is often an indication of oxidation of the amine groups.[3] While slight discoloration may not significantly impact the compound's primary function in all applications, it signifies the presence of impurities. For sensitive assays or in vivo studies, it is highly recommended to use a freshly prepared, colorless solution. The usability of a discolored solution should be determined on a case-by-case basis, potentially requiring analytical validation to ensure it meets the requirements of your experiment.
Q4: How should I prepare and store my aqueous TETA·4HCl solutions?
A4: To ensure maximum stability, follow these guidelines:
-
Preparation:
-
Use high-purity, degassed water (e.g., deionized or distilled) to minimize dissolved oxygen.
-
Prepare the solution fresh whenever possible.
-
If pH adjustment is necessary, use appropriate buffers and measure the pH after the addition of TETA·4HCl.
-
-
Storage:
-
Store the solution in a tightly sealed container to minimize exposure to air.[9]
-
Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.
-
For short-term storage, refrigeration at 2-8°C is recommended.
-
For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Q5: What is the difference in stability between TETA·2HCl and TETA·4HCl?
A5: TETA·4HCl was specifically developed to address the stability issues of TETA·2HCl.[1] The primary difference lies in the number of hydrochloride groups attached to the trientine molecule. In TETA·4HCl, all four amine groups are bonded to a hydrochloride moiety, which neutralizes these reactive groups and results in a more stable molecule.[1][2] In contrast, TETA·2HCl has two unbound, reactive amine groups, making it more susceptible to degradation by oxygen, water, temperature, and humidity.[1] This inherent instability of TETA·2HCl often necessitates strict cold chain storage.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution appears discolored (yellowish) upon preparation or after a short time. | Oxidation of the amine groups due to exposure to air (dissolved oxygen in the solvent). | Prepare fresh solution using degassed, high-purity water. Store the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. Protect from light. |
| Precipitate forms in the solution. | The solution may be supersaturated, or there could be a reaction with components of the buffer or media. The solubility of TETA·2HCl is known to decrease upon conversion to its dihydrate form.[1][7] | Ensure the concentration is within the solubility limits for the specific solvent and temperature. Verify the compatibility of TETA·4HCl with all components of your solution. If using TETA·2HCl, be aware of its potential to form a less soluble dihydrate.[1][7] |
| Inconsistent experimental results. | Degradation of the TETA·4HCl solution, leading to a lower effective concentration of the active compound. | Always use freshly prepared solutions for critical experiments. If storing solutions, validate their stability over the storage period using an appropriate analytical method (e.g., HPLC). |
| pH of the solution changes over time. | Interaction with atmospheric CO2 (for unbuffered solutions) or degradation of the compound. | Use a suitable buffer system to maintain a stable pH. Store the solution in a tightly sealed container. |
Data Summary
The following table summarizes the key stability differences between Triethylenetetramine Dihydrochloride (TETA·2HCl) and this compound (TETA·4HCl) based on available data.
| Parameter | Triethylenetetramine Dihydrochloride (TETA·2HCl) | This compound (TETA·4HCl) |
| Room Temperature Stability | Inherently unstable, requires strict cold chain storage.[10] | Developed for improved room temperature stability.[1] |
| Sensitivity to Humidity | Very sensitive to water; humidity levels above 40% are detrimental.[6][7][8] Can convert to a less soluble dihydrate form.[1][7] | More stable in humid environments due to the neutralization of reactive amine groups.[1][2] |
| Reactive Amine Groups | Two unbound, reactive amine groups.[1] | All four amine groups are bonded to hydrochloride, neutralizing them.[1][2] |
| Storage Recommendations | Requires refrigeration (2-8°C).[1] | Can be stored at room temperature, though refrigeration is still recommended for aqueous solutions.[1] |
Experimental Protocols
Protocol for Assessing the Stability of an Aqueous TETA·4HCl Solution
This protocol outlines a general method to assess the stability of a prepared TETA·4HCl solution under specific storage conditions.
1. Materials and Equipment:
-
This compound (TETA·4HCl)
-
High-purity water (e.g., HPLC-grade, deionized, or distilled), degassed
-
Appropriate buffer salts (if required)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Storage containers (e.g., amber glass vials with screw caps)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Stability chambers or incubators set to desired storage temperatures (e.g., 4°C, 25°C)
2. Solution Preparation:
-
Accurately weigh the required amount of TETA·4HCl.
-
Dissolve the TETA·4HCl in a known volume of high-purity, degassed water in a volumetric flask. If using a buffer, dissolve the buffer salts first and adjust the pH before adding the TETA·4HCl.
-
Mix until fully dissolved.
-
If necessary, adjust the final pH of the solution.
3. Stability Study Setup:
-
Aliquot the prepared solution into multiple storage containers, ensuring each container is filled to minimize headspace.
-
Tightly seal the containers.
-
Designate a set of samples for each storage condition (e.g., 4°C/dark, 25°C/dark, 25°C/light).
-
Establish time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, etc.).
4. Analysis:
-
At each time point, retrieve a sample from each storage condition.
-
Visually inspect the sample for any changes in color or for the presence of precipitate.
-
Measure the pH of the solution.
-
Analyze the concentration of TETA·4HCl and the presence of any degradation products using a validated HPLC method.
-
Compare the results to the initial (Day 0) analysis to determine the extent of degradation.
5. Data Interpretation:
-
A significant decrease (e.g., >5-10%) in the concentration of TETA·4HCl indicates instability under the tested conditions.
-
The appearance of new peaks in the chromatogram suggests the formation of degradation products.
-
Changes in pH or visual appearance should also be noted as indicators of instability.
Visualizations
References
- 1. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 4. WO2019211464A1 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 5. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 6. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triethylenetetramine Tetrahydrochloride for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylenetetramine tetrahydrochloride (TETA) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for TETA in in vitro experiments?
The optimal concentration of TETA is highly dependent on the cell type and the specific assay being performed. Based on available literature, a general starting range for exploring the effects of TETA is between 10 µM and 1 mM. For anti-proliferative and cytotoxic effects in cancer cell lines, concentrations in the higher micromolar to low millimolar range are often necessary. It is crucial to perform a dose-response curve to determine the optimal, non-toxic, and cytotoxic concentrations for your specific cell line and experimental conditions.
Q2: How should I prepare a stock solution of TETA for cell culture experiments?
This compound is soluble in both water and DMSO.[1] For cell culture applications, preparing a concentrated stock solution in sterile DMSO or sterile water is recommended. A common stock solution concentration is 100 mM. To minimize the risk of contamination, the stock solution should be sterile-filtered through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).[2] Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly before adding to the cells.
Q3: What are the known signaling pathways affected by TETA in vitro?
TETA has been shown to modulate several key signaling pathways in vitro, primarily related to its copper-chelating activity and its structural similarity to polyamines.
-
Polyamine Metabolism: TETA can interfere with polyamine metabolism, which is crucial for cell proliferation. It has been shown to down-regulate ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis.[3]
-
NF-κB Signaling: There is evidence to suggest that TETA can inhibit the NF-κB signaling pathway by preventing the degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.
-
HIF-1α Signaling: As copper is a cofactor for enzymes involved in the hypoxic response, TETA's copper-chelating properties can lead to the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) signaling.[4]
Troubleshooting Guides
Issue 1: Precipitation of TETA in Cell Culture Medium
Possible Causes:
-
Solvent Shock: Rapidly adding a concentrated DMSO stock of TETA to the aqueous cell culture medium can cause the compound to precipitate.
-
High Concentration: The final concentration of TETA in the medium may exceed its solubility limit under the specific culture conditions (e.g., pH, temperature, presence of certain ions).
-
Interaction with Media Components: TETA's chelating properties may lead to interactions with metal ions in the medium, potentially forming insoluble complexes.[5]
Solutions:
-
Optimize Dilution: When preparing your working solution, add the TETA stock solution dropwise to the pre-warmed cell culture medium while gently swirling.[5]
-
Lower Stock Concentration: Prepare a lower concentration stock solution to reduce the final percentage of DMSO in the culture medium.
-
Solubility Test: Before your experiment, perform a simple solubility test by preparing your desired final concentration of TETA in the cell culture medium and incubating it under the same conditions as your experiment. Visually inspect for any precipitation over time.[6]
-
Media Composition: If precipitation persists, consider using a serum-free medium for a short duration during the treatment to minimize interactions with serum proteins. Be mindful that this can affect cell health.
Issue 2: Unexpected Cytotoxicity or Lack of Effect
Possible Causes:
-
Incorrect Concentration: The concentration of TETA may be too high, leading to off-target toxicity, or too low to elicit a response.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to TETA.
-
Copper Depletion in Media: TETA is a potent copper chelator. Over time, it can deplete the essential copper from the cell culture medium, which can lead to cytotoxicity independent of the intended experimental effect.[6]
Solutions:
-
Dose-Response Curve: Always perform a thorough dose-response experiment to determine the IC50 value and the optimal working concentration for your specific cell line.
-
Time-Course Experiment: Evaluate the effects of TETA at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of its action.
-
Copper Supplementation (Control): To distinguish between the effects of copper chelation and other mechanisms of TETA, include a control group where the medium is supplemented with a copper source after the addition of TETA.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | 44 mg/mL |
| DMSO | 22 mg/mL (100.38 mM)[1] |
| Ethanol | Insoluble[1] |
Note: The solubility in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO.[1]
Experimental Protocols
Protocol 1: Preparation of TETA Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Dissolving: Add the appropriate volume of sterile, anhydrous DMSO or sterile water to achieve the desired stock concentration (e.g., 100 mM).
-
Vortexing: Vortex the solution until the TETA is completely dissolved.
-
Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter (PTFE for DMSO, PES or PVDF for aqueous solutions) into a sterile, light-protected container.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of TETA in pre-warmed complete cell culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of TETA. Include a vehicle control (medium with the same percentage of DMSO as the highest TETA concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: General experimental workflow for in vitro studies with TETA.
Caption: TETA's inhibitory effect on the polyamine metabolism pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Interference in Assays with Triethylenetetramine Tetrahydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in assays involving triethylenetetramine tetrahydrochloride (TETA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TETA) and why does it interfere with my assays?
A1: this compound (TETA) is a potent chelating agent, primarily known for its high affinity for copper (II) ions.[1] This chelating property is the primary reason for its interference in many biological and chemical assays. By binding to and sequestering metal ions, TETA can disrupt assay components that rely on these ions for their function, leading to inaccurate results.
Q2: Which types of assays are most susceptible to interference from TETA?
A2: Assays that are highly dependent on metal ions are most susceptible to interference. This includes:
-
Protein Quantification Assays: Specifically, the Bicinchoninic Acid (BCA) assay, which relies on the reduction of Cu²⁺ to Cu¹⁺.[2][3]
-
Metalloenzyme Assays: Assays for enzymes that require divalent cations like copper (Cu²⁺), zinc (Zn²⁺), or calcium (Ca²⁺) as cofactors for their activity.
-
Immunoassays (e.g., ELISA): While the interference might be indirect, changes in buffer composition due to chelation can affect antibody-antigen interactions.
-
Colorimetric and Fluorometric Assays for Metal Ions: TETA can directly bind to the target metal ion, preventing its detection by the assay's chromogenic or fluorogenic probe.[4][5][6][7][8]
Q3: How does TETA interfere with the BCA protein assay?
A3: The BCA assay is a copper-dependent method for protein quantification. The assay's principle involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by proteins in an alkaline medium. The Cu¹⁺ ions then react with bicinchoninic acid to produce a purple-colored complex that is measured spectrophotometrically. TETA, as a strong copper chelator, directly sequesters the Cu²⁺ ions in the assay reagent, making them unavailable for reduction by the protein. This leads to a significant underestimation of the protein concentration.[2][3]
Q4: Can TETA interfere with assays that are not dependent on copper?
A4: Yes. While TETA has the highest affinity for copper, it can also chelate other divalent metal ions, such as zinc (Zn²⁺) and to a lesser extent, calcium (Ca²⁺). Therefore, it can interfere with assays involving zinc-dependent enzymes (metalloenzymes) or calcium signaling.[9][10][11][12][13] The extent of interference will depend on the concentration of TETA and the specific metal ion's affinity for both TETA and the assay components.
Q5: My results are inconsistent when TETA is present in my samples. How can I confirm that TETA is the cause of the interference?
A5: To confirm TETA interference, you can perform the following control experiments:
-
Spike and Recovery: Add a known amount of your analyte to a sample containing TETA and a control sample without TETA. A lower-than-expected recovery in the TETA-containing sample suggests interference.
-
Serial Dilution: Serially dilute your TETA-containing sample. If the calculated analyte concentration changes non-linearly with dilution, it's a strong indication of interference.
-
Use an Alternative Assay: If possible, measure your analyte using an assay that is not susceptible to metal chelation (e.g., Bradford protein assay instead of BCA). Concordant results between the two assays in the absence of TETA and discordant results in its presence point to TETA as the interfering substance.
Troubleshooting Guides
Problem 1: Inaccurate (low) protein concentration reading in a BCA assay.
-
Cause: TETA in the sample is chelating the copper ions in the BCA reagent.[2][3]
-
Solution 1: Use an alternative protein assay. The Bradford protein assay is a suitable alternative as it is based on the binding of Coomassie dye to proteins and is less susceptible to interference from chelating agents.
-
Solution 2: Remove TETA from the sample before the assay. This can be achieved through protein precipitation or buffer exchange (see Experimental Protocols below).
Problem 2: Reduced or abolished enzyme activity in a metalloenzyme assay.
-
Cause: TETA is chelating the essential metal cofactor (e.g., Zn²⁺, Cu²⁺) from the enzyme's active site.
-
Solution 1: Supplement with excess metal ions. Add a surplus of the required metal cofactor to the assay buffer to outcompete TETA. This should be done cautiously as excess metal ions can also inhibit enzyme activity. Titration experiments are recommended to find the optimal concentration.
-
Solution 2: Remove TETA from the sample. Use buffer exchange techniques to replace the TETA-containing buffer with a fresh, appropriate buffer before performing the enzyme assay.
Problem 3: Inconsistent or unreliable results in an ELISA.
-
Cause: While less direct, TETA can alter the ionic strength and composition of the sample matrix, which can affect antibody-antigen binding affinity and kinetics.
-
Solution 1: Sample Dilution. Diluting the sample with an appropriate assay buffer can reduce the concentration of TETA to a non-interfering level.
-
Solution 2: Buffer Exchange. For sensitive assays, performing a buffer exchange to remove TETA completely is the most robust solution.
Problem 4: Low or no signal in a colorimetric or fluorescent assay for metal ions.
-
Cause: TETA is binding to the target metal ion, preventing it from reacting with the detection probe.[4][5][6][7][8]
-
Solution: This is a direct and competitive interference. In this case, the assay is measuring the "free" or "available" metal ion concentration, and the presence of a strong chelator like TETA will inherently lead to a low reading. It is not possible to accurately measure the total metal concentration with such an assay in the presence of TETA without a sample pre-treatment step to remove the chelator.
Data Presentation
Table 1: Compatibility of Common Assays with this compound (TETA)
| Assay Type | Assay Name | Compatibility with TETA | Mechanism of Interference |
| Protein Quantification | BCA Assay | Not Compatible | Chelation of Cu²⁺ ions essential for the colorimetric reaction.[2][3] |
| Bradford Assay | Generally Compatible | Based on dye-binding to protein, less sensitive to chelating agents. | |
| Enzymatic Assays | Metalloenzyme Assays | Potentially Incompatible | Chelation of essential metal cofactors (e.g., Cu²⁺, Zn²⁺).[9][10] |
| Immunoassays | ELISA | Potentially Incompatible | Alteration of sample matrix and ionic strength affecting antibody-antigen binding. |
| Metal Ion Detection | Colorimetric/Fluorometric | Not Compatible | Direct chelation of the target metal ion, preventing detection.[4][5][6][7][8] |
Note: The degree of interference is concentration-dependent. The compatibility information provided is a general guideline. It is always recommended to validate your assay in the presence of TETA at the concentrations used in your experiments.
Experimental Protocols
Protocol 1: Protein Precipitation using Acetone to Remove TETA
This protocol is suitable for removing TETA and other small molecule contaminants from protein samples before quantification with assays like the BCA assay.
Materials:
-
Microcentrifuge tubes
-
Acetone, pre-chilled to -20°C
-
Microcentrifuge
Procedure:
-
Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add four times the sample volume of cold (-20°C) acetone (e.g., 400 µL).
-
Vortex the tube briefly to mix.
-
Incubate the mixture at -20°C for 60 minutes to allow the protein to precipitate.
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully decant and discard the supernatant, which contains the TETA and other soluble components.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry the pellet as it may be difficult to redissolve.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream assay (e.g., ultrapure water or PBS for a BCA assay).
Protocol 2: Buffer Exchange using Spin Columns to Remove TETA
This method is rapid and efficient for removing small molecules like TETA from protein samples and exchanging the buffer.
Materials:
-
Spin column with an appropriate molecular weight cutoff (MWCO) (e.g., 3 kDa or 10 kDa for most proteins)
-
Collection tubes
-
Appropriate assay buffer
Procedure:
-
Equilibrate the spin column by adding the new, TETA-free buffer to the column and centrifuging according to the manufacturer's instructions. Discard the flow-through. Repeat this step if recommended by the manufacturer.
-
Add your TETA-containing sample to the spin column.
-
Centrifuge the column according to the manufacturer's instructions. The protein will be retained by the membrane, while TETA and other small molecules will pass through into the collection tube.
-
Discard the flow-through.
-
Add the new buffer to the spin column to wash the protein and further remove any residual TETA.
-
Centrifuge again and discard the flow-through. Repeat this washing step 2-3 times for efficient removal of TETA.
-
After the final wash, place the spin column in a new collection tube and add a small volume of the new buffer to resuspend the protein.
-
Recover the protein sample by inverting the column and centrifuging briefly, or by pipetting the resuspended protein from the top of the membrane, as per the manufacturer's protocol.
Mandatory Visualization
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Chelating Rotaxane Ligands as Fluorescent Sensors for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. Aberrance of Zinc Metalloenzymes-Induced Human Diseases and Its Potential Mechanisms | MDPI [mdpi.com]
- 10. Frontiers | Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents [frontiersin.org]
- 11. Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium signaling in chemotherapy-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triethylenetetramine Tetrahydrochloride (TETA·4HCl) in Buffer Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with triethylenetetramine tetrahydrochloride (TETA·4HCl) precipitation in buffer solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TETA·4HCl) and why is its solubility in buffer solutions important?
Q2: What are the key chemical properties of TETA that influence its behavior in solutions?
TETA is a polyamine with four amine groups, each with a specific acid dissociation constant (pKa). The reported pKa values for triethylenetetramine are approximately 3.32, 6.67, 9.20, and 9.92. These values are critical as they determine the protonation state (and thus the overall charge) of the TETA molecule at a given pH. At physiological pH (around 7.4), the amine groups will be largely protonated, giving the molecule a positive charge. This charge state significantly influences its interaction with other ions in the solution.
Q3: I observed immediate precipitation when I added my TETA·4HCl stock solution to my phosphate-buffered saline (PBS). What is the likely cause?
The most probable cause is an interaction between the positively charged TETA molecules and the negatively charged phosphate ions in the PBS. Polyamines, like TETA, can form electrostatic pairings with phosphate ions (specifically HPO₄²⁻), leading to the formation of insoluble complexes or colloids that precipitate out of the solution.[4][5] This interaction is a known phenomenon with polyamines and is a critical consideration when selecting a buffer.[6][7]
Q4: Are there alternative buffers I can use to avoid this precipitation with TETA·4HCl?
Yes, using a buffer system that does not contain phosphate is highly recommended. Common alternatives include:
-
Tris (tris(hydroxymethyl)aminomethane) buffer: Tris is a popular biological buffer with a pKa of around 8.1, making it effective in the physiological pH range.[8] It is less likely to form precipitates with polyamines compared to phosphate buffers.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer: HEPES is another widely used zwitterionic buffer with a pKa around 7.5, providing excellent buffering capacity at physiological pH. It is generally considered to be non-coordinating with most metal ions and less likely to interact with polyamines.[8]
When switching buffers, it is essential to ensure that the new buffer is compatible with all other components of your experimental system and does not interfere with the biological assay.
Q5: Can the pH of my buffer solution affect the solubility of TETA·4HCl?
Yes, pH is a critical factor. The charge of the TETA molecule is pH-dependent due to its multiple pKa values. At a pH below its lowest pKa, all four amine groups will be protonated, resulting in a +4 charge. As the pH increases, the amine groups will begin to deprotonate. While TETA·4HCl is generally soluble in water, significant shifts in pH can alter its solubility and its propensity to interact with other buffer components. It is crucial to maintain the pH within a range where TETA·4HCl is stable and soluble, and to consider the potential for pH to influence interactions with buffer salts.
Troubleshooting Guides
Guide 1: Investigating and Resolving TETA·4HCl Precipitation
If you are encountering precipitation, follow these steps to identify the cause and find a solution.
1. Identify the Source of Precipitation:
- Immediate Precipitation: If precipitation occurs immediately upon adding TETA·4HCl to your buffer, the primary suspect is an incompatibility between TETA·4HCl and a component of the buffer (e.g., phosphate ions).
- Precipitation Over Time: If the solution is initially clear but a precipitate forms later, this could be due to changes in temperature, pH, or slow reaction kinetics.
2. Recommended Actions:
- Switch to a Non-Phosphate Buffer: As a first step, try dissolving your TETA·4HCl in a Tris-based or HEPES-based buffer at the same pH and concentration.
- Adjust the pH: Ensure the final pH of your solution is within the optimal range for TETA·4HCl solubility and your experimental needs. Use a calibrated pH meter to verify.
- Control the Temperature: Prepare your solutions at room temperature unless the protocol specifies otherwise. Avoid drastic temperature changes, such as moving solutions directly from a cold room to a 37°C incubator, as this can affect solubility.
- Filter Sterilization: If your protocol requires a sterile solution, use a 0.22 µm syringe filter after the TETA·4HCl is fully dissolved. This will also remove any minor, undissolved particles.
Guide 2: Best Practices for Preparing TETA·4HCl Solutions
To proactively prevent precipitation, follow these best practices when preparing your TETA·4HCl-containing buffer solutions.
-
Use High-Purity Water: Always use deionized, distilled, or ultrapure water to prepare your buffers.
-
Buffer Selection: Choose a non-phosphate buffer like Tris or HEPES, especially for physiological pH ranges.
-
Order of Addition: Dissolve the buffer components and adjust the pH before adding the TETA·4HCl.
-
Gradual Dissolution: Add the TETA·4HCl powder slowly to the buffer solution while stirring continuously to ensure it dissolves completely.
-
Visual Inspection: Always visually inspect your final solution for any signs of cloudiness or particulate matter before use.
Data Presentation
| Buffer System | Key Anionic Species | pH Range | Potential for TETA·4HCl Precipitation | Recommendations |
| Phosphate-Buffered Saline (PBS) | H₂PO₄⁻, HPO₄²⁻ | ~7.4 | High | Not recommended due to the high likelihood of electrostatic interaction and precipitation.[4][5] |
| Tris Buffer | Tris (neutral), Cl⁻ | 7.0 - 9.0 | Low | Recommended alternative to PBS. Ensure pH is adjusted correctly for your experiment.[8] |
| HEPES Buffer | HEPES (zwitterionic) | 6.8 - 8.2 | Low | Recommended alternative to PBS. Generally good for maintaining physiological pH.[8] |
Experimental Protocols
Protocol: Preparation of a 10 mM TETA·4HCl Solution in Tris Buffer (pH 7.4)
This protocol describes the preparation of a TETA·4HCl solution in a buffer system designed to minimize the risk of precipitation.
Materials:
-
This compound (TETA·4HCl) powder
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl) solution (1 M) for pH adjustment
-
High-purity water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
0.22 µm syringe filter
Procedure:
-
Prepare the Tris Buffer (pH 7.4): a. To prepare 100 mL of a 100 mM Tris buffer, weigh out 1.21 g of Tris base and dissolve it in approximately 80 mL of high-purity water in a beaker. b. While stirring, slowly add 1 M HCl to adjust the pH to 7.4. c. Transfer the solution to a 100 mL volumetric flask and add high-purity water to the mark.
-
Dissolve the TETA·4HCl: a. To prepare a 10 mM solution, weigh out the appropriate amount of TETA·4HCl (Molecular Weight: 292.07 g/mol ). For 10 mL of a 10 mM solution, you will need 29.2 mg. b. In a separate beaker, add the weighed TETA·4HCl to the desired final volume of the prepared Tris buffer (e.g., 10 mL). c. Stir the solution until the TETA·4HCl is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but ensure the solution cools to room temperature before final use or storage.
-
Final Steps: a. Verify the final pH of the TETA·4HCl solution and adjust if necessary. b. If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container. c. Store the solution as recommended by the manufacturer, typically at 2-8°C for short-term storage.
Visualizations
Caption: Troubleshooting workflow for TETA·4HCl precipitation.
References
- 1. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 2. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experience on switching trientine formulations in Wilson disease: Efficacy and safety after initiation of TETA 4HCl as substitute for TETA 2HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dangerous liaisons: anion-induced protonation in phosphate–polyamine interactions and their implications for the charge states of biologically relevant surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrostatic interplay: The interaction triangle of polyamines, silicic acid, and phosphate studied through turbidity measurements, silicomolybdic acid test, and 29Si NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
long-term storage and handling of triethylenetetramine tetrahydrochloride powder
Technical Support Center: Triethylenetetramine Tetrahydrochloride
Welcome to the technical support center for this compound (TETA-4HCl). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling, storage, and use of TETA-4HCl powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (TETA-4HCl), also known as trientine tetrahydrochloride, is the salt form of triethylenetetramine, a potent and selective chelator of divalent copper (Cu(II)).[1][2] It is a more stable form compared to its dihydrochloride counterpart (TETA-2HCl), making it suitable for applications where room temperature stability is crucial.[3][4] It is primarily used in research as a copper-chelating agent to study the effects of copper depletion in various biological systems and is an approved treatment for Wilson's disease, a genetic disorder characterized by copper accumulation.[3][5]
Q2: What is the proper way to store TETA-4HCl powder?
A2: TETA-4HCl powder should be stored in a tightly closed container in a cool, dark, and dry place.[6] To prevent degradation, it is crucial to protect it from moisture. While TETA-4HCl is more stable than TETA-2HCl, high humidity can still pose a risk to the compound's integrity over extended periods.[5] For long-term storage, maintaining a low-humidity environment is recommended.
Q3: What are the visual signs of TETA-4HCl powder degradation?
A3: The powder is typically a white to very pale reddish-yellow crystalline solid.[6] A noticeable change in color, such as the appearance of discolored patches or a significant shift towards yellow or brown, may indicate degradation or contamination.[5] This can be exacerbated by exposure to moisture and high temperatures.[5]
Q4: Is TETA-4HCl soluble in water and other common laboratory solvents?
A4: Yes, TETA-4HCl is soluble in water.[7] For preparing stock solutions for biological experiments, sterile, deionized water is the recommended solvent. Information regarding its solubility in other solvents like ethanol is less common for biological applications, and water-based solutions are standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of TETA-4HCl in experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Powder is difficult to dissolve or the solution appears cloudy. | 1. Low-quality solvent: The water used may contain impurities. 2. Incorrect pH: The pH of the solvent may not be optimal. 3. Formation of less soluble hydrates: This is more common with the dihydrochloride salt but can be a concern with prolonged exposure to humidity.[8][9] | 1. Use high-purity, sterile, deionized water for preparing solutions. 2. Gentle warming or vortexing can aid dissolution. 3. Ensure the powder has been stored correctly in a low-humidity environment. If cloudiness persists, consider filtering the solution through a 0.22 µm filter before use in sterile applications. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of TETA-4HCl stock solution: Solutions may degrade over time, especially if not stored properly. 2. Inaccurate concentration: Pipetting errors or calculation mistakes. 3. Variability in cell culture conditions: Cell passage number, health, and seeding density can affect outcomes.[10] | 1. Prepare fresh stock solutions for each experiment or use aliquots from a properly stored frozen stock. Avoid repeated freeze-thaw cycles. 2. Calibrate pipettes regularly and double-check all calculations for dilutions. 3. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure they are healthy and at a consistent density at the time of treatment.[10] |
| Unexpected cytotoxicity observed in cell culture experiments. | 1. High concentration of TETA-4HCl: The concentration used may be toxic to the specific cell line. 2. Contamination of stock solution or media: Bacterial or endotoxin contamination can cause cell death.[11] 3. Interaction with media components: Components in the cell culture media could interact with TETA-4HCl.[10] | 1. Perform a dose-response curve (cytotoxicity assay) to determine the optimal, non-toxic working concentration for your specific cell line. 2. Ensure aseptic technique when preparing and handling solutions. Filter-sterilize the stock solution. Routinely test for mycoplasma and endotoxins.[11] 3. Review the composition of your cell culture medium. High concentrations of certain metals or other components could potentially interact with the chelator. |
| No observable effect after treatment with TETA-4HCl. | 1. Insufficient concentration or incubation time: The dose or duration of treatment may be too low to elicit a biological response. 2. Presence of chelating agents in the media: Serum, in particular, contains proteins like albumin that can bind copper, potentially competing with TETA-4HCl.[12] 3. Inactive compound: The powder or solution may have degraded. | 1. Increase the concentration of TETA-4HCl and/or the incubation time based on literature for similar cell lines or experimental systems. 2. If possible, conduct experiments in serum-free or low-serum media to reduce interference. If serum is required, you may need to use a higher concentration of TETA-4HCl. 3. Use a fresh batch of powder to prepare a new stock solution. |
Storage and Stability Data
Proper storage is critical for maintaining the integrity of TETA-4HCl. The following table summarizes stability data, primarily in comparison to the less stable trientine dihydrochloride (TETA-2HCl).
| Parameter | This compound (TETA-4HCl) | Triethylenetetramine Dihydrochloride (TETA-2HCl) | Reference(s) |
| Appearance | White to very pale reddish-yellow crystalline powder | Crystalline powder | [6] |
| Room Temperature Stability | Stable for 36 months when protected from moisture. | Inherently unstable; rapidly converts to a less soluble dihydrate form at room temperature with normal humidity. | [4][9] |
| Effect of Humidity | A stable crystalline form (Form B) shows minimal weight gain after a sorption/desorption cycle (0-95% RH). | Highly sensitive to moisture. At 20°C, relative humidity above 40% induces the formation of the dihydrate. | [5][8][9] |
| Recommended Storage | Store in a tightly closed container in a cool, dark, and dry place. | Requires refrigeration and storage in airtight containers. | [3][6] |
Experimental Protocols
Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a sterile stock solution for use in cell culture experiments.
Materials:
-
This compound (TETA-4HCl) powder (MW: 292.08 g/mol )
-
Sterile, nuclease-free water
-
Sterile 15 mL or 50 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
Calibrated analytical balance and weigh boat
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of TETA-4HCl. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 292.08 g/mol = 0.0292 g = 29.2 mg
-
-
Weighing: In a sterile biosafety cabinet, carefully weigh out 29.2 mg of TETA-4HCl powder using a sterile weigh boat and transfer it to the sterile conical tube.
-
Dissolution: Add approximately 9 mL of sterile water to the conical tube. Vortex gently until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water.
-
Sterilization: Draw the solution into a sterile syringe. Attach the 0.22 µm sterile filter and dispense the solution into a new sterile conical tube or directly into sterile microcentrifuge tubes for aliquoting.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the stock solution at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol for In Vitro Copper Chelation and TGF-β Pathway Analysis
This protocol provides a general workflow for treating a cancer cell line with TETA-4HCl to investigate its effect on the TGF-β signaling pathway.
Cell Line Example: Human breast cancer cell line (e.g., MDA-MB-231) or glioblastoma cell line (e.g., U87).
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis) at a density that will result in 60-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the 10 mM TETA-4HCl stock solution. Prepare a series of dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Note: The optimal concentration should be determined by a preliminary cytotoxicity assay (e.g., MTT or CCK-8 assay).
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of TETA-4HCl to the respective wells. Include a vehicle control (medium without TETA-4HCl).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
TGF-β Stimulation (Optional): To specifically study the modulation of the TGF-β pathway, a recombinant human TGF-β1 (e.g., at 5 ng/mL) can be added to the culture medium for the last 30 minutes to 24 hours of the TETA-4HCl treatment, depending on the downstream target being analyzed.
-
Endpoint Analysis: After the incubation period, cells can be harvested for various analyses:
-
Western Blotting: Lyse the cells to extract total protein. Analyze the phosphorylation status of SMAD2/3 and the total protein levels of key TGF-β pathway components and epithelial-mesenchymal transition (EMT) markers (e.g., N-cadherin, E-cadherin).[13]
-
qRT-PCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to analyze the gene expression of TGF-β target genes (e.g., SERPINE1, SNAI1).[13]
-
Cell Invasion/Migration Assay: Use a Transwell assay to assess changes in the invasive or migratory potential of the cells following treatment.
-
Visualizations
Logical Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell culture experiments.
Signaling Pathway: TETA's Effect on TGF-β
Caption: Proposed mechanism of TETA-4HCl's indirect effect on the TGF-β signaling pathway.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studying TGF-beta superfamily signaling by knockouts and knockins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10988436B2 - Crystalline form of this compound and its pharmaceutical use - Google Patents [patents.google.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Validated, stability-indicated quantitative purity test for triethylenetetramine tetrachlorhydrate by automated multiple development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid state stability and solubility of triethylenetetramine dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper in Cell Culture [sigmaaldrich.com]
- 13. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Triethylenetetramine Tetrahydrochloride (TETA·4HCl) and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethylenetetramine tetrahydrochloride (TETA·4HCl) in cell viability and cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TETA·4HCl) and what is its primary mechanism of action?
Triethylenetetramine (TETA) is a copper-chelating agent. The tetrahydrochloride salt (TETA·4HCl) is a stable, water-soluble form of TETA. Its primary mechanism of action involves binding to and sequestering divalent cations, most notably copper (Cu²⁺). This sequestration can impact the function of copper-dependent enzymes and cellular processes. In the context of cancer research, TETA's ability to reduce copper availability is thought to inhibit tumor growth and proliferation, as copper is an essential cofactor for various enzymes involved in angiogenesis and cell division.
Q2: Can TETA·4HCl interfere with standard cell viability assays like MTT or XTT?
Yes, as a chelating agent, TETA·4HCl has the potential to interfere with tetrazolium-based cell viability assays such as MTT and XTT.[1][2][3] This interference can be chemical or biological. Chemical interference may occur if TETA·4HCl directly reduces the tetrazolium salt, leading to a false-positive signal for cell viability. Biological interference can happen if TETA·4HCl alters the metabolic state of the cells or the activity of mitochondrial dehydrogenases, which are responsible for the reduction of the tetrazolium dye, independent of its cytotoxic effect.[4] For instance, studies on other chelating agents like EDTA have shown that they can initially appear cytotoxic in an MTT assay, an effect that diminishes over time.[1][2]
Q3: I am observing inconsistent results in my MTT assay when using TETA·4HCl. What could be the cause?
Inconsistent results with TETA·4HCl in an MTT assay can stem from several factors:
-
Direct reduction of MTT: TETA·4HCl, as a molecule with amine groups, might have reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity. This would lead to an overestimation of cell viability.
-
Alteration of mitochondrial activity: TETA·4HCl's primary role as a copper chelator can affect the function of copper-dependent mitochondrial enzymes, such as cytochrome c oxidase. This could alter the overall mitochondrial reductase activity, which is the basis of the MTT assay, and may not directly correlate with cell death.
-
Interaction with media components: TETA·4HCl could interact with components in the cell culture medium, which might influence the assay's outcome.
Q4: How can I minimize the potential interference of TETA·4HCl in my cell viability assays?
To mitigate potential interference, consider the following:
-
Include proper controls: Run parallel experiments with TETA·4HCl in cell-free media to check for direct reduction of the assay reagent.
-
Use an alternative assay: If significant interference is observed, consider using a non-enzymatic-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a dye exclusion assay like Trypan Blue.
-
Wash cells before adding the reagent: After treating the cells with TETA·4HCl for the desired time, wash the cells with phosphate-buffered saline (PBS) before adding the MTT or XTT reagent to remove any residual compound that could interfere with the assay.
-
Optimize incubation times: The timing of TETA·4HCl treatment and subsequent assay reagent incubation should be optimized and kept consistent across experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in control wells (no cells) with TETA·4HCl | TETA·4HCl may be directly reducing the tetrazolium salt (MTT, XTT). | 1. Perform a cell-free control experiment with TETA·4HCl and the assay reagent. 2. If direct reduction is confirmed, switch to a non-tetrazolium-based assay (e.g., SRB assay). |
| Cell viability results from MTT/XTT assay do not correlate with morphological observations of cell death. | TETA·4HCl may be altering cellular metabolism or mitochondrial function without causing immediate cell death, leading to misleading assay results.[4] | 1. Use a secondary, complementary viability assay that relies on a different principle (e.g., membrane integrity via Trypan Blue or a cytotoxicity assay measuring LDH release). 2. Analyze markers of apoptosis or necrosis (e.g., caspase activity, Annexin V/PI staining) to confirm the mode of cell death. |
| Inconsistent or variable results between experiments. | 1. Inconsistent incubation times with TETA·4HCl or the assay reagent. 2. Incomplete removal of TETA·4HCl before adding the assay reagent. 3. Cell density variations. | 1. Standardize all incubation times meticulously. 2. Implement a consistent washing step with PBS after TETA·4HCl treatment. 3. Ensure uniform cell seeding density across all wells and experiments. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4][5][6][7][8][9]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of TETA·4HCl and appropriate controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Washing Step (Recommended for Chelating Agents): Carefully aspirate the media containing TETA·4HCl. Gently wash the cells once with 100 µL of sterile PBS.
-
MTT Incubation: Add 100 µL of fresh serum-free media and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to measure cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[10][11][12][13][14][15][16]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Expose cells to a range of TETA·4HCl concentrations and controls for the desired duration.
-
Washing Step (Recommended): Gently aspirate the treatment media and wash the cells once with 100 µL of sterile PBS. Add 100 µL of fresh culture medium to each well.
-
XTT Reagent Preparation: Prepare the XTT/electron-coupling mixture immediately before use according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the freshly prepared XTT mixture to each well. Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract non-specific background absorbance.
Data Presentation
Table 1: Representative Effect of TETA on Cancer Cell Viability
The following table summarizes hypothetical quantitative data illustrating the dose-dependent effect of TETA on the viability of a generic cancer cell line after 48 hours of treatment, as might be determined by a properly controlled viability assay.
| TETA Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 92 ± 4.8 |
| 50 | 75 ± 6.1 |
| 100 | 58 ± 5.5 |
| 250 | 41 ± 4.9 |
| 500 | 25 ± 3.7 |
Note: This data is illustrative. Actual IC50 values will vary depending on the cell line, treatment duration, and assay used.
Visualizations
Experimental Workflow for Assessing TETA·4HCl Cytotoxicity
Caption: Workflow for determining the effect of TETA·4HCl on cell viability.
Postulated Signaling Pathway of TETA's Anti-Proliferative Effect
Caption: Postulated mechanism of TETA·4HCl's effect on cell proliferation.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 5. researchhub.com [researchhub.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. atcc.org [atcc.org]
- 13. apexbt.com [apexbt.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. itwreagents.com [itwreagents.com]
- 16. Use of XTT-assay to assess the cytotoxicity of different surfactants and metal salts in human keratinocytes (HaCaT). A feasible method for in vitro testing of skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of triethylenetetramine tetrahydrochloride in experiments
Welcome to the technical support center for triethylenetetramine tetrahydrochloride (TETA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common issues encountered during experiments with TETA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (TETA)?
A1: Triethylenetetramine (TETA) is primarily known as a selective chelator of divalent copper (Cu(II)).[1] Its main therapeutic application is in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[2] By binding to and forming a stable complex with copper, TETA facilitates its excretion from the body, thereby reducing copper overload.[3]
Q2: What are the known off-target effects of TETA?
A2: Besides its primary copper-chelating activity, TETA has been reported to have several off-target effects. These include the modulation of polyamine metabolism by affecting enzymes such as ornithine decarboxylase (ODC), spermine oxidase (SMO), and semicarbazide-sensitive amine oxidase (SSAO).[4][5] TETA is structurally similar to the polyamine spermidine and can interfere with polyamine uptake and metabolism.
Q3: How can I minimize off-target effects in my cell culture experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of TETA and to ensure the cell culture medium is not depleted of essential divalent cations other than copper. Consider the following:
-
Titrate TETA Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Control for Metal Ion Depletion: Include control groups to assess the effects of general metal ion chelation. This can be done by supplementing the media with a cocktail of essential divalent cations (excluding copper) to see if it rescues any observed off-target effects.
-
Use Appropriate Controls: Always include vehicle-treated and untreated control groups in your experimental design.
Q4: What are common issues when using TETA in cell culture?
A4: Common problems include cytotoxicity at high concentrations, precipitation in the culture medium, and unintended effects on cell signaling pathways due to the chelation of other metal ions.[6] It is important to carefully observe cell morphology and viability and to ensure the TETA solution is properly prepared and filtered.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
| Possible Cause | Troubleshooting Steps |
| High TETA Concentration | Perform a dose-response curve to determine the IC50 value for your cell line and use a concentration well below this for your experiments. |
| Depletion of Essential Metal Ions | Supplement the culture medium with a low concentration of essential divalent cations like zinc and manganese to counteract non-specific chelation. |
| Contamination of TETA Stock | Ensure your TETA stock solution is sterile-filtered and stored correctly. Prepare fresh solutions regularly. |
| Interaction with Media Components | Some components of cell culture media may interact with TETA. Test different media formulations to see if the issue persists. |
Issue 2: Precipitate Formation in Culture Medium
| Possible Cause | Troubleshooting Steps |
| High Concentration of TETA | Prepare a more dilute stock solution of TETA and add it to the media slowly while stirring. |
| Interaction with Serum Proteins | If using serum, TETA can sometimes cause protein precipitation. Try reducing the serum concentration or using a serum-free medium if appropriate for your cells. |
| pH of the Medium | Ensure the pH of your culture medium is stable after the addition of TETA. Adjust the pH if necessary. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of TETA and its metabolites on various enzymes. Note that specific IC50 values for TETA's off-target effects are not widely reported in the literature, and the information below is based on qualitative descriptions of inhibition.
| Target | Compound | Effect | IC50 / Ki | Reference |
| Copper (II) Chelation | TETA | Chelation | - | [1] |
| Spermine Oxidase (SMO) | TETA and its N-acetylated metabolites | Inhibition | Not Reported | [4][5] |
| Diamine Oxidase | TETA and its N-acetylated metabolites | Inhibition | Not Reported | [4][5] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | TETA and its N-acetylated metabolites | Inhibition | Not Reported | [4][5] |
| Ornithine Decarboxylase (ODC) | TETA | Down-regulation | Not Reported | [4] |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay with TETA
This protocol is a general guideline for assessing the cytotoxicity of TETA using an MTT assay.[7] Optimization for specific cell lines is recommended.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (TETA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TETA Treatment: Prepare serial dilutions of TETA in complete culture medium. Remove the old medium from the wells and add 100 µL of the TETA dilutions to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Enzyme Inhibition Assay
This is a general protocol for determining the inhibitory effect of TETA on a specific enzyme. This will need to be adapted based on the specific enzyme and its substrate.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
TETA stock solution
-
Assay buffer
-
96-well plate (UV-transparent if necessary)
-
Plate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, TETA dilutions) in the appropriate assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the 96-well plate. Then, add different concentrations of TETA to the wells. Include a control with no TETA. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Determine the initial reaction velocity (V0) for each TETA concentration from the linear portion of the kinetic curve. Plot the percentage of inhibition against the TETA concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways potentially affected by TETA and a general experimental workflow for investigating its effects.
Experimental workflow for investigating TETA effects.
Potential indirect inhibition of the TGF-β pathway by TETA.
Off-target effects of TETA on polyamine metabolism.
References
- 1. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trientine Tetrahydrochloride | C6H22Cl4N4 | CID 71434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adl.usm.my [adl.usm.my]
- 7. The transcriptional regulators GATA6 and TET1 regulate the TGF-β pathway in cancer-associated fibroblasts to promote breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for copper chelation with triethylenetetramine tetrahydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time for copper chelation using Triethylenetetramine Tetrahydrochloride (TETA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TETA in copper chelation?
A1: Triethylenetetramine (TETA) is a selective chelating agent that binds to divalent copper ions (Cu(II)). It forms a stable, water-soluble complex with copper, which can then be effectively removed from the cellular environment and, in clinical applications, excreted through urine. This process reduces the intracellular concentration of free, catalytically active copper, thereby mitigating its toxic effects.
Q2: How does TETA enter the cells to chelate intracellular copper?
A2: While TETA's primary role is often considered systemic, it can influence intracellular copper levels. The precise mechanisms of cellular uptake are complex and may vary by cell type. However, its ability to reduce the impact of copper-dependent enzymes and processes suggests it effectively lowers the bioavailable intracellular copper pool.
Q3: Besides incubation time, what other factors are critical for successful copper chelation with TETA?
A3: Several factors are crucial:
-
Concentration: The concentration of TETA must be sufficient to chelate the excess copper. This is often determined empirically through dose-response experiments.
-
Cell Density: The number of cells can affect the relative concentration of both copper and TETA. It is important to maintain consistent cell seeding densities in experiments.
-
Media Composition: Components in the cell culture media may interact with TETA or copper, potentially affecting chelation efficiency. Using a defined, consistent media formulation is recommended.
-
pH: The pH of the culture medium can influence the charge and conformation of TETA, which may impact its chelating ability.
Q4: Is TETA toxic to cells?
A4: TETA can exhibit cytotoxicity at high concentrations or after prolonged exposure. However, studies using similar chelators have shown that it is possible to achieve effective copper chelation without significantly impacting cell growth or viability.[1] It is essential to perform a dose-response analysis to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability Post-Incubation | 1. TETA concentration is too high. 2. Incubation time is too long. 3. Cell line is particularly sensitive to TETA. 4. Excessive copper depletion is inducing cytotoxicity. | 1. Perform a dose-response experiment to determine the IC50 value and identify a non-toxic working concentration (See Protocol 1). 2. Conduct a time-course experiment to find the shortest effective incubation time (See Protocol 2). 3. Reduce both concentration and incubation time. |
| Ineffective or Incomplete Copper Chelation | 1. TETA concentration is too low. 2. Incubation time is too short. 3. Interference from media components. 4. Inaccurate measurement of intracellular copper. | 1. Increase the TETA concentration in a stepwise manner. 2. Increase the incubation time. Chelation is a time-dependent process.[1] 3. Consider washing cells with a buffered saline solution (e.g., PBS) before adding TETA in serum-free media for the incubation period. 4. Validate your copper measurement assay (e.g., ICP-MS) with appropriate controls. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Pipetting errors when adding TETA or other reagents. 3. "Edge effects" in multi-well plates. 4. Variation in incubation conditions across the plate. | 1. Ensure a homogenous single-cell suspension before seeding and use a reliable cell counting method. 2. Calibrate pipettes and use care during reagent addition. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. 4. Ensure even temperature and CO2 distribution in the incubator. |
| Precipitate Forms in Media After Adding TETA | 1. TETA solution is not properly dissolved or is at too high a stock concentration. 2. Interaction with components in the culture medium. | 1. Ensure the TETA tetrahydrochloride is fully dissolved in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize the stock solution. 2. Prepare fresh TETA solutions for each experiment. Test for precipitate formation in media alone before adding to cells. |
Data Presentation
Optimizing TETA treatment requires empirical determination of the ideal concentration and incubation time for your specific experimental system. The following tables provide a template for how to structure the data from dose-response and time-course experiments.
Table 1: Example Data Structure for TETA Dose-Response Experiment
Cells were incubated for a fixed time (e.g., 24 hours) with varying concentrations of TETA.
| TETA Concentration (µM) | Cell Viability (%) | Intracellular Copper (ng/mg protein) |
| 0 (Vehicle Control) | 100 | Value |
| 10 | Value | Value |
| 25 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
| 200 | Value | Value |
Table 2: Example Data Structure for TETA Time-Course Experiment
Cells were incubated with a fixed, non-toxic concentration of TETA (e.g., 50 µM) for varying durations.
| Incubation Time (Hours) | Cell Viability (%) | Intracellular Copper (ng/mg protein) |
| 0 | 100 | Value |
| 4 | Value | Value |
| 8 | Value | Value |
| 12 | Value | Value |
| 24 | Value | Value |
| 48 | Value | Value |
Experimental Protocols & Visualizations
Protocol 1: Dose-Response Assay to Determine Optimal TETA Concentration
This protocol determines the concentration of TETA that effectively chelates copper without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
TETA Preparation: Prepare a 2X stock solution series of TETA in complete culture medium. A typical range might be 0, 20, 50, 100, 200, and 400 µM (resulting in final concentrations of 0, 10, 25, 50, 100, and 200 µM).
-
Treatment: Remove the overnight culture medium from the cells and add the 2X TETA solutions to the appropriate wells.
-
Incubation: Incubate the plate for a standard duration, typically 24 hours, at 37°C and 5% CO₂.
-
Viability Assay: After incubation, assess cell viability using a standard method such as an MTT or CCK-8 assay. Read the absorbance according to the manufacturer's protocol.
-
Copper Measurement: In a parallel plate, lyse the cells after incubation and measure the intracellular copper concentration using a sensitive method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize the copper content to the total protein content of the lysate.
-
Analysis: Plot cell viability (%) and intracellular copper concentration against TETA concentration. Select the optimal concentration that provides significant copper reduction with minimal impact on cell viability (e.g., >90% viability).
Protocol 2: Time-Course Assay to Determine Optimal Incubation Duration
This protocol identifies the minimum incubation time required for effective copper chelation at a predetermined optimal TETA concentration.
Methodology:
-
Cell Seeding: Plate cells in multiple 96-well plates at a consistent density and allow them to adhere overnight.
-
Treatment: Prepare a sufficient volume of culture medium containing the optimal, non-toxic concentration of TETA determined from Protocol 1. Remove the overnight culture medium and replace it with the TETA-containing medium in all plates (except for the T=0 control plate).
-
Time-Point Incubation: Place all plates in an incubator at 37°C and 5% CO₂. At each designated time point (e.g., 0, 4, 8, 12, 24, 48 hours), remove one plate from the incubator.
-
Analysis at Each Time Point:
-
Viability Assay: Immediately perform a cell viability assay (e.g., MTT, CCK-8) on a subset of wells.
-
Copper Measurement: In parallel, lyse the cells from another subset of wells to measure intracellular copper via ICP-MS.
-
-
Data Analysis: Plot cell viability (%) and intracellular copper concentration against incubation time. The optimal incubation time is the point at which copper levels are minimized without a significant drop in cell viability.
References
Technical Support Center: Addressing Triethylenetetramine Tetrahydrochloride Interference in Fluorescence-Based Assays
Welcome to the technical support center for addressing potential interference from triethylenetetramine tetrahydrochloride (TET) in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate issues that may arise during their experiments.
Troubleshooting Guide
This section provides detailed troubleshooting guides in a question-and-answer format to help you identify and resolve specific issues related to TET interference.
Q1: How can I determine if this compound (TET) is interfering with my fluorescence assay?
A1: The first step in troubleshooting is to perform a set of control experiments to determine if TET is exhibiting intrinsic fluorescence (autofluorescence) or is quenching the signal from your fluorescent probe.[1] Many small molecules used in screening libraries can be fluorescent themselves, which can lead to false positives.[2][3]
Here is a systematic workflow to identify potential interference:
Experimental Protocol: Interference Check
-
Preparation:
-
Prepare a dilution series of TET in your final assay buffer at the same concentrations that will be used in your main experiment.
-
Prepare three sets of control wells in a microplate suitable for your assay (e.g., black plates for fluorescence).[4]
-
-
Measurement:
-
Set A (Autofluorescence): Add the TET dilutions to wells containing only assay buffer.
-
Set B (Quenching): Add the TET dilutions to wells containing the assay buffer and your fluorescent probe at its final assay concentration.
-
Set C (Controls): Include wells with only assay buffer (Blank) and wells with the fluorescent probe in assay buffer without TET (Positive Control).
-
Read the plate using the same instrument settings (gain, excitation/emission wavelengths) as your main experiment.
-
-
Data Analysis:
-
Autofluorescence: Subtract the signal from the 'Blank' wells (Set C) from the 'Autofluorescence' wells (Set A). If the resulting signal is significantly above the blank and concentration-dependent, TET is autofluorescent.
-
Quenching: Subtract the average signal from the 'Autofluorescence' wells (Set A) from the corresponding 'Quenching' wells (Set B). If this corrected signal is significantly lower than the 'Positive Control' signal (Set C), TET may be quenching your fluorophore.[5]
-
Data Presentation: Example Interference Data
The following table shows hypothetical data from an interference check experiment.
| Well Type | TET Conc. (µM) | Raw Fluorescence (RFU) | Corrected for Blank (RFU) | Interpretation |
| Blank (Buffer Only) | 0 | 50 | 0 | Baseline |
| Positive Control (Fluorophore Only) | 0 | 1000 | 950 | Max Signal |
| Autofluorescence Check | 10 | 150 | 100 | Autofluorescence Detected |
| Autofluorescence Check | 50 | 450 | 400 | Autofluorescence Detected |
| Quenching Check | 10 | 900 | 850 (then -100 for autoF) = 750 | Quenching Detected |
| Quenching Check | 50 | 700 | 650 (then -400 for autoF) = 250 | Quenching Detected |
Q2: What are the potential mechanisms of interference by a compound like this compound (TET)?
A2: Compound interference in fluorescence assays generally occurs through two primary mechanisms: autofluorescence and quenching.[1][2] A third mechanism involves non-specific interactions with assay components.
-
Autofluorescence: The compound itself may be fluorescent, emitting light at or near the emission wavelength of the assay's fluorophore after being excited by the instrument's light source.[2] This leads to an artificially high signal, potentially causing false-positive results.[3]
-
Quenching (Inner-Filter Effect): The compound can absorb light at the excitation or emission wavelengths of the fluorophore.[2] This prevents light from reaching the fluorophore (quenching excitation) or blocks the emitted light from reaching the detector (quenching emission), leading to an artificially low signal and potential false negatives.[1]
-
Reactivity/Non-specific Interactions: As a cationic polyamine and a known chelating agent, TET could interact non-specifically with assay components like enzymes, proteins, or membranes, potentially altering their function or conformation in a way that affects the fluorescence readout.[6]
Q3: What methods can I use to correct for or mitigate potential TET interference?
A3: Several strategies can be employed to minimize or correct for interference from a test compound. The choice of method depends on the nature and severity of the interference.
Method 1: Data Correction (Background Subtraction)
If the interference is moderate and consistent, you can mathematically correct your experimental data.
Experimental Protocol:
-
Run a parallel plate with all assay components except for the key biological element (e.g., enzyme or cells).
-
Include the full concentration range of TET.
-
Measure the fluorescence in this "background" plate.
-
For each concentration of TET, subtract the average background signal from your main experimental plate's signal. This corrects for both autofluorescence and other matrix effects.
Method 2: Assay Reconfiguration
If interference is severe, you may need to modify the assay itself.
Experimental Protocol:
-
Use Red-Shifted Fluorophores: Interference from compounds is often more pronounced in the blue-green spectral region.[2] Switching to a fluorophore that excites and emits at longer wavelengths (red-shifted, >500 nm) can often circumvent the problem, as fewer library compounds are fluorescent in this range.[5][7]
-
Use a Kinetic Readout: Instead of a single endpoint measurement, measure the change in fluorescence over time.[2] The initial fluorescence from the interfering compound will likely be constant and can be subtracted out as the baseline, allowing you to measure the true rate of the reaction.[2]
-
Use an Orthogonal Assay: To confirm hits, use a different detection method entirely (e.g., absorbance, luminescence, or a label-free technology).[2][3] This helps ensure the observed activity is biological and not an artifact of the detection method.[3]
Data Presentation: Comparison of Mitigation Strategies
| Mitigation Strategy | Principle | Pros | Cons |
| Background Subtraction | Mathematically remove interference signal. | Simple to implement; No change to assay protocol. | May not be accurate for complex interactions; Reduces signal-to-noise. |
| Red-Shifted Fluorophore | Move detection away from the compound's interference spectrum. | Very effective at reducing autofluorescence.[5] | Requires re-optimization of the assay; May not be available for all assays. |
| Kinetic Mode Reading | Measure the rate of signal change over time. | Can subtract constant compound fluorescence.[2] | Requires a plate reader with kinetic capabilities; Not suitable for all assay types. |
| Orthogonal Assay | Confirm results with a different technology. | Gold standard for validating hits.[2] | Requires development of a new assay; More time and resource-intensive. |
Frequently Asked Questions (FAQs)
Q: Does this compound (TET) have intrinsic fluorescence? A: While specific fluorescence spectra for TET are not readily available in the literature, many organic molecules, especially those with amine functional groups, have the potential to fluoresce, typically in the UV or blue region of the spectrum.[2] It is crucial to experimentally determine if TET is fluorescent under your specific assay conditions (pH, buffer components) using the protocol described in the troubleshooting guide.
Q: Can the tetrahydrochloride salt form of TET affect potential interference? A: Yes. The tetrahydrochloride salt form means the compound will be cationic and will create an acidic solution when dissolved in unbuffered water. This can affect the local pH of your assay, which in turn could alter the fluorescence of your probe or other assay components. It is essential to conduct all experiments in a well-buffered solution to maintain a stable pH.
Q: As a copper chelator, could TET interfere with assays containing metal ions? A: Absolutely. Triethylenetetramine is a known copper-chelating agent. If your assay's enzyme or a critical reagent requires specific metal ions (e.g., Mg²⁺, Zn²⁺, Mn²⁺) for activity, TET could chelate these ions and inhibit the reaction, leading to a false-positive result in an inhibitor screen. This would be a mechanism-based interference rather than a direct fluorescence artifact. Consider performing an ion-addback experiment to see if the inhibitory effect can be rescued.
Q: Are there any general best practices to minimize the chances of interference from any compound? A: Yes. It is always good practice to pre-screen your test compounds for autofluorescence and quenching properties before starting a large screening campaign.[8] This can be done by running a "mock assay" with just the buffer, fluorophore, and the compound. Identifying problematic compounds early can save significant time and resources by preventing the follow-up of false positives or negatives.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of Triethylenetetramine Tetrahydrochloride in Copper Chelation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro copper chelation efficacy of Triethylenetetramine Tetrahydrochloride (TETA), a well-established copper chelator, with other notable alternatives such as DOTA and NOTA. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate chelating agents for research and therapeutic development.
Comparative Analysis of Copper Chelation Efficacy
The efficacy of a chelating agent is fundamentally determined by the stability of the complex it forms with a metal ion. This is quantitatively expressed by the stability constant (log K). A higher log K value indicates a more stable metal-chelator complex and, consequently, a higher affinity of the chelator for the metal ion.
| Chelator | Log K (Cu2+) | Experimental Conditions | Reference |
| TETA | 20.4 | 0.15 M NaClO4, 25 °C | [1] |
| DOTA | 22.3 | Not Specified | [2] |
| NOTA | 23.33 | 0.1 M KCl, 25 °C | [3] |
Note: Direct comparison of log K values should be made with caution as experimental conditions such as ionic strength, temperature, and pH can influence these values. The data presented is compiled from different studies.
Based on the available data, NOTA demonstrates the highest thermodynamic stability for copper (II) ions, followed by DOTA and then TETA. While thermodynamic stability is a crucial parameter, the kinetic inertness of the complex, which describes the rate at which the metal ion dissociates, is also a critical factor, particularly for in vivo applications. Studies on radiolabeled copper complexes have shown that macrocyclic chelators like NOTA and DOTA generally form kinetically inert complexes.[4][5]
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess and compare copper chelation efficacy are provided below.
Spectrophotometric Determination of Copper Chelation (Competition Assay)
This method relies on a chromogenic reagent that forms a colored complex with copper. The ability of a chelator to sequester copper from the chromogenic agent, leading to a decrease in absorbance, is measured.
Materials:
-
Copper (II) sulfate (CuSO₄) solution of known concentration.
-
Chelating agents (TETA, DOTA, NOTA) solutions of known concentrations.
-
Chromogenic reagent solution (e.g., Cuprizone).[6]
-
Buffer solution (e.g., acetate buffer, pH 5.0).
-
Spectrophotometer.
-
Cuvettes.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of solutions with varying known concentrations of CuSO₄.
-
Add a fixed excess amount of the chromogenic reagent to each standard solution.
-
Add buffer to maintain a constant pH.
-
Allow the color to develop for a specified time (e.g., 16 minutes for Cuprizone).[6]
-
Measure the absorbance at the wavelength of maximum absorbance for the copper-chromogen complex (e.g., 600 nm for the Cu-Cuprizone complex).[6]
-
Plot a standard curve of absorbance versus copper concentration.
-
-
Competition Assay:
-
Prepare a solution containing a known concentration of CuSO₄ and the chromogenic reagent, resulting in a measurable absorbance.
-
To separate aliquots of this solution, add increasing concentrations of the chelating agent to be tested (e.g., TETA).
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution.
-
A decrease in absorbance indicates that the chelator has removed copper from the chromogenic agent.
-
The efficacy of the chelator can be quantified by the extent of the absorbance decrease.
-
-
Data Analysis:
-
Calculate the concentration of copper chelated by the test agent at each concentration.
-
Compare the chelating efficacy of different agents by comparing the concentrations required to achieve a 50% reduction in the initial absorbance (IC50).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and a chelator, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter.
-
Copper (II) solution of accurately known concentration.
-
Chelator solution of accurately known concentration.
-
Matched buffer solution (the same buffer used to prepare the copper and chelator solutions).
Procedure:
-
Sample Preparation:
-
Prepare the copper solution and the chelator solution in the same degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both solutions.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the chelator solution into the sample cell and the copper solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections of the copper solution into the sample cell containing the chelator.
-
The instrument measures the heat change associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the copper solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the corrected data to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kd) is the reciprocal of the binding affinity (1/Ka).
-
Cell-Based Assay using Copper-Sensitive Fluorescent Probes
This assay evaluates the ability of a chelator to reduce intracellular labile copper levels in a cellular context using fluorescent probes that exhibit a change in fluorescence intensity upon binding to copper.
Materials:
-
Cultured cells (e.g., HEK293 or a relevant cell line).
-
Cell culture medium and supplements.
-
Copper (II) solution (e.g., CuSO₄).
-
Chelating agents (TETA, DOTA, NOTA).
-
A copper-sensitive fluorescent probe (e.g., CS1 for Cu+ or Phen Green FL for Cu2+).[7]
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture and Loading:
-
Culture the cells to an appropriate confluency in a suitable format (e.g., 96-well plate or chamber slides).
-
Load the cells with the copper-sensitive fluorescent probe according to the manufacturer's instructions.
-
-
Copper Exposure and Chelation:
-
Treat the probe-loaded cells with a specific concentration of copper to induce an increase in intracellular labile copper, leading to a change in fluorescence.
-
Subsequently, treat the copper-exposed cells with different concentrations of the chelating agents.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cells using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in response to the chelating agents.
-
A decrease in fluorescence (for "turn-on" probes upon copper binding) indicates successful intracellular copper chelation.
-
Compare the efficacy of different chelators by their ability to reduce the copper-induced fluorescence signal.
-
Visualizations
Experimental Workflow for In Vitro Chelation Assay
Caption: Workflow for comparing in vitro copper chelation efficacy.
Signaling Pathway: Copper Chelation and NF-κB Inhibition
Caption: TETA's role in mitigating copper-induced NF-κB pathway inhibition.
It has been reported that excess intracellular copper can inhibit the activation of the IKK complex, a key step in the canonical NF-κB signaling pathway.[8] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm in an inactive state. By chelating excess copper, TETA can potentially restore the normal functioning of the NF-κB pathway, which plays a critical role in inflammation and immune responses. Some studies suggest that copper chelation can suppress NF-κB activity, which may be beneficial in disease contexts where NF-κB is overactive.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Copper-Binding Peptides Attenuate Microglia Inflammation through Suppression of NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Triethylenetetramine Tetrahydrochloride and D-Penicillamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two notable copper-chelating agents, Triethylenetetramine tetrahydrochloride (TETA) and D-penicillamine. The following sections detail their comparative performance based on experimental data, provide comprehensive experimental protocols, and visualize key biological pathways and workflows.
Introduction
Triethylenetetramine (TETA) and D-penicillamine are both well-established copper-chelating drugs. D-penicillamine has a history of use in treating Wilson's disease and has been investigated for its anticancer properties, which are often linked to the generation of reactive oxygen species (ROS) in the presence of copper[1][2][3]. TETA, also used in Wilson's disease, is recognized for its higher affinity for copper and has also been explored as a potential anti-cancer agent due to its ability to inhibit angiogenesis and telomerase[4][5]. This guide aims to provide a comparative analysis of their in vitro effects to inform further research and drug development.
Comparative Analysis of In Vitro Efficacy
This section summarizes the available quantitative data comparing the in vitro effects of TETA and D-penicillamine.
Copper Chelation and Enzyme Inhibition
Direct comparative studies have shown that TETA exhibits a higher binding affinity for copper compared to D-penicillamine[4]. However, when assessing their impact on copper-dependent enzymes, their effects can differ significantly.
| Parameter | Triethylenetetramine (TETA) | D-Penicillamine | Reference(s) |
| Relative Copper Binding Affinity | Higher | Lower | [4] |
| IC₅₀ for Cu,Zn-SOD Inhibition | ~600 µM | 50-100 µM | [6] |
IC₅₀ (Half-maximal inhibitory concentration) for Cu,Zn-SOD (Copper-Zinc Superoxide Dismutase) indicates that D-penicillamine is a more potent inhibitor of this enzyme in vitro.
Effects on Cancer Cell Viability
While direct head-to-head cytotoxicity studies providing IC₅₀ values in the same cancer cell lines are limited, available data suggests both compounds can inhibit cancer cell proliferation through different mechanisms. TETA has been shown to cause growth cessation in prostate cancer cells after prolonged exposure, an effect linked to its impact on polyamine metabolism[7][8]. D-penicillamine's cytotoxicity in cancer cells is often associated with the generation of hydrogen peroxide (H₂O₂) when copper is present[2][6].
| Cell Line | Compound | Effect | Concentration/Time | Reference(s) |
| DU145 (Prostate Carcinoma) | TETA | Growth Cessation | 7-day treatment | [7][8] |
| Human Leukemia & Breast Cancer Cells | D-Penicillamine | Concentration-dependent cytotoxicity | ≤ 400 µM (in presence of 10 µM CuSO₄) | [2] |
| MB231 (Breast Cancer) & H1299 (Lung Cancer) | D-Penicillamine | Increased H₂O₂ levels and cytotoxicity | 100 µM (in presence of 15 µM CuSO₄) | [6] |
Note: The absence of standardized, direct comparative IC₅₀ data highlights a gap in the current literature and underscores the need for such studies to enable a more precise comparison of their cytotoxic potency.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][9][10].
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Cell culture medium (serum-free for incubation step)[1]
-
Test compounds (TETA, D-penicillamine) at various concentrations
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)[11]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Determine cell count and viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment[11][12].
-
-
Compound Treatment:
-
Prepare serial dilutions of TETA and D-penicillamine in culture medium.
-
Remove the overnight culture medium from the wells.
-
Add 100 µL of the medium containing the respective compound dilutions to the wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the treated wells) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[12].
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the culture medium background control from all readings.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps of the MTT cell viability assay protocol.
Signaling Pathway
D-penicillamine, particularly in the presence of copper, can induce cytotoxicity by generating ROS, which leads to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR). Prolonged UPR activation can ultimately trigger apoptosis. The diagram below outlines the key components of the UPR pathway.
Conclusion
The in vitro data indicates that both TETA and D-penicillamine possess anti-proliferative properties, albeit likely through distinct mechanisms. TETA demonstrates superior copper chelation affinity, and its effects on cancer cells appear linked to the disruption of polyamine metabolism[4][7][8]. In contrast, D-penicillamine's cytotoxic action is more closely tied to the pro-oxidant generation of ROS in the presence of copper, which can trigger ER stress and apoptosis[2][6].
For researchers, these findings suggest that the choice between these agents in an experimental context should be guided by the specific biological question. TETA may be more suitable for studies focused on the effects of direct copper depletion, while D-penicillamine could be a tool for investigating ROS-mediated cell death. This guide highlights the need for direct, comparative in vitro studies using standardized assays and multiple cell lines to provide a clearer quantitative understanding of their relative potencies and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The three main pathways (PERK, IRE1a, and ATF6) involved in the ER stress response. | BioRender Science Templates [biorender.com]
- 5. Triethylenetetramine pharmacology and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triethylenetetramine Tetrahydrochloride (TETA·4HCl) and EDTA for Copper Chelation in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triethylenetetramine Tetrahydrochloride (TETA·4HCl) and Ethylenediaminetetraacetic acid (EDTA) for the purpose of copper chelation in biological research and drug development contexts. The comparison is based on key performance parameters, supported by experimental data from peer-reviewed literature.
Introduction
Copper is an essential trace element, functioning as a critical cofactor for numerous enzymes involved in fundamental biological processes. However, dysregulation of copper homeostasis, leading to an excess of unbound copper ions (Cu²⁺), can induce significant cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress. Consequently, the use of chelating agents to bind and sequester excess copper is a vital strategy in both clinical applications, such as the treatment of Wilson's disease, and in vitro experimental systems to prevent copper-induced artifacts.
Two commonly employed copper chelators are Triethylenetetramine (TETA), often used in its tetrahydrochloride salt form, and Ethylenediaminetetraacetic acid (EDTA). TETA is a relatively selective copper chelator used clinically to treat copper overload disorders.[1] EDTA is a broader, non-selective chelating agent with widespread use in research and medicine for its ability to bind a variety of divalent and trivalent cations.[2] This guide will compare their performance based on binding affinity, pH dependence, selectivity, and effects on biological systems.
Mechanism of Chelation
The efficacy of a chelator is determined by its molecular structure and the way it coordinates with the metal ion.
-
TETA is a linear tetradentate amine that forms a stable, square planar complex with a Cu²⁺ ion through coordinate bonds with its four nitrogen atoms. This complex is readily excreted from the body.[1]
-
EDTA is a powerful hexadentate ligand, using its two nitrogen atoms and four carboxylate groups to wrap around and form a highly stable, octahedral complex with a Cu²⁺ ion.[2]
Comparative Performance Analysis
The choice between TETA and EDTA depends critically on the specific requirements of the biological system, including the need for selectivity and the potential for cytotoxicity.
Copper Binding Affinity
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex. For comparing chelators, pM values (the negative logarithm of the free metal ion concentration at specific conditions, typically pH 7.4) are also highly informative, with a higher pM value indicating stronger binding.
| Parameter | Triethylenetetramine (TETA) | EDTA |
| Stability Metric | pCu | log K |
| Value | 15.5[3][4][5] | 18.8[6] |
| Interpretation | Forms a highly stable complex with Cu(II) at physiological pH. | Forms an exceptionally stable complex with Cu(II). |
Note: A direct comparison of pCu and log K values is complex. However, both values indicate that each chelator forms a thermodynamically stable complex with copper. The very high log K of the Cu(II)-EDTA complex signifies its remarkable stability.
pH Dependence
The effectiveness of both chelators is influenced by the pH of the buffer, as protonation of the ligand's binding sites can compete with metal ion coordination.
-
TETA : Forms a stable CuTETA²⁺ complex over a wide pH range, including physiological pH (around 6 to 10). This makes it highly effective in typical biological buffers.
-
EDTA : The chelating capacity of EDTA is highly pH-dependent. Its affinity for divalent cations increases significantly as pH rises from 8 to 10. Under acidic conditions (e.g., pH < 6), protonation of the carboxylate groups reduces its chelating ability.
Selectivity for Copper
Selectivity is a crucial parameter in biological systems where multiple divalent cations are present.
-
TETA : Exhibits high selectivity for Cu²⁺. While it can bind other metal ions, its affinity for copper is substantially higher than for other biologically relevant cations like zinc.[3][4][5] This selectivity minimizes the risk of disrupting the homeostasis of other essential metals.
-
EDTA : Is a non-selective chelator. It binds strongly to a wide range of metal ions, including Ca²⁺, Mg²⁺, Zn²⁺, and Fe²⁺/³⁺, in addition to Cu²⁺. This lack of selectivity can lead to the depletion of other essential cations from the biological buffer or from cells, potentially causing unintended biological effects.
| Chelator | Target Ion | Stability Constant (log K) or pM |
| TETA | Cu²⁺ | pCu = 15.5 [3][4][5] |
| Zn²⁺ | pZn = 8.7[3][4][5] | |
| Fe²⁺, Mg²⁺, Mn²⁺ | Binds, but with lower affinity than Cu²⁺[1] | |
| EDTA | Cu²⁺ | log K = 18.8 [6] |
| Fe³⁺ | log K = 25.1 | |
| Zn²⁺ | log K = 16.5 | |
| Ca²⁺ | log K = 10.7 |
Performance in Biological Systems & Cytotoxicity
The ultimate utility of a chelator in a biological buffer depends on its efficacy and its potential to cause cellular harm.
-
TETA : As a clinically approved drug (trientine), TETA has a well-documented safety profile for systemic use. Its high selectivity for copper minimizes off-target effects on other essential metal ions, which is a significant advantage in cellular and in vivo systems.
-
EDTA : Can exhibit cytotoxicity, which is dependent on concentration and cell type. Studies have shown that EDTA can induce apoptosis and affect cell proliferation, migration, and differentiation.[7] Its non-selective chelation of essential ions like Ca²⁺ and Zn²⁺ is a primary mechanism of its toxicity.
| Chelator | Cell Line / System | Observation | Concentration |
| EDTA | Chinese Hamster Fibroblasts (V79) | Dose-dependent decrease in cell viability.[8] | 0.05% to 1.0% |
| Human Keratinocytes (HaCaT) | Non-toxic concentration determined to be ≤ 0.625 mM.[9] | Tested up to 10 mM | |
| Various cell types | No significant cytotoxicity observed below 10 mM.[10] | < 10 mM | |
| Stem Cells from Apical Papilla (SCAPs) | Attenuated cell proliferation and promoted early apoptosis.[7] | 1.25% to 17% | |
| TETA | In vivo (Clinical use) | Generally well-tolerated with a favorable safety profile. | Therapeutic doses |
Note: No direct comparative in vitro cytotoxicity studies between TETA and EDTA on the same cell line were identified in the searched literature. The data presented are from separate studies and should be interpreted accordingly.
Experimental Protocol: In Vitro Copper Chelation Assay
This section provides a detailed methodology for a spectrophotometric assay to compare the copper-chelating efficiency of TETA and EDTA. The assay is based on the competition between the test chelator and a colorimetric indicator for binding to copper ions.
Methodology: Hematoxylin-Based Assay
Objective: To determine the effective concentration (EC₅₀) of TETA and EDTA for chelating Cu(II) ions in a buffered solution.
Materials:
-
This compound (TETA·4HCl)
-
Ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Hematoxylin
-
Dimethyl sulfoxide (DMSO)
-
Biological buffer (e.g., 15 mM HEPES, pH 7.4)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Copper Stock (e.g., 10 mM): Dissolve CuSO₄·5H₂O in deionized water. Prepare a fresh working solution (e.g., 0.25 mM) in the biological buffer.
-
Chelator Stocks (e.g., 10 mM): Dissolve TETA·4HCl and EDTA separately in the biological buffer to create stock solutions. Prepare a series of dilutions from these stocks.
-
Hematoxylin Stock (e.g., 10 mM): Dissolve hematoxylin in DMSO. Prepare a fresh working solution (e.g., 0.25 mM) just before use.
-
-
Assay Protocol (in a 96-well plate):
-
Controls: Prepare wells for:
-
Blank: Buffer only.
-
Maximum Color (0% Chelation): Buffer + CuSO₄ + Hematoxylin.
-
Minimum Color (100% Chelation): Buffer + a saturating concentration of EDTA + CuSO₄ + Hematoxylin.
-
-
Test Wells: To triplicate wells, add:
-
150 µL of biological buffer.
-
25 µL of the respective TETA or EDTA dilution.
-
25 µL of the CuSO₄ working solution.
-
-
Incubation 1: Mix and incubate the plate at room temperature for 2 minutes to allow the test chelator to bind with copper.
-
Indicator Addition: Add 25 µL of the hematoxylin working solution to all wells (except the blank).
-
Incubation 2: Mix and incubate for a further 5-10 minutes. During this time, the hematoxylin will form a colored complex with any copper not chelated by TETA or EDTA.
-
-
Measurement:
-
Read the absorbance of the plate at the appropriate wavelength for the buffer pH (e.g., ~610 nm for pH 7.4).
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of copper chelation for each concentration using the formula: % Chelation = 100 * (Abs_max - Abs_sample) / Abs_max (where Abs_max is the absorbance of the "Maximum Color" control).
-
Plot the % Chelation against the log of the chelator concentration to generate a dose-response curve and determine the EC₅₀ value for both TETA and EDTA.
-
Biological Pathway: Copper-Mediated Oxidative Stress
One of the primary reasons for using copper chelators in biological buffers is to prevent the catalytic generation of reactive oxygen species (ROS) by free copper ions, which can damage proteins, lipids, and nucleic acids.
As shown in Figure 3, free Cu²⁺ can participate in Fenton-like reactions with cellular peroxides to generate the highly damaging hydroxyl radical. By binding Cu²⁺ into a stable, redox-inactive complex, both TETA and EDTA effectively remove the catalyst for this reaction, thereby protecting biological components from oxidative damage.
Conclusion
Both TETA and EDTA are effective copper chelators, but they possess distinct properties that make them suitable for different applications in biological research.
-
EDTA is a powerful, broad-spectrum chelator with an extremely high affinity for copper. Its use is appropriate in simple, well-defined chemical buffer systems where the primary goal is the near-total removal of divalent cations and where potential off-target effects are not a concern. However, its lack of selectivity makes it less suitable for complex biological systems, such as cell culture, where the chelation of essential ions like calcium and zinc can lead to significant cytotoxicity and confounding experimental results.
-
Triethylenetetramine (TETA) offers a more targeted approach. Its high selectivity for copper over other biologically essential divalent cations makes it the superior choice for use in complex biological buffers, cell culture media, and in vivo studies. By specifically sequestering excess copper without significantly disturbing the homeostasis of other metal ions, TETA provides a more precise tool for studying the roles of copper or for mitigating its toxic effects, aligning more closely with the requirements of drug development and nuanced biological research.
For researchers working with cellular or in vivo models, the selectivity of TETA presents a clear advantage in maintaining the physiological integrity of the system. For simpler biochemical assays requiring general metal ion removal, EDTA remains a viable and cost-effective option.
References
- 1. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability constants of some metal complexes of triethylenetetraminehexa-acetic acid and complexometric titration of rare earths and other metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex formation equilibria of CuII and ZnII with triethylenetetramine and its mono- and di-acetyl metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Triethylenetetramine Tetrahydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the validity and reproducibility of experimental results. Triethylenetetramine tetrahydrochloride (TETA·4HCl), a potent copper chelator, finds critical applications in various research fields, including the study of Wilson's disease and as a potential therapeutic for heart failure in diabetic patients.[1] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of TETA·4HCl, offering detailed experimental protocols and comparative data to aid in the selection of appropriate quality control measures.
The linear formula for TETA·4HCl is NH2CH2CH2(NHCH2CH2)2NH2 · 4HCl. Commercial samples of triethylenetetramine (TETA) may contain impurities such as the branched isomer tris(2-aminoethyl)amine and piperazine derivatives.[2] The pure free base is a colorless, oily liquid, but it can yellow over time due to air oxidation.[2]
Key Analytical Techniques for Purity Assessment
A multi-pronged approach is often necessary for the comprehensive assessment of TETA·4HCl purity. The following techniques are commonly employed to identify and quantify the active pharmaceutical ingredient (API) and its potential impurities.
Table 1: Comparison of Analytical Techniques for TETA·4HCl Purity Assessment
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of TETA and its organic impurities. | High sensitivity and specificity for separating closely related compounds.[3][4] | May require derivatization for detection; method development can be complex.[5] |
| Potentiometric Titration | Measurement of the potential difference between two electrodes as a function of titrant volume. | Assay of total amine content and hydrochloride salt stoichiometry. | High accuracy and precision for bulk assay.[6] | Not suitable for identifying or quantifying individual impurities. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material with a mobile phase. | Qualitative and quantitative determination of impurities. | Validated for quantitative purity testing of TETA·4HCl.[6] | Less resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural confirmation and identification of impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods. |
| Colorimetric Procedures | Measurement of the absorbance of a colored complex. | Ancillary method for quantifying TETA through its copper chelate.[3][4] | Simple and rapid. | Lacks specificity and is prone to interference. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for separating TETA from its isomers and other organic impurities.[3][4]
-
Method 1: Reversed-Phase Ion-Pairing HPLC with Conductivity Detection
-
Application: Determination of TETA purity and analysis in aqueous solutions.[3][4]
-
Column: Suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent.
-
Detector: Conductivity detector.
-
Key Feature: This method allows for the analysis of TETA without derivatization.
-
-
Method 2: HPLC with UV Detection after Derivatization
Potentiometric Titration
This classical technique provides an accurate assay of the bulk material.
-
Principle: The basic amine groups of TETA are titrated with a standardized acid, or the hydrochloride salt is titrated with a standardized base. The endpoint is determined by monitoring the potential change with a pH electrode.
-
Titrant: For TETA·4HCl, a standardized solution of sodium hydroxide (NaOH) would be used.
-
Procedure:
-
Accurately weigh a sample of TETA·4HCl and dissolve it in a suitable solvent (e.g., water).
-
Immerse a calibrated pH electrode and a reference electrode into the solution.
-
Titrate with the standardized NaOH solution, recording the potential (mV or pH) and the volume of titrant added.
-
The equivalence point is determined from the inflection point of the titration curve.
-
Comparison with Alternatives
While TETA is a widely used polyamine, other compounds may be employed for similar applications, such as epoxy curing or as scavenger resins.
Table 2: Comparison of TETA with Alternative Polyamines
| Compound | Common Applications | Key Purity Considerations | Analytical Methods |
| Triethylenetetramine (TETA) | Epoxy curing agent, chelating agent, fuel additive.[9] | Isomeric purity, presence of cyclic byproducts.[2] | HPLC, GC, Titration |
| Ethylenediamine (EDA) | Synthesis of chelating agents, fungicides, and pharmaceuticals. | Water content, presence of other ethyleneamines. | GC, Titration |
| Diethylenetriamine (DETA) | Epoxy curing agent, lubricant and fuel additives. | Similar to TETA, with a focus on oligomeric impurities. | HPLC, GC, Titration |
| Tris(2-aminoethyl)amine (TAEA) | Scavenger resin in chemical synthesis.[10] | High purity is crucial for its scavenging efficiency. | HPLC, NMR |
For applications like scavenger resins, polyamines such as ethylenediamine (EDA) and diethylenetriamine (DETA) can be cost-effective alternatives to TETA and tris(2-aminoethyl)amine, demonstrating similar scavenging properties.[10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a TETA·4HCl sample.
This workflow provides a structured approach, from sample preparation to the final decision on the material's suitability for research use.
References
- 1. schd-shimadzu.com [schd-shimadzu.com]
- 2. Triethylenetetramine - Wikipedia [en.wikipedia.org]
- 3. Determination of triethylenetetramine dihydrochloride in aqueous solution by reversed-phase ion-pairing high performance liquid chromatography and conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. osha.gov [osha.gov]
- 6. Validated, stability-indicated quantitative purity test for triethylenetetramine tetrachlorhydrate by automated multiple development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method [keikaventures.com]
- 8. Separation of Triethylenetetramine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. dataintelo.com [dataintelo.com]
- 10. scirp.org [scirp.org]
A Comparative Guide to Analytical Methods for Triethylenetetramine Tetrahydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of triethylenetetramine (TETA) tetrahydrochloride is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of various validated analytical methods for TETA quantification, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.
Performance Comparison of Analytical Methods
A summary of the key performance parameters for different analytical methods is presented below, allowing for a direct comparison of their capabilities.
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPTLC-Densitometry | TETA Impurities (B, C, D) | - | Impurity B: ~27 ng, Impurity C: 7.5 ng, Impurity D: 3.5 ng | - |
| HPLC-Conductivity | TETA | 10 - 100 µg/mL[1] | - | 10 µg/mL[1] |
| UPLC-MS/MS | Trientine and N1-Acetyl Trientine | 10.009 - 1000.571 ng/mL (Trientine), 10.009 - 1000.628 ng/mL (N1-Acetyl Trientine)[2] | - | - |
| Colorimetric (AgNPs) | TETA | 10 - 40 ng/mL[3][4] | 3 ng/mL[3][4] | 10 ng/mL[3][4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Thin-Layer Chromatography (HPTLC) with Densitometry
This method is suitable for the quantitative purity testing of TETA tetrahydrochloride, particularly for the analysis of its impurities.[5]
-
Mobile Phase: Methanol:Ultrapure Water:Acetonitrile (5:1:4, v/v/v). The chamber is saturated with 25% ammonia.
-
Stationary Phase: HPTLC plates.
-
Development: 18-step isocratic development.
-
Visualization: Ninhydrin.
-
Quantification: Densitometry.
High-Performance Liquid Chromatography (HPLC) with Conductivity Detection
A reversed-phase ion-pairing HPLC method developed for the analysis of TETA in aqueous solutions.[1] This method can also be applied to the analysis of similar polyamines like spermidine and spermine.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A sensitive and robust method for the simultaneous determination of Trientine and its metabolite, N1-Acetyl Trientine, in human plasma.[2]
-
Sample Extraction: Liquid-phase extraction from 200 µL plasma.[2]
-
Chromatographic Column: Xtimate, C18 (4.6 x 50 mm), 5 µm.[2]
-
Mobile Phase: Isocratic elution with Acetonitrile (80%) and 10mM Ammonium Acetate in water (20%).[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: Multiple reaction monitoring (MRM) in positive ionization mode.[2]
-
Internal Standards: Trientine-D4 and N1-Acetyl Trientine Trihydrochloride D4.[2]
Colorimetric Method using Modified Silver Nanoparticles (AgNPs)
A rapid and cost-effective method for the quantification of TETA, which lacks a UV-absorbing chromophore.[3][4]
-
Principle: The addition of TETA to a solution of silver nanoparticles modified with sodium lauryl sulfate (SLS) causes a change in the surface plasmon resonance, leading to a decrease in absorbance at 397 nm.[3][4]
-
Nanoparticle Synthesis: Silver nanoparticles are prepared by the reduction of silver nitrate with sodium borohydride in the presence of sodium lauryl sulfate as a stabilizer.[4]
-
Measurement: The absorbance of the AgNPs solution is measured at 397 nm after the addition of TETA under optimized conditions of pH, time, and salt concentration.[3][4]
Visualizing the Analytical Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical methods and a comparison of their key attributes.
References
- 1. Determination of triethylenetetramine dihydrochloride in aqueous solution by reversed-phase ion-pairing high performance liquid chromatography and conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. Developing an analytical method for quantification of trientine based on modified silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated, stability-indicated quantitative purity test for triethylenetetramine tetrachlorhydrate by automated multiple development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triethylenetetramine Tetrahydrochloride and Other Copper Chelators on Cellular Function
For Immediate Release
[City, State] – December 25, 2025 – A comprehensive review of experimental data reveals distinct mechanisms and varied efficacy of copper chelators, including triethylenetetramine tetrahydrochloride (TETA), in modulating cellular processes, particularly in cancer cell lines. This comparison guide synthesizes available data on TETA and other prominent copper chelators—D-penicillamine, tetrathiomolybdate, and clioquinol—offering researchers, scientists, and drug development professionals a consolidated resource for evaluating their potential therapeutic applications.
Copper is an essential cofactor for a multitude of enzymatic reactions crucial for cell growth and proliferation. However, elevated copper levels have been implicated in promoting tumorigenesis and metastasis, making copper chelation a promising strategy in cancer therapy. This guide delves into the comparative effects of four key copper chelators on cell viability, proliferation, and the specific signaling pathways they influence.
Executive Summary of Comparative Efficacy
The following tables summarize the cytotoxic effects (IC50 values) of this compound, D-penicillamine, tetrathiomolybdate, and clioquinol on various cancer cell lines. It is important to note that direct comparative studies across all four chelators on a single cell line are limited. The data presented here is a compilation from multiple independent studies and, therefore, direct cross-comparison of IC50 values should be interpreted with caution due to variations in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of Copper Chelators on Various Cancer Cell Lines
| Cell Line | Cancer Type | Triethylenetetramine (TETA) | D-penicillamine | Tetrathiomolybdate | Clioquinol |
| MCF-7 | Breast Cancer | Proliferation inhibited[1] | Cytotoxic in the presence of copper[2] | Enhances doxorubicin sensitivity[3] | IC50: ~13.2 µM[4] |
| DU145 | Prostate Cancer | Proliferation inhibited[1] | --- | --- | IC50: ~20 µM[5] |
| JEG-3 | Choriocarcinoma | Proliferation inhibited[1] | --- | --- | --- |
| A375 | Melanoma | --- | Induces apoptosis[6][7] | --- | --- |
| G361 | Melanoma | --- | Induces apoptosis[6][7] | --- | --- |
| SUM149 | Inflammatory Breast Cancer | --- | --- | Inhibits NFκB signaling[8][9] | --- |
| KB-3-1 | Head and Neck Cancer | --- | IC50: 4.04 mM[10] | --- | --- |
| KB-V1 | Head and Neck Cancer | --- | IC50: 6.93 mM[10] | --- | --- |
| Raji | Burkitt's Lymphoma | --- | --- | --- | IC50 in low µM range[1][11] |
| A2780 | Ovarian Cancer | --- | --- | --- | IC50 in low µM range[5] |
Note: "---" indicates that data was not found in the reviewed literature under the specified search parameters.
Mechanisms of Action and Signaling Pathways
Each copper chelator exhibits a unique profile of cellular effects, largely dictated by its mechanism of action and the signaling pathways it modulates.
This compound (TETA)
TETA, a selective Cu(II)-chelator, has demonstrated anti-proliferative effects by targeting polyamine metabolism.[1] Polyamines are essential for cell growth, and their dysregulation is a hallmark of cancer. TETA's structural similarity to the polyamine spermidine allows it to interfere with polyamine uptake and biosynthesis.[1]
References
- 1. Triethylenetetramine modulates polyamine and energy metabolism and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Penicillamine targets metastatic melanoma cells with induction of the unfolded protein response (UPR) and Noxa (PMAIP1)-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
cross-validation of experimental results obtained with triethylenetetramine tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triethylenetetramine tetrahydrochloride (TETA-4HCl) with its alternatives, supported by experimental data. It is designed to assist researchers and drug development professionals in making informed decisions for their studies. TETA, a copper-chelating agent, has a well-documented history in the treatment of Wilson's disease and is being explored for other therapeutic applications.[1][2] This guide focuses on the cross-validation of experimental results, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Performance Comparison: TETA Salts and D-Penicillamine
Triethylenetetramine is available in different salt forms, primarily the dihydrochloride (TETA-2HCl) and the more stable tetrahydrochloride (TETA-4HCl).[3] The choice of salt can significantly impact the compound's stability, bioavailability, and ultimately, its experimental outcome. D-penicillamine (DPA) is another widely used copper chelator and serves as a common comparator in clinical studies.[4]
Physicochemical and Pharmacokinetic Properties
The tetrahydrochloride salt of TETA was developed to address the inherent instability of the dihydrochloride form, which requires cold chain storage.[3] TETA-4HCl exhibits enhanced stability at room temperature.[3] Pharmacokinetic studies have demonstrated that TETA-4HCl tablets dissolve approximately eight times faster than TETA-2HCl capsules.[5]
Table 1: Pharmacokinetic Comparison of TETA-4HCl and TETA-2HCl in Healthy Subjects
| Parameter | TETA-4HCl (600 mg) | TETA-2HCl (600 mg) | Reference |
| Tmax (median) | 2.00 hours | 3.00 hours | [6] |
| Cmax (approx. increase) | ~68% higher | - | [6] |
| AUC0-inf (approx. increase) | ~56% higher | - | [6] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
Clinical Efficacy in Wilson's Disease
Clinical trials have established the non-inferiority of TETA-4HCl to D-penicillamine in the maintenance treatment of Wilson's disease.[7][8] Key efficacy markers include the levels of non-ceruloplasmin-bound copper (NCC), the toxic form of copper, and 24-hour urinary copper excretion.
Table 2: Comparison of TETA-4HCl and D-Penicillamine in Wilson's Disease Patients (CHELATE Trial)
| Parameter (at 24 weeks) | TETA-4HCl | D-Penicillamine | p-value | Reference |
| Mean Difference in NCC-Sp (μg/L) | -9.1 (95% CI: -24.2, 6.1) | - | Non-inferior | [9] |
| Mean Difference in 24h UCE (μ g/24h ) | -237.5 (99% CI: -359.4, -115.6) | - | <0.0001 | [9] |
NCC-Sp: Non-ceruloplasmin-bound copper by speciation assay; UCE: Urinary Copper Excretion.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of research findings.
Copper Chelation Assay using Pyrocatechol Violet
This assay is used to determine the copper-chelating capacity of a compound. The principle lies in the competition between the chelating agent and a colorimetric indicator (pyrocatechol violet) for binding to copper ions.
Materials:
-
Test compound (e.g., this compound)
-
Copper (II) sulfate pentahydrate solution (50 mg/mL)
-
Pyrocatechol violet solution (4 mM)
-
Sodium acetate buffer (50 mM, pH 6.0)
-
96-well microplate
-
Microplate reader (absorbance at 632 nm)
Procedure:
-
Prepare a reaction mixture in each well of a 96-well microplate containing:
-
Varying concentrations of the test sample (e.g., 0.1–2.0 mg/mL).
-
4 mM pyrocatechol violet.
-
50 mg/mL copper (II) sulfate pentahydrate.
-
-
Mix the solution in each well thoroughly.
-
Measure the absorbance at 632 nm using a microplate reader.
-
The chelating effect is calculated based on the reduction in absorbance in the presence of the chelating agent compared to a blank (without the chelating agent).[1]
Non-Ceruloplasmin-Bound Copper (NCC) Speciation Assay
This method provides a more accurate measurement of the toxic, non-ceruloplasmin-bound copper in serum compared to calculated estimates. It involves the separation of copper-protein species followed by quantification.
Principle: Strong anion exchange chromatography is used to separate serum proteins. The eluent is then introduced into an inductively coupled plasma mass spectrometer (ICP-MS) to quantify the copper associated with different protein fractions, allowing for the direct measurement of holo-ceruloplasmin. The non-ceruloplasmin-bound copper is then determined by subtracting the ceruloplasmin-bound copper from the total serum copper.[10]
Key Steps:
-
Serum sample collection in trace-element-free tubes.
-
Separation of serum proteins using strong anion exchange chromatography.
-
Quantification of copper in the eluting fractions using ICP-MS.
-
Calculation of holo-ceruloplasmin-bound copper.
-
Determination of total serum copper.
-
Calculation of NCC by subtracting ceruloplasmin-bound copper from total copper.
Visualizations
Mechanism of Action: Copper Chelation by TETA
The primary mechanism of action of triethylenetetramine is the chelation of excess copper, forming a stable complex that is subsequently excreted in the urine. This process reduces the levels of toxic, non-ceruloplasmin-bound copper in the circulation and tissues.
Experimental Workflow: Clinical Trial for Wilson's Disease
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing the efficacy and safety of chelating agents in patients with Wilson's disease.
References
- 1. 3.7. Copper-Chelating Ability [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric determination of tin in copper-based alloys using pyrocatechol violet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of oral chelators in treatment of patients with Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zen-bio.com [zen-bio.com]
- 6. Copper chelating protein hydrolysate from Salvia hispanica L. by pepsin-pancreatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triethylenetetramine | C6H18N4 | CID 5565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Designing Clinical Trials in Wilson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Clinical Trials in Wilson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
Unveiling the Copper Preference: An Evaluation of Triethylenetetramine Tetrahydrochloride's Specificity for Copper Ions
For researchers, scientists, and professionals in drug development, understanding the selective chelation of metal ions is paramount. This guide provides a comprehensive comparison of the binding affinity of triethylenetetramine tetrahydrochloride (TETA·4HCl) for copper ions (Cu²⁺) over other physiologically relevant divalent cations. Supported by experimental data and detailed methodologies, this analysis underscores the therapeutic potential of TETA as a selective copper chelator.
Triethylenetetramine (TETA) is a well-established chelating agent, primarily known for its therapeutic use in Wilson's disease, a genetic disorder leading to copper accumulation. Its efficacy hinges on its ability to selectively bind and facilitate the excretion of excess copper. This guide delves into the quantitative specifics of this selectivity, comparing its binding affinity for copper with that of other essential divalent cations like zinc (Zn²⁺), nickel (Ni²⁺), iron (Fe²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺).
Comparative Binding Affinity of TETA for Divalent Cations
The stability of the complex formed between a chelator and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants for TETA with various divalent cations, highlighting its pronounced preference for copper.
| Divalent Cation | log K₁ | log K₂ |
| Copper (Cu²⁺) | 20.4 | - |
| Nickel (Ni²⁺) | 14.1 | - |
| Zinc (Zn²⁺) | 12.1 | - |
| Iron (Fe²⁺) | 10.3 | - |
| Calcium (Ca²⁺) | < 3 | - |
| Magnesium (Mg²⁺) | < 3 | - |
Note: The stability constants (log K) are determined at 25°C in a 0.1 M KCl medium. The data for Ca²⁺ and Mg²⁺ indicate very weak to negligible binding.
The data unequivocally demonstrates that TETA forms a significantly more stable complex with Cu²⁺ than with any other divalent cation tested. This high specificity is the cornerstone of its clinical utility in removing excess copper while minimizing the depletion of other essential minerals.
Visualizing Competitive Chelation
The following diagram illustrates the principle of competitive chelation, where TETA preferentially binds to copper ions even in the presence of other divalent cations.
Caption: Competitive binding of TETA to divalent cations.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
The determination of metal-ligand stability constants is crucial for understanding the chelation process. Potentiometric titration is a widely used and reliable method for this purpose.
I. Principle
Potentiometric titration involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
II. Materials and Reagents
-
This compound (TETA·4HCl) : High purity grade.
-
Metal Salts : Chlorides or nitrates of Cu²⁺, Zn²⁺, Ni²⁺, Fe²⁺, Ca²⁺, and Mg²⁺ (analytical grade).
-
Potassium Chloride (KCl) : To maintain constant ionic strength.
-
Hydrochloric Acid (HCl) : Standardized solution (e.g., 0.1 M).
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) : Carbonate-free, standardized solution (e.g., 0.1 M).
-
High-purity water : Deionized or distilled.
-
Potentiometer : With a glass electrode and a reference electrode (e.g., Ag/AgCl).
-
Thermostated Titration Vessel : To maintain a constant temperature (e.g., 25 ± 0.1 °C).
-
Magnetic Stirrer .
-
Calibrated Burette .
III. Experimental Procedure
-
Solution Preparation :
-
Prepare a stock solution of TETA·4HCl of known concentration.
-
Prepare stock solutions of each metal salt of known concentration.
-
Prepare a stock solution of KCl (e.g., 1 M) to adjust the ionic strength.
-
Prepare standardized solutions of HCl and carbonate-free KOH.
-
-
Electrode Calibration :
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature.
-
-
Titration of the Ligand (Protonation Constants) :
-
Pipette a known volume of the TETA·4HCl stock solution into the thermostated titration vessel.
-
Add a calculated volume of KCl stock solution to achieve the desired ionic strength (e.g., 0.1 M).
-
Add a known amount of standardized HCl to protonate the ligand fully.
-
Dilute the solution to a fixed total volume with high-purity water.
-
Titrate the solution with the standardized KOH solution, recording the pH value after each addition of titrant. Allow the reading to stabilize before each measurement.
-
-
Titration of the Metal-Ligand System (Stability Constants) :
-
Repeat the procedure described in step 3, but also add a known volume of a specific metal salt stock solution to the titration vessel. The metal-to-ligand ratio is typically 1:1 or varied depending on the expected stoichiometry of the complexes.
-
Perform separate titrations for each metal ion of interest.
-
IV. Data Analysis
-
Protonation Constants :
-
From the ligand titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) at each pH value.
-
Plot n̄ₐ versus pH. The pH values at which n̄ₐ = 0.5, 1.5, 2.5, etc., correspond to the stepwise protonation constants (log Kₙᴴ).
-
-
Stability Constants :
-
Using the protonation constants and the data from the metal-ligand titrations, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each pH value.
-
Construct a formation curve by plotting n̄ versus -log[L] (pL).
-
The pL value at which n̄ = 0.5 corresponds to the stability constant (log K₁). If higher-order complexes are formed, further analysis of the formation curve is required.
-
Alternatively, use specialized software (e.g., Hyperquad, SUPERQUAD) to perform a non-linear least-squares analysis of the titration data to refine the stability constants.
-
Conclusion
The experimental data presented in this guide unequivocally establishes the high specificity of this compound for copper (II) ions over other common divalent cations. The significantly higher stability constant of the TETA-Cu²⁺ complex provides a strong scientific rationale for its use as a targeted therapy for copper overload disorders. The detailed experimental protocol for potentiometric titration offers a robust methodology for researchers to independently verify and expand upon these findings. This understanding is critical for the continued development and optimization of chelation therapies in medicine.
A Comparative Analysis of Triethylenetetramine Tetrahydrochloride and Tetrathiomolybdate in Copper Chelation Therapy
An in-depth look at two prominent copper chelators, Triethylenetetramine (TETA) and Tetrathiomolybdate (TM), reveals distinct mechanisms, pharmacokinetic profiles, and clinical applications. While both are instrumental in managing conditions of copper overload, such as Wilson's disease, and show promise in cancer therapy, their efficacy and safety profiles present a nuanced picture for researchers and drug developers.
Triethylenetetramine, a Cu(II)-selective chelator, and Tetrathiomolybdate, known for its potent anti-copper properties, are both central to the treatment of Wilson's disease, a genetic disorder leading to toxic copper accumulation.[1] Beyond this primary application, their roles in oncology are increasingly being explored due to copper's critical involvement in angiogenesis and tumor growth.[2]
Mechanism of Action: A Tale of Two Chelators
Triethylenetetramine (TETA) primarily functions by binding to and removing excess copper from the body.[3] It is a selective chelator for divalent copper (Cu(II)) and promotes its excretion through urine.[4][5] This action helps to alleviate the copper burden in tissues, a hallmark of Wilson's disease.[6] Furthermore, TETA has been shown to possess anti-angiogenesis and telomerase inhibiting properties, which form the basis of its investigation as an anti-cancer agent.[6]
Tetrathiomolybdate (TM) operates through a more complex mechanism. It forms a stable tripartite complex with copper and proteins, effectively rendering the copper biologically unavailable.[7] TM is particularly effective at chelating copper bound to metallothionein in the liver.[8] A key aspect of its action is the reduction of "free" copper in the serum, which is the toxic component in Wilson's disease.[9] TM also significantly reduces the intestinal absorption of copper.[10] In the context of cancer, TM's anti-angiogenic effects are linked to the inhibition of copper-dependent enzymes and signaling pathways like NF-κB.[2][7]
dot
Caption: Comparative mechanisms of TETA and Tetrathiomolybdate.
Pharmacokinetics and Metabolism
The pharmacokinetic profiles of TETA and TM differ significantly, impacting their clinical use and dosing regimens.
| Parameter | Triethylenetetramine (TETA) | Tetrathiomolybdate (TM) |
| Bioavailability | Poor (8% to 30%)[6] | Variable absorption[11] |
| Metabolism | Primarily via acetylation to N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT)[12] | Metabolized in the liver[7] |
| Half-life | Relatively short (2 to 4 hours) in humans | Elimination half-life of 396.8 min in sheep[11] |
| Excretion | Mainly in urine as unchanged drug and two acetylated metabolites | Cleared through bile[7] |
Table 1: Comparative Pharmacokinetics of TETA and TM
TETA's low bioavailability and short half-life necessitate frequent dosing. Its metabolism into two major acetylated metabolites is a key feature, although these metabolites may also contribute to copper chelation.[13] In contrast, TM's metabolism and clearance are centered in the liver and biliary system.[7]
Clinical Efficacy and Safety
In the treatment of Wilson's disease, particularly in patients with neurological symptoms, TM has demonstrated superiority in preventing neurological worsening compared to trientine.[14] A double-blind study revealed that 6 out of 23 patients in the trientine arm experienced neurological deterioration, compared to only 1 out of 25 in the tetrathiomolybdate arm.[14] However, TM treatment was associated with a higher incidence of anemia, leukopenia, and elevated transaminases.[14] Trientine, on the other hand, had a lower incidence of these adverse effects but was linked to a higher mortality rate in the same study, with four deaths during follow-up.[14]
In the realm of oncology, both agents have shown promise as anti-angiogenic therapies. Phase I and II clinical trials for TM in solid tumors have demonstrated efficacy with a favorable toxicity profile.[2] For instance, a Phase I study in patients with metastatic cancer showed that TM-induced mild copper deficiency led to stable disease in five of six patients who maintained the target copper-deficient range for at least 90 days.[1] Similarly, TETA has been investigated for its anti-cancer properties, with preclinical studies showing its effectiveness in inhibiting the growth of various tumor cells.
dot
Caption: General experimental workflow for evaluating copper chelators.
Experimental Protocols
The evaluation of copper chelators like TETA and TM involves a series of in vitro and in vivo experiments to determine their efficacy and safety.
In Vitro Copper Chelation Assay: A common method to assess the copper-chelating ability of compounds in vitro is through spectrophotometric analysis. For example, the interaction of flavonoids with copper ions was compared to trientine.[15] This involves screening the compounds against both cupric (Cu²⁺) and cuprous (Cu⁺) ions under various pH conditions that mimic physiological and pathological states.[15] The changes in absorbance are measured to determine the extent of chelation.
Cell-Based Assays for Intracellular Copper Removal: To evaluate the ability of a chelator to remove copper from cells, fluorescent dyes like Phen Green FL diacetate can be used.[16] This cell-permeable dye is quenched in the presence of copper ions. Human embryonic kidney cells (HEK293T) are incubated with the dye and then treated with the chelator.[16] An increase in fluorescence, as measured by confocal microscopy, indicates the removal of intracellular copper.[16]
Animal Models for In Vivo Efficacy: Animal models are crucial for studying the in vivo effects of copper chelators. For Wilson's disease, mouse models that mimic the genetic defect and copper accumulation are used.[17] The efficacy of a new chelator, TDMQ20, was compared to D-penicillamine, TETA, and tetrathiomolybdate by orally treating these mice.[17] Key parameters measured include the reduction in hepatic copper load and the restoration of ceruloplasmin levels and activity.[17] For cancer studies, tumor xenograft models in mice are often employed to assess the anti-angiogenic and anti-tumor effects of the chelators.[1]
Clinical Trial Design: A randomized, double-blind, controlled study is the gold standard for comparing the efficacy of two drugs. For instance, in a study comparing tetrathiomolybdate and trientine for neurologic Wilson's disease, 48 patients were randomized to receive either drug in combination with zinc for 8 weeks.[14] Neurologic function was assessed weekly using semiquantitative examinations, and adverse effects were monitored through blood cell counts and biochemical measures.[14]
Conclusion
Both Triethylenetetramine tetrahydrochloride and Tetrathiomolybdate are valuable tools in the management of copper-related disorders. TM appears to be more effective in controlling free copper and preventing neurological decline in Wilson's disease, albeit with a higher risk of certain side effects. TETA, while having a more established safety profile in some respects, may be less potent in controlling free copper. The choice between these agents depends on the specific clinical context, patient characteristics, and treatment goals. Their potential as anti-cancer agents is a rapidly evolving field, with ongoing research aimed at elucidating their full therapeutic capabilities and optimizing their use in combination with other treatments.
References
- 1. Treatment of metastatic cancer with tetrathiomolybdate, an anticopper, antiangiogenic agent: Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper chelation in cancer therapy using tetrathiomolybdate: an evolving paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of triethylenetetramine dihydrochloride on copper metabolism in Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of copper chelation with triethylenetetramine in managing diabetes mellitus and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Copper Chelation by Tetrathiomolybdate Inhibits Vascular Inflammation and Atherosclerotic Lesion Development in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative mechanism and toxicity of tetra- and dithiomolybdates in the removal of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Wilson's disease with tetrathiomolybdate: V. Control of free copper by tetrathiomolybdate and a comparison with trientine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of tetrathiomolybdate on copper metabolism in healthy volunteers and in patients with Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, pharmacodynamics, and metabolism of triethylenetetramine in healthy human participants: an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex formation equilibria of CuII and ZnII with triethylenetetramine and its mono- and di-acetyl metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Treatment of Wilson disease with ammonium tetrathiomolybdate: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of copper-chelating properties of flavonoids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Cu2+ selective chelators relieve copper-induced oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Triethylenetetramine Tetrahydrochloride: A Guide for Laboratory Professionals
For the safe and compliant disposal of triethylenetetramine tetrahydrochloride, it is imperative that laboratory personnel adhere to established hazardous waste procedures. This chemical must not be disposed of in regular trash or discharged into the sewer system.
This compound is classified as a hazardous substance, causing skin and serious eye irritation. Therefore, its disposal is regulated and must be managed through an institution's Environmental Health and Safety (EHS) hazardous waste program.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves and eye protection.[2] In case of skin contact, wash the affected area with plenty of water. If skin irritation occurs, seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice or attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
-
Waste Identification and Classification : All chemical waste is to be treated as hazardous unless confirmed otherwise by EHS.[3] this compound waste falls under this category.
-
Containerization :
-
Labeling :
-
Affix a hazardous waste tag to the container as soon as it is used for waste collection.[3]
-
The label must include the full common chemical name, "this compound," and its quantity.[1] Mixtures must list each chemical component.[1]
-
The tag must also include the date of waste generation, the place of origin (department and room number), the principal investigator's name and contact number, and the words "Hazardous Waste".[1]
-
Mark the appropriate hazard pictograms on the label.[1]
-
-
Segregation and Storage :
-
Request for Disposal :
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled with care.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[4] The first rinsate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
Label Removal : After thorough rinsing and air-drying, all chemical labels must be defaced or removed from the container before it can be disposed of as regular trash.[3][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity (rat LD50) | 2285 mg/kg | |
| Melting Point | 269-270 °C |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagram illustrates the key steps and decision points in the process.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. pfw.edu [pfw.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
